molecular formula C7H4ClNO3S2 B1334629 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride CAS No. 551930-53-1

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride

Cat. No.: B1334629
CAS No.: 551930-53-1
M. Wt: 249.7 g/mol
InChI Key: SSGKBJJYLTYNQD-UHFFFAOYSA-N
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Description

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C7H4ClNO3S2 and its molecular weight is 249.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-9-12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGKBJJYLTYNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383627
Record name 5-isoxazol-5-ylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551930-53-1
Record name 5-isoxazol-5-ylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating data from various sources, this document details the compound's physicochemical properties, stability, and reactivity, offering valuable insights for its application in synthetic chemistry and the development of novel therapeutic agents.

Introduction: The Significance of the Isoxazole-Thiophene Scaffold

The amalgamation of isoxazole and thiophene rings within a single molecular entity presents a compelling scaffold for medicinal chemists. Both heterocycles are considered "privileged structures" in drug discovery, frequently appearing in a wide array of biologically active compounds.

  • Isoxazole Moiety: The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer effects. The electronic properties and structural rigidity of the isoxazole ring contribute to its ability to interact with various biological targets.

  • Thiophene Moiety: Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another cornerstone in medicinal chemistry. Its derivatives are known to possess diverse pharmacological activities, including antibacterial and anticancer properties. The thiophene ring can act as a bioisostere for the phenyl group, often improving the pharmacokinetic profile of a drug candidate.

The combination of these two pharmacophores in this compound, coupled with the reactive sulfonyl chloride group, creates a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution to form sulfonamides, sulfonate esters, and other derivatives, making it a crucial handle for molecular elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 551930-53-1[1][2]
Molecular Formula C₇H₄ClNO₃S₂[1][2]
Molecular Weight 249.69 g/mol [1][2][3]
Appearance Solid[3]
Melting Point 69 °C[1][2]
Boiling Point (Predicted) 432.9 °C[1][2]
Density (Predicted) 1.591 g/cm³[1][2]
XLogP3 (Predicted) 3.4[1][2]
PSA (Polar Surface Area) 96.79 Ų[1][2]
Refractive Index (Predicted) 1.598[1][2]

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Conceptual Synthetic Pathways

The synthesis would likely involve two key transformations: the formation of the 5-(isoxazol-5-yl)thiophene core and the subsequent introduction of the sulfonyl chloride group.

Pathway A: Chlorosulfonation of a Pre-formed Heterocycle

This is a common and direct method for the synthesis of sulfonyl chlorides.

synthesis_pathway_A start 5-(Isoxazol-5-yl)thiophene product This compound start->product Chlorosulfonation reagent1 Chlorosulfonic Acid (ClSO3H) reagent1->product

Caption: Conceptual synthetic pathway via chlorosulfonation.

Experimental Considerations:

  • Reactivity of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution, and the 2-position is generally the most reactive site.

  • Reaction Conditions: Chlorosulfonation is a highly exothermic and aggressive reaction. It is typically carried out at low temperatures (e.g., 0-5 °C) with careful, portion-wise addition of the chlorosulfonating agent to a solution of the substrate in an inert solvent like dichloromethane or chloroform.

  • Work-up: The reaction is quenched by pouring the mixture onto ice, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

Self-Validation: The success of this reaction is contingent on the stability of the isoxazole ring under the strongly acidic conditions of chlorosulfonation. A pilot reaction on a small scale is crucial to assess the feasibility and optimize the reaction conditions. Analysis of the crude product by techniques like TLC or LC-MS would be necessary to identify the desired product and any potential byproducts arising from ring-opening or other side reactions.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly versatile functional group, primarily acting as an electrophile in reactions with a wide range of nucleophiles. This reactivity is central to the utility of this compound as a building block in organic synthesis.

reactivity_diagram start This compound sulfonamides Sulfonamides start->sulfonamides R-NH2 sulfonate_esters Sulfonate Esters start->sulfonate_esters R-OH thioethers Thioethers start->thioethers R-SH nucleophiles Nucleophiles (e.g., Amines, Alcohols, Thiols) nucleophiles->start

Caption: General reactivity of the sulfonyl chloride group.

Protocol: General Procedure for the Synthesis of Sulfonamides

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the sulfonyl chloride with atmospheric moisture.

  • Base: Neutralizes the HCl byproduct, which could otherwise protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic base is chosen to avoid competing reactions with the sulfonyl chloride.

  • Slow Addition at Low Temperature: Controls the exothermic nature of the reaction and minimizes the formation of side products.

Stability Considerations

The stability of this compound is a critical factor for its storage and handling. Both the isoxazole ring and the sulfonyl chloride group have inherent stability limitations.

  • Isoxazole Ring Stability: The isoxazole ring is generally considered to be a stable aromatic system. However, its stability can be influenced by substituents and the surrounding chemical environment. Studies on other isoxazole-containing compounds have shown that the ring can be susceptible to cleavage under strongly basic conditions. Additionally, some isoxazole derivatives have demonstrated limited stability in the presence of electrophilic moieties.[4]

  • Sulfonyl Chloride Group Stability: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, it is imperative to store this compound under anhydrous conditions, preferably in a desiccator or under an inert atmosphere.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The ability to readily form sulfonamides allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR). Given the known biological activities of isoxazole and thiophene derivatives, potential therapeutic areas for derivatives of this compound could include:

  • Anticancer Agents: Many isoxazole and thiophene-containing compounds have demonstrated potent anticancer activity.

  • Antimicrobial Agents: The scaffold could be elaborated to target bacterial or fungal pathogens.

  • Anti-inflammatory Drugs: The isoxazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

This compound is a promising building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its physicochemical properties, characterized by a moderately lipophilic nature and a highly reactive sulfonyl chloride group, provide a solid foundation for its use in medicinal chemistry. While a detailed experimental synthesis protocol is not widely published, its preparation can be envisioned through standard synthetic transformations. The key to its successful application lies in understanding its reactivity and managing its stability, particularly its sensitivity to moisture. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their quest for new and improved therapeutic agents.

References

  • H. J. M. Dou, J. Metzger. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved January 17, 2026, from [Link]

  • Mahesh, V. K., Sharma, R., & Sharma, R. (2014). An efficient synthesis of isoxazoline libraries of thiophene analogs and its antimycobacterial investigation. Medicinal Chemistry Research, 24(3), 1185–1195. [Link]

  • Singh, P. P., & Kumar, A. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 25(8), 1549–1579. [Link]

  • Yang, L., Li, Y., Li, X., Wang, Y., & He, G. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(9), 1109–1120. [Link]

  • Mishra, R., & Tiwari, V. K. (2020). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Research Journal of Pharmacy and Technology, 13(10), 4627. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. Retrieved January 17, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride. Retrieved January 17, 2026, from [Link]

  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., Kozachenko, O. P., Cherepakha, A. Y., Kozytskyi, A., Tolmachova, K. A., Zhersh, S., Tolmachov, A. O., & Grygorenko, O. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Baeva, T. R., & Mirgorod, Y. A. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Kinetics and Catalysis, 46(4), 513–518. [Link]

  • MySkinRecipes. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved January 17, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US20030114505A1 - Novel isoxazole and thiazole compounds and use thereof as drugs.
  • Google Patents. (n.d.). US4636513A - Isoxazole derivatives and medicaments containing these compounds.
  • Beilstein-Institut. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 1235–1260. [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • Google Patents. (n.d.). CN102786446A - New production process for chlorosulfonation of para-ester by using thionyl chloride.
  • Google Patents. (n.d.). US2480465A - Thiophene sulfonic acid preparation.

Sources

An In-depth Technical Guide to 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of isoxazole and thiophene scaffolds in a single molecular entity presents a compelling area of exploration for medicinal chemists. 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a key intermediate, offering a reactive sulfonyl chloride handle for the synthesis of a diverse array of derivatives. This guide provides a comprehensive technical overview of its chemical identity, a plausible synthetic route, its reactivity profile, and its potential in the landscape of drug discovery. As a Senior Application Scientist, the following has been synthesized to be a field-ready resource, emphasizing not just the "what" but the "why" behind the chemical behavior and synthetic choices.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 551930-53-1[1]

  • Molecular Formula: C₇H₄ClNO₃S₂[1]

  • Structure:

    Caption: Structure of this compound.

Physicochemical Properties

A compilation of key physicochemical properties is presented below. This data is essential for handling, storage, and experimental design.

PropertyValueReference
Molecular Weight 249.69 g/mol [1]
Appearance Brown solid[2]
Melting Point 69-70 °C[2]
Boiling Point 432.9 °C (Predicted)[1]
Density 1.591 g/cm³ (Predicted)[1]
XLogP3 3.411[1]

Proposed Synthesis Protocol

Step 1: Synthesis of 5-(Isoxazol-5-yl)thiophene

The synthesis of the 5-(thiophen-2-yl)isoxazole core is a critical first step. Several methods have been reported for the synthesis of such linked heteroaromatics. A common and effective method involves the reaction of a thiophene derivative with hydroxylamine to form an isoxazole intermediate.

Reaction Scheme:

Step 2: Chlorosulfonation of 5-(Isoxazol-5-yl)thiophene

The introduction of the sulfonyl chloride moiety onto the thiophene ring can be achieved via electrophilic substitution. Chlorosulfonic acid is a common and effective reagent for this transformation. The regioselectivity of this reaction is directed by the existing isoxazolyl substituent.

Experimental Protocol (Proposed):

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium bicarbonate solution).

  • Reagent Addition: Cool the flask containing 5-(isoxazol-5-yl)thiophene in an ice-salt bath to 0-5 °C. Add chlorosulfonic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis_Workflow cluster_step1 Step 1: 5-(Isoxazol-5-yl)thiophene Synthesis cluster_step2 Step 2: Chlorosulfonation cluster_purification Purification Thiophene_Derivative Thiophene Derivative Isoxazole_Intermediate 5-(Thiophen-2-yl)isoxazole Thiophene_Derivative->Isoxazole_Intermediate Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_Intermediate Final_Product This compound Isoxazole_Intermediate->Final_Product Electrophilic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Final_Product Workup Aqueous Work-up (Ice Quench) Final_Product->Workup Filtration Vacuum Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: Proposed two-step synthesis workflow.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group is susceptible to nucleophilic attack at the sulfur atom, leading to the displacement of the chloride leaving group.

General Reaction Scheme with Nucleophiles:

Where Nu-H can be a variety of nucleophiles, including:

  • Amines (R-NH₂): To form sulfonamides.

  • Alcohols (R-OH): To form sulfonate esters.

  • Water (H₂O): Leading to hydrolysis to the corresponding sulfonic acid.

The reactivity of the sulfonyl chloride can be influenced by the electron-withdrawing nature of both the isoxazole and thiophene rings, which increases the electrophilicity of the sulfur atom.

Applications in Drug Discovery

While specific patents or publications detailing the use of this compound in drug development are not prominent, the constituent isoxazole and thiophene moieties are well-established pharmacophores. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including as anti-cancer and anti-bacterial agents.[3] Similarly, the isoxazole ring is a key component in numerous approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Recent research has highlighted the potential of 5-(thiophen-2-yl)isoxazole derivatives as anti-breast cancer agents.[4][5] These studies provide a strong rationale for the exploration of derivatives of this compound as potential therapeutic agents. The sulfonyl chloride handle provides a convenient point for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Signaling_Pathway Core_Scaffold 5-(Thiophen-2-yl)isoxazole Scaffold Sulfonyl_Chloride This compound (Reactive Intermediate) Core_Scaffold->Sulfonyl_Chloride Chlorosulfonation Derivative_Library Diverse Sulfonamide/Sulfonate Ester Library Sulfonyl_Chloride->Derivative_Library Reaction with Nucleophiles Biological_Screening High-Throughput Biological Screening Derivative_Library->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

Hazard Identification:

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Do not breathe dust.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a corrosives area.

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in the public domain. However, based on the structure, the following characteristic signals can be expected:

  • ¹H NMR: Aromatic protons on the thiophene and isoxazole rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm).

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon attached to the sulfonyl chloride group will be significantly deshielded.

  • IR Spectroscopy: Characteristic strong absorptions for the S=O stretches of the sulfonyl chloride group are expected around 1375 and 1185 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel compounds with potential applications in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical two-step process. The inherent reactivity of the sulfonyl chloride group allows for the facile introduction of a wide range of functionalities, making it an ideal scaffold for the construction of chemical libraries for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the development of new therapeutic agents.

References

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PMC. [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. [Link]

  • 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. (n.d.). CAS Common Chemistry. [Link]

  • 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. (n.d.). Matrix Fine Chemicals. [Link]

  • Supporting Information. (n.d.). [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). RSC Publishing. [Link]

  • This compound Tech.,5g Maybridge. (n.d.). Vietchem. [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (n.d.). MDPI. [Link]

  • 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors. (n.d.).
  • Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. (n.d.).
  • Endothelin antagonists: n- 2'- (4,5-dimethyl-3-isoxazolyl) amino]sulfonyl. (n.d.).

Sources

An In-depth Technical Guide to the Predicted Spectral Data of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral characteristics of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride (CAS No. 551930-53-1). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectral profile. By examining the spectral data of analogous thiophene, isoxazole, and sulfonyl chloride-containing compounds, we can confidently anticipate the key spectroscopic signatures essential for the structural elucidation and quality control of this compound. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in fields such as medicinal chemistry and materials science.

Introduction and Molecular Structure

This compound is a bifunctional heterocyclic compound featuring a thiophene ring substituted with an isoxazole moiety at the 5-position and a reactive sulfonyl chloride group at the 2-position. This arrangement of functional groups suggests its potential as a versatile building block in the synthesis of complex molecules, particularly sulfonamides, which are a cornerstone of many therapeutic agents.

The accurate characterization of such molecules is paramount. Spectroscopic techniques provide a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide will systematically predict and rationalize the ¹H NMR, ¹³C NMR, IR, and MS data for the title compound.

Below is the chemical structure with atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Predicted Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to display four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic rings. The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) will significantly deshield the adjacent protons on the thiophene ring.

Rationale for Predictions:

  • Thiophene Protons (H8, H9): The protons on the thiophene ring will appear as doublets due to coupling with each other. The -SO₂Cl group is a strong electron-withdrawing group, causing protons on this ring to shift downfield. H8, being closer to the sulfonyl chloride group, is expected to be more deshielded than H9.

  • Isoxazole Protons (H3, H4): The protons on the isoxazole ring will also appear as doublets. H3 is adjacent to the ring oxygen and is typically found at a higher chemical shift than H4.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H3 (Isoxazole)8.4 - 8.6Doublet (d)~1.8 - 2.0
H9 (Thiophene)7.8 - 8.0Doublet (d)~4.0 - 4.2
H8 (Thiophene)7.6 - 7.8Doublet (d)~4.0 - 4.2
H4 (Isoxazole)6.8 - 7.0Doublet (d)~1.8 - 2.0

Predicted Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Seven signals are expected, corresponding to the seven carbon atoms in the thiophene and isoxazole rings. The chemical shifts are influenced by the electronegativity of adjacent heteroatoms (O, N, S) and the electron-withdrawing sulfonyl chloride group.

Rationale for Predictions:

  • Thiophene Carbons (C7, C8, C9, C10): The carbon atom directly attached to the sulfonyl chloride group (C7) will be significantly deshielded. The carbon attached to the isoxazole ring (C10) will also be downfield.

  • Isoxazole Carbons (C3, C4, C5): The carbon atoms in the isoxazole ring are influenced by the adjacent nitrogen and oxygen atoms. C5, bonded to the thiophene ring, and C3, bonded to the electronegative oxygen, are expected to be the most downfield of the isoxazole carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)
C5 (Isoxazole)168 - 172
C3 (Isoxazole)158 - 162
C7 (Thiophene)145 - 150
C10 (Thiophene)140 - 145
C9 (Thiophene)135 - 138
C8 (Thiophene)128 - 132
C4 (Isoxazole)100 - 105

Predicted Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. The most prominent features in the spectrum of this compound will be the strong, characteristic stretching vibrations of the sulfonyl chloride group.

Rationale for Predictions:

  • Sulfonyl Chloride Group: Sulfonyl chlorides consistently show two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[1]

  • Aromatic Rings: C-H stretching from the aromatic rings will appear above 3000 cm⁻¹. C=C and C=N stretching vibrations from both the thiophene and isoxazole rings will be present in the 1600-1400 cm⁻¹ region.

  • S-Cl Bond: A weaker absorption corresponding to the S-Cl stretch is expected at lower frequencies.[2]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3150MediumAromatic C-H Stretch
1550 - 1610MediumC=C/C=N Aromatic Ring Stretching
1370 - 1410StrongSO₂ Asymmetric Stretch
1165 - 1205StrongSO₂ Symmetric Stretch
800 - 850StrongC-H Out-of-plane Bending
550 - 650MediumC-S-C Ring Vibration
~375Medium-WeakS-Cl Stretch

Predicted Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to a series of characteristic fragmentation events. The molecular ion peak should be observable, and its isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S, ³³S, ³⁴S), will be a key diagnostic feature.

Rationale for Predictions:

The fragmentation of aromatic sulfonyl chlorides is well-documented.[3][4] A primary fragmentation pathway involves the cleavage of the S-Cl bond, followed by the loss of sulfur dioxide (SO₂).

G M [M]+. m/z 249/251 F1 [M-Cl]+ m/z 214 M->F1 - Cl• F2 [M-Cl-SO2]+ m/z 150 F1->F2 - SO2 F3 [Thiophene-Isoxazole]+. m/z 150 F2->F3 F4 [Thiophene-S]+. m/z 115 F2->F4 - C2H2N•

Caption: Predicted major fragmentation pathway for this compound.

Table 4: Predicted Key Mass Fragments

m/z (for ³⁵Cl, ³²S)Predicted Fragment IonNotes
249 / 251[C₇H₄ClNO₃S₂]⁺Molecular ion peak (M⁺) with characteristic M+2 peak for chlorine isotope.
214[C₇H₄NO₃S₂]⁺Loss of a chlorine radical from the molecular ion.
150[C₇H₄NOS]⁺Subsequent loss of SO₂ from the m/z 214 fragment.
122[C₆H₄S]⁺Further fragmentation of the core heterocyclic structure.
83[C₄H₃S]⁺Thienyl cation.

Standard Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized analytical procedures should be followed.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent (e.g., CDCl3 for NMR) a->b c Prepare KBr Pellet or Nujol Mull (for IR) a->c d Direct Infusion or GC Inlet (for MS) a->d e NMR Spectrometer (e.g., 400 MHz) b->e f FT-IR Spectrometer c->f g Mass Spectrometer (e.g., EI-QTOF) d->g h Fourier Transform & Phasing e->h i Baseline Correction f->i j Peak Picking & Integration g->j h->i i->j k Spectral Interpretation j->k l Structure Verification k->l

Caption: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, prepare a Nujol mull and place it between salt plates (e.g., NaCl or KBr).

  • Acquire the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

  • Use electron ionization (EI) at a standard energy of 70 eV.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

  • Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This guide presents a robust, predicted spectral profile for this compound based on fundamental spectroscopic principles and data from structurally related compounds. The key identifying features are anticipated to be: four distinct doublets in the ¹H NMR spectrum, characteristic downfield shifts for carbons attached to the sulfonyl chloride and isoxazole groups in the ¹³C NMR spectrum, strong SO₂ stretching bands around 1390 cm⁻¹ and 1185 cm⁻¹ in the IR spectrum, and a clear molecular ion peak with a fragmentation pattern dominated by the loss of chlorine and sulfur dioxide in the mass spectrum. This comprehensive predictive analysis serves as a critical tool for any scientist working with this compound, enabling confident structural verification and purity assessment in future synthetic and developmental endeavors.

References

Sources

Technical Guide: Spectroscopic Characterization of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride by ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis and predictive characterization of the novel heterocyclic compound, 5-isoxazol-5-ylthiophene-2-sulfonyl chloride, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and foundational NMR principles to establish a reliable spectroscopic profile. We will explore the theoretical underpinnings of the expected chemical shifts and coupling constants, present detailed predicted spectra, and outline a robust experimental protocol for data acquisition. This guide is intended for researchers, chemists, and drug development professionals who require unambiguous structural elucidation of complex synthetic intermediates.

Introduction: The Structural Challenge

This compound is a bifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a reactive sulfonyl chloride group, a well-established precursor for sulfonamides and other derivatives, with a thiophene-isoxazole scaffold, a motif present in various biologically active molecules.[1][2] The precise arrangement and electronic interplay between these rings and the sulfonyl chloride functional group are critical to its reactivity and downstream applications.

Unambiguous structural verification is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing a detailed atomic-level map of the molecular framework.[3] This guide explains the causality behind the predicted NMR signals, offering a predictive blueprint for scientists working with this or structurally related compounds.

Theoretical Framework: Predicting Spectra in Substituted Heterocycles

The NMR spectrum of this compound is governed by the distinct electronic environments of its constituent rings.

  • Thiophene Ring: The thiophene ring is an electron-rich aromatic system. However, in this molecule, it is substituted with two powerful electron-withdrawing groups (EWGs): the sulfonyl chloride (-SO₂Cl) at the C2 position and the isoxazole ring at the C5 position. The -SO₂Cl group, in particular, strongly deshields adjacent protons and carbons, causing their signals to appear significantly downfield (at a higher ppm value).[4]

  • Isoxazole Ring: Isoxazole is a five-membered aromatic heterocycle containing both nitrogen and oxygen. The electronegativity of these heteroatoms influences the electron density around the ring, leading to characteristic chemical shifts for its protons and carbons.[5][6] The linkage to the thiophene ring at the C5' position will further modulate these values.

Our predictions are derived by analyzing published data for fragments like thiophene-2-sulfonyl chloride, 2,5-disubstituted thiophenes, and 5-substituted isoxazoles, and applying fundamental principles of substituent-induced chemical shift effects.[7][8][9]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the two heterocyclic rings.

Caption: Molecular structure with proton assignments.

Signal-by-Signal Prediction:

  • H-3 (Thiophene): This proton is on the carbon adjacent (alpha) to the potent electron-withdrawing -SO₂Cl group. This proximity will cause the strongest deshielding effect among the thiophene protons, shifting its signal significantly downfield. It will appear as a doublet due to coupling with H-4.

  • H-4 (Thiophene): This proton is beta to the -SO₂Cl group but adjacent to the carbon bearing the isoxazole ring. It will be less deshielded than H-3 but still downfield compared to unsubstituted thiophene (δ ≈ 7.1-7.3 ppm).[10] It will appear as a doublet from coupling to H-3. The coupling constant, J₃,₄, in thiophene systems is typically in the range of 3.5-5.0 Hz.

  • H-3' (Isoxazole): This proton is on the carbon adjacent to the ring nitrogen. Its chemical shift is expected to be far downfield, a characteristic feature of protons alpha to the nitrogen in isoxazoles.[9] It will appear as a doublet due to coupling with H-4'.

  • H-4' (Isoxazole): This proton is adjacent to both the carbon linked to the thiophene ring and the carbon bearing H-3'. It will appear as a doublet from coupling to H-3'. The J₃',₄' coupling constant in isoxazoles is typically small, around 1.5-3.0 Hz.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3 7.95 - 8.10Doublet (d)3.5 - 4.5Strongly deshielded by adjacent -SO₂Cl group.
H-4 7.40 - 7.55Doublet (d)3.5 - 4.5Deshielded by isoxazole and -SO₂Cl group.
H-3' 8.45 - 8.60Doublet (d)1.5 - 2.5Alpha to isoxazole nitrogen, highly deshielded.
H-4' 6.90 - 7.05Doublet (d)1.5 - 2.5Influenced by adjacent thiophene and isoxazole C-H.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone. Seven unique carbon signals are expected, as the molecule has no plane of symmetry.

Caption: Molecular structure with carbon assignments.

Signal-by-Signal Prediction:

  • Thiophene Carbons (C2, C3, C4, C5): The carbon directly attached to the sulfonyl chloride group, C2 , will be significantly downfield. The other quaternary carbon, C5 , attached to the isoxazole, will also be downfield but likely less so than C2. The protonated carbons, C3 and C4 , will appear in the typical aromatic region for thiophenes (δ ≈ 125-140 ppm), with their exact shifts influenced by the adjacent EWGs.[8]

  • Isoxazole Carbons (C3', C4', C5'): The chemical shifts of isoxazole carbons are highly dependent on their position relative to the heteroatoms.[11] C5' , being adjacent to oxygen and bearing the thiophene substituent, is expected to be the most downfield of the isoxazole carbons. C3' , adjacent to the nitrogen, will also be downfield. C4' is expected to be the most upfield of the isoxazole carbons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C5' 168 - 172Quaternary carbon, alpha to isoxazole oxygen.
C3' 155 - 159Alpha to isoxazole nitrogen.
C5 148 - 152Quaternary thiophene carbon, attached to isoxazole.
C2 142 - 146Quaternary thiophene carbon, attached to -SO₂Cl.
C3 135 - 139Thiophene C-H, alpha to -SO₂Cl position.
C4 128 - 132Thiophene C-H, beta to -SO₂Cl position.
C4' 100 - 104Isoxazole C-H, beta to both heteroatoms.

Strategy for Unambiguous Assignment: 2D NMR

While 1D NMR provides the primary data, complex structures benefit from two-dimensional (2D) NMR experiments to confirm connectivity.[12][13]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a cross-peak between H-3 and H-4, confirming their adjacency on the thiophene ring. Similarly, a cross-peak between H-3' and H-4' would confirm their connectivity on the isoxazole ring.[13][14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link H-3 to C3, H-4 to C4, H-3' to C3', and H-4' to C4'.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For example, H-3 should show a correlation to C2 and C5, and H-4' should show a correlation to C5, definitively linking the two ring systems.

Recommended Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.[15]

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[16][17]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the compound without its residual peaks obscuring signals of interest.[15][16]

    • Ensure complete dissolution, using gentle vortexing if necessary. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[18]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer's magnet.

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[15]

    • Shimming: The magnetic field homogeneity is optimized (shimmed) either automatically or manually to achieve sharp, symmetrical peaks.[15]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

    • Acquisition:

      • For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width covering the expected range (e.g., 0-10 ppm), and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

      • For ¹³C NMR , a proton-decoupled experiment is standard. A larger number of scans is required due to the low natural abundance of ¹³C.[17]

    • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[19][20]

G prep 1. Sample Preparation weigh Weigh 10-20 mg of Compound prep->weigh dissolve Dissolve in 0.7 mL CDCl₃ weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer acq 2. Data Acquisition transfer->acq insert Insert Sample into Magnet acq->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim run Acquire 1D/2D Spectra shim->run proc 3. Data Processing run->proc ft Fourier Transform proc->ft phase Phase & Baseline Correction ft->phase analyze Analyze & Assign Peaks phase->analyze

Caption: Standard workflow for NMR sample analysis.

Conclusion

The structural confirmation of this compound relies on a detailed interpretation of its NMR spectra. This guide provides a robust, predictive framework for this analysis. The key identifiers for this compound are:

  • ¹H NMR: Two pairs of doublets in the aromatic region, with one proton (H-3') significantly downfield (δ > 8.4 ppm) and another (H-3) also strongly deshielded (δ > 7.9 ppm).

  • ¹³C NMR: Seven distinct carbon signals, including four quaternary carbons and characteristic shifts for the C5' (δ > 168 ppm) and C3' (δ > 155 ppm) of the isoxazole ring.

Confirmation of these predicted signals, ideally supported by 2D NMR correlation experiments, would provide unambiguous validation of the compound's structure, enabling further research and development with confidence.

References

  • Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. Journal of the American Chemical Society, 125(30), 9204-17.

  • ALWSCI Blogs. (2024). How To Prepare And Run An NMR Sample.

  • University of Geneva. NMR sample preparation.

  • Scribd. NMR Sample Preparation Guide.

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  • Western University. NMR SAMPLE PREPARATION.

  • National MagLab. Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy.

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.

  • Boykin, D. W. (1991). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 29(4), 366-368.
  • Supplementary Information, Bruker.

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.

  • ResearchGate. ADDP facilitate CS bond formation from sulfonyl chloride with alcohols.

  • Semantic Scholar. Modern NMR techniques for structure elucidation.

  • ResearchGate. Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b).

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.

  • Zaporozhye State Medical University. Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides.

  • CONICET. Spectral Assignments and Reference Data.

  • The Royal Society of Chemistry. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines.

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide.

  • ChemicalBook. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum.

  • ChemicalBook. 2,5-Dimethylthiophene(638-02-8) 1H NMR spectrum.

  • Taylor & Francis Online. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of type [Cn-THT]+ (n=1-4).

  • AWS. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.

  • NIH National Center for Biotechnology Information. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

  • SpectraBase. Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts.

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  • Supporting Information.

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Infrared spectroscopy of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (CAS No. 551930-53-1), a heterocyclic compound with significant potential in medicinal chemistry and drug development. As a molecule featuring a sulfonyl chloride functional group appended to a bithiophene-isoxazole scaffold, its structural elucidation and purity assessment are paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. This document details the fundamental vibrational modes of the molecule, presents a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FT-IR) spectra, and provides a detailed guide to spectral interpretation. The causality behind experimental choices and data analysis is emphasized to ensure both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

This compound is a key intermediate in the synthesis of a diverse range of bioactive compounds. The sulfonyl chloride moiety is a reactive handle, readily forming sulfonamides, sulfonates, and other derivatives, making it a valuable building block in drug discovery programs.[1] The thiophene and isoxazole rings are common pharmacophores known to impart a wide spectrum of biological activities.[2][3]

Given its role as a precursor, the unambiguous confirmation of its structure and the assessment of its purity are critical first steps in any synthetic workflow. Impurities, such as hydrolyzed starting materials or isomeric byproducts, can lead to undesired side reactions and complicate downstream applications. Infrared spectroscopy serves as a first-line analytical technique, providing a unique molecular "fingerprint" that can confirm the presence of key functional groups and the overall integrity of the molecular structure.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes of its three primary structural components: the sulfonyl chloride group, the thiophene ring, and the isoxazole ring. Understanding the characteristic absorption frequencies of each component is the foundation of spectral interpretation.

Sources

Biological Activity Screening of 5-Isoxazol-5-ylthiophene-2-Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. The isoxazole ring, a five-membered heterocycle, is a well-established "privileged structure" found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4] Similarly, the thiophene ring is a bioisostere of the benzene ring, often incorporated to modulate physicochemical properties and enhance biological activity.[5][6] When these are linked to a sulfonyl chloride functional group—a precursor to the sulfonamide pharmacophore renowned for its broad therapeutic applications including antimicrobial and anticancer agents—the resulting molecular architecture presents a compelling starting point for novel drug discovery.[7][8][9][10]

This guide provides a comprehensive framework for the systematic biological evaluation of derivatives stemming from the 5-isoxazol-5-ylthiophene-2-sulfonyl chloride core. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and interpretation. We will delve into the primary screening cascades essential for elucidating the therapeutic potential of this promising class of compounds.

Chapter 1: The Genesis of a Chemical Library - Derivatization Strategy

The journey from a core scaffold to a library of potential drug candidates begins with synthetic diversification. The parent compound, this compound[11], serves as a highly reactive electrophilic hub. The primary point of diversification is the sulfonyl chloride moiety, which readily reacts with a wide array of nucleophiles—predominantly primary and secondary amines—to form a diverse suite of sulfonamide derivatives.[7][12] This strategy allows for the systematic exploration of the chemical space around the core scaffold, modulating properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of biological activity.

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide linkage. This is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

G Core This compound Reaction Core->Reaction Nucleophile Nucleophile (R-NH2) Primary/Secondary Amine Nucleophile->Reaction Base Base (e.g., Pyridine) Base->Reaction Derivative Target Derivative (Sulfonamide) Reaction->Derivative Nucleophilic Substitution

Caption: General synthetic scheme for derivatization.

Chapter 2: Primary Screening Cascade - Unveiling Biological Potential

A systematic screening cascade is essential to efficiently identify and prioritize compounds with promising biological activity. The following protocols represent the foundational assays for evaluating the antimicrobial, cytotoxic, and enzyme-inhibitory potential of the synthesized derivatives.

Antimicrobial Activity Screening

The sulfonamide functional group has a storied history as an antibacterial agent. Therefore, the initial screening of novel derivatives against a panel of clinically relevant bacterial and fungal pathogens is a logical starting point.

G cluster_0 Antibacterial Screening cluster_1 Antifungal Screening MIC Broth Microdilution Assay (Quantitative) MIC_Result Determine Minimum Inhibitory Concentration (MIC) MIC->MIC_Result ZOI Agar Well Diffusion Assay (Qualitative/Semi-Quantitative) ZOI_Result Measure Zone of Inhibition (ZOI) ZOI->ZOI_Result Library Compound Library Library->MIC Library->ZOI

Caption: Workflow for antimicrobial activity screening.

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate. Bacterial growth is assessed after incubation by observing turbidity.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first column of wells. This creates the highest concentration to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[17]

    • Column 11 serves as the growth control (broth + inoculum, no compound), and column 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 37°C for 16-20 hours.[14]

  • Result Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

This method is a widely used preliminary test to assess the antifungal activity of compounds.[18][19] It is particularly useful for screening a large number of compounds against yeast and molds.

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a target fungus. If the compound is effective, it will inhibit fungal growth, creating a clear area or "zone of inhibition" around the well.[20]

Step-by-Step Methodology:

  • Medium and Inoculum Preparation:

    • Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to 45-50°C.

    • Prepare a fungal spore or yeast suspension in sterile saline, adjusted to a concentration of approximately 10⁶ spores/mL.

    • Add the fungal inoculum to the molten PDA, mix gently, and pour into sterile Petri dishes. Allow the agar to solidify completely.[19]

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, create uniform wells (e.g., 6-8 mm in diameter) in the seeded agar plates.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in DMSO) into each well.

    • Include a positive control (e.g., Amphotericin B) and a negative control (DMSO solvent) on each plate.[19]

  • Incubation: Incubate the plates at an appropriate temperature for the test fungus (e.g., 28°C for molds, 35°C for yeasts) for 24-72 hours, or until sufficient growth is observed in the control areas.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone diameter indicates greater antifungal activity.

Anticancer Activity: In Vitro Cytotoxicity Screening

The evaluation of a compound's ability to inhibit the growth of or kill cancer cells is a critical step in the discovery of new anticancer agents.[21][22][23][24] The MTT assay is a robust and widely adopted colorimetric method for this purpose.[25]

Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[26][27] The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are then dissolved, and the absorbance of the colored solution is quantified.[27]

A Seed cancer cells in 96-well plate B Incubate (24h) for cell adherence A->B C Add serial dilutions of test compounds B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent to each well D->E F Incubate (2-4h) Formazan crystals form E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 Value H->I

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells using trypsin and perform a cell count.

  • Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated cells (negative control) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[27]

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Enzyme Inhibition Screening

Many sulfonamide-based drugs function by inhibiting specific enzymes.[9][28] Screening the derivative library against a relevant enzyme target can uncover potent and selective inhibitors. The specific protocol will vary depending on the enzyme, but a general fluorescence-based assay provides a robust framework.

Principle: A fluorogenic substrate is used which, when cleaved by the active enzyme, releases a fluorescent molecule. An effective inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescence signal. The change in fluorescence is monitored over time to determine the reaction rate.[29]

G A Prepare reagents: Enzyme, Buffer, Test Compounds B Dispense Buffer, Enzyme, and Compound/DMSO to 96-well plate A->B C Pre-incubate mixture B->C D Initiate reaction by adding Fluorogenic Substrate C->D E Monitor fluorescence increase over time in a plate reader D->E F Calculate Reaction Rate and % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for a fluorescence-based enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare an assay buffer specific to the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dilute the target enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the components in the following order:

      • Assay buffer.

      • Test compound dilution (typically 1-2 µL).

      • Enzyme solution.

    • Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (at appropriate excitation/emission wavelengths) at regular intervals for a set period (e.g., 30-60 minutes).[29]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Determine the percent inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Chapter 3: Data Collation and Interpretation

Clear and structured presentation of screening data is paramount for comparative analysis and decision-making.

Table 1: Representative Data Summary for Antimicrobial Screening | Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (Zone of Inhibition, mm) | | :--- | :---: | :---: | :---: | | | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | | Parent | >128 | >128 | >128 | >128 | 8 | 7 | | Derivative 1 | 16 | 32 | 64 | >128 | 15 | 12 | | Derivative 2 | 8 | 16 | >128 | >128 | 11 | 9 | | Control Drug | 1 (Vancomycin) | 0.5 (Vancomycin) | 4 (Ciprofloxacin) | 2 (Ciprofloxacin) | 22 (Amphotericin B) | 19 (Amphotericin B) |

Table 2: Representative Data Summary for Anticancer & Enzyme Inhibition Screening | Compound ID | Anticancer Activity (IC₅₀, µM) | Enzyme Inhibition (IC₅₀, µM) | | :--- | :---: | :---: | :---: | | | MCF-7 (Breast) | A549 (Lung) | Target Enzyme X | | Parent | 85.2 | >100 | 45.7 | | Derivative 1 | 12.5 | 25.1 | 2.1 | | Derivative 2 | 5.8 | 9.3 | 0.8 | | Control Drug | 0.9 (Doxorubicin) | 1.5 (Doxorubicin) | 0.05 (Staurosporine) |

Conclusion and Future Outlook

This guide outlines the fundamental screening protocols necessary to begin characterizing the biological activities of novel this compound derivatives. The described assays for antimicrobial, anticancer, and enzyme-inhibitory activities form a robust primary screening cascade. Compounds demonstrating significant potency in these initial assays (e.g., low MIC or IC₅₀ values) should be prioritized as "hits."

The journey from a hit compound to a viable drug candidate is extensive. Subsequent steps should include secondary screening to confirm activity, assessment of selectivity against other cell lines or enzymes to determine the therapeutic window, and comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties. Ultimately, the most promising leads will advance to more complex in vivo models to evaluate efficacy and safety, paving the way for the next generation of therapeutics.

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Unlocking New Therapeutic Avenues: A Technical Guide to Identifying and Validating Targets for Isoxazolylthiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazolylthiophene scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential therapeutic targets for isoxazolylthiophene compounds. We will delve into the established and emerging target classes, including nuclear hormone receptors, protein kinases, and cytoskeletal components. More importantly, this guide offers detailed, field-proven experimental protocols for the identification and validation of these targets, empowering research teams to accelerate their drug discovery programs. Our narrative is grounded in scientific integrity, explaining the causality behind experimental choices and providing a framework for self-validating protocols.

Introduction: The Therapeutic Potential of the Isoxazolylthiophene Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the fusion of isoxazole and thiophene rings creates a scaffold with a unique combination of properties. The isoxazole ring, with its adjacent nitrogen and oxygen atoms, can participate in crucial hydrogen bonding interactions with biological targets[1]. The sulfur-containing thiophene ring imparts distinct electronic and lipophilic characteristics that can enhance bioavailability and metabolic stability[2]. This combination has led to the exploration of isoxazolylthiophene derivatives across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide will illuminate the pathways to systematically uncover and validate the molecular targets of this promising class of compounds.

Established Therapeutic Targets: Nuclear Hormone Receptors

One of the most well-defined therapeutic targets for isoxazolylthiophene compounds is the estrogen receptor alpha (ERα), a key driver in the progression of a majority of breast cancers.

Estrogen Receptor Alpha (ERα) in Breast Cancer

ERα is a ligand-activated transcription factor that, upon binding to estrogen, promotes the transcription of genes involved in cell proliferation and survival. Modulating ERα activity is a cornerstone of endocrine therapy for ER-positive breast cancer.

A novel series of 5-(thiophen-2-yl)isoxazoles has been identified as potent anti-breast cancer agents that specifically target ERα.[2][3] One lead compound, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), demonstrated significant antiproliferative activity against MCF-7 human breast cancer cells with an IC50 value of 1.91 μM.[3] Further mechanistic studies revealed that TTI-6 induces apoptosis and cell cycle arrest, consistent with the inhibition of ERα signaling.[2][3]

Signaling Pathway of Estrogen Receptor Alpha (ERα)

The binding of estradiol (E2) to ERα in the cytoplasm leads to the dissociation of heat shock proteins (HSP), receptor dimerization, and translocation to the nucleus. In the nucleus, the ERα dimer binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes that drive cell proliferation. Non-genomic signaling pathways are also activated, where membrane-associated ERα can trigger rapid signaling cascades, such as the PI3K/AKT pathway.

ER_alpha_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_HSP ERα-HSP90 Complex E2->ERa_HSP Binds ERa_dimer_cyto ERα Dimer ERa_HSP->ERa_dimer_cyto Dimerization & HSP90 dissociation ERa_dimer_nucl ERα Dimer ERa_dimer_cyto->ERa_dimer_nucl Translocation ERE Estrogen Response Element (ERE) ERa_dimer_nucl->ERE Binds Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation TTI6 Isoxazolylthiophene Compound (TTI-6) TTI6->ERa_dimer_nucl Inhibits

Figure 1: Simplified ERα Signaling Pathway and Inhibition by Isoxazolylthiophene Compounds.

Emerging Therapeutic Targets: Protein Kinases

The diverse chemical space occupied by isoxazolylthiophene derivatives suggests their potential to interact with a broad range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in disease. While direct inhibition of kinases by isoxazolylthiophene compounds is an area of active investigation, the isoxazole scaffold itself is a known hinge-binding motif in many kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4][5] Aberrant angiogenesis is a hallmark of cancer, and VEGFR2 is a major target for anti-angiogenic therapies. The inhibition of VEGFR2 blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4][6]

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses.[][8] It is activated by cellular stress and pro-inflammatory cytokines, leading to the production of other inflammatory mediators like TNF-α and IL-1β. Isoxazole derivatives have been successfully developed as potent inhibitors of p38 MAP kinase, suggesting that isoxazolylthiophene analogs could also be effective anti-inflammatory agents by targeting this pathway.[9][10][11]

Signaling Pathway of VEGFR2 and Potential Inhibition

Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates on several tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.

VEGFR2_signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival Akt->Survival IsoxThio Isoxazolylthiophene Compound IsoxThio->pVEGFR2 Inhibits

Figure 2: Overview of the VEGFR2 Signaling Pathway and a Potential Point of Inhibition.

Potential Therapeutic Targets: Cytoskeletal Proteins

The cytoskeleton, particularly microtubules, is a dynamic network essential for cell division, motility, and intracellular transport. Its critical role in mitosis makes it a validated target for anticancer drugs.

Tubulin and Microtubule Dynamics

Microtubules are polymers of α- and β-tubulin heterodimers. Their dynamic instability, characterized by phases of polymerization and depolymerization, is crucial for the formation of the mitotic spindle during cell division.[4] Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can arrest cells in mitosis and induce apoptosis.[12][13] Several isoxazole-containing compounds have been shown to target the tubulin cytoskeleton.[1][14] The unique stereoelectronic profile of the isoxazolylthiophene scaffold makes it a compelling candidate for the development of novel tubulin-targeting agents.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the therapeutic targets of novel isoxazolylthiophene compounds. This typically involves initial target identification followed by rigorous biochemical and cell-based validation assays.

Target Identification Workflow

Target_ID_Workflow Start Bioactive Isoxazolylthiophene Compound AffinityProbe Synthesize Affinity Probe (e.g., Biotinylated) Start->AffinityProbe AffinityPurification Affinity Purification from Cell Lysate AffinityProbe->AffinityPurification Elution Elute Bound Proteins AffinityPurification->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE InSolutionDigestion In-solution Digestion (Trypsin) SDS_PAGE->InSolutionDigestion MassSpec LC-MS/MS Analysis InSolutionDigestion->MassSpec DataAnalysis Database Search & Protein Identification MassSpec->DataAnalysis Candidate Candidate Target Protein(s) DataAnalysis->Candidate

Figure 3: Experimental Workflow for Target Identification using Affinity Purification and Mass Spectrometry.

Detailed Experimental Protocols

The synthesis of an affinity probe involves chemically modifying the isoxazolylthiophene compound to include a linker and a reporter tag, such as biotin. The modification should be at a position that does not interfere with the compound's biological activity. Photoaffinity probes, incorporating a photoreactive group, are particularly useful for capturing transient interactions.[15][16][17]

  • Cell Culture and Lysis: Culture the relevant cell line to a high density and harvest. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation with Affinity Probe: Incubate the cell lysate with the biotinylated isoxazolylthiophene probe. Also, include a control incubation with a non-biotinylated compound or an inactive analog.

  • Capture with Streptavidin Beads: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by competitive elution with free biotin.

  • Denaturation and Reduction: Denature the eluted proteins using 8M urea. Reduce disulfide bonds with dithiothreitol (DTT) at 60°C for 30 minutes.[5]

  • Alkylation: Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 15 minutes to prevent disulfide bond reformation.[5]

  • Digestion: Dilute the urea concentration to less than 1M and add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio. Incubate overnight at 37°C.[5]

  • Sample Cleanup: Stop the digestion with formic acid and desalt the resulting peptides using a C18 ZipTip or equivalent before mass spectrometry analysis.

  • SDS-PAGE and Transfer: Separate the eluted proteins from the affinity purification on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the candidate target protein overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Biochemical and Cellular Validation Assays

A luminescence-based kinase assay, such as the Kinase-Glo® assay, can be used to quantify the inhibitory effect of the isoxazolylthiophene compound on the target kinase.[2]

  • Reaction Setup: In a 96-well plate, set up reactions containing the recombinant kinase (e.g., VEGFR2), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.[2][4]

  • Inhibitor Addition: Add serial dilutions of the isoxazolylthiophene compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[2][4]

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A higher luminescence signal indicates greater inhibition of kinase activity.

  • Data Analysis: Calculate the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled estrogen for binding to ERα.[19]

  • Receptor Preparation: Prepare a source of ERα, such as from rat uterine cytosol or recombinant full-length human ERα.

  • Competition Reaction: Incubate the ERα preparation with a constant concentration of a labeled estrogen (e.g., [3H]-estradiol or a fluorescent derivative) and increasing concentrations of the isoxazolylthiophene compound.[19]

  • Separation of Bound and Free Ligand: Separate the receptor-bound labeled estrogen from the free labeled estrogen. This can be done using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Quantify the amount of bound labeled estrogen.

  • Data Analysis: Plot the percentage of bound labeled estrogen against the concentration of the test compound to determine the IC50 value.

This assay monitors the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.[4]

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules in a suitable buffer.[4]

  • Compound Addition: Add the isoxazolylthiophene compound at various concentrations to the wells of a 96-well plate. Include controls with a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel).

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C and monitor the increase in fluorescence over time using a plate reader.[4]

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Data Presentation and Interpretation

All quantitative data from the validation assays should be summarized in a clear and concise table to allow for easy comparison of the activity and selectivity of different isoxazolylthiophene derivatives.

Compound IDTargetAssay TypeIC50/EC50 (µM)Notes
TTI-6ERαAnti-proliferation (MCF-7)1.91Induces apoptosis and cell cycle arrest.[3]
Example 1 VEGFR2Kinase InhibitionValuee.g., ATP-competitive
Example 2 p38 MAPKKinase InhibitionValuee.g., Anti-inflammatory effect in cells
Example 3 TubulinPolymerization InhibitionValuee.g., Induces G2/M arrest

Conclusion and Future Directions

The isoxazolylthiophene scaffold holds significant promise for the development of novel therapeutics against a range of diseases. This guide has provided a comprehensive framework for identifying and validating potential therapeutic targets for this exciting class of compounds. By focusing on established targets like ERα and exploring the potential for inhibiting protein kinases and modulating microtubule dynamics, researchers can systematically advance their drug discovery programs. The detailed experimental protocols provided herein offer a practical roadmap for target identification, validation, and mechanistic characterization. Future work should focus on expanding the library of isoxazolylthiophene derivatives and employing the outlined strategies to uncover new biological activities and novel therapeutic targets, ultimately translating the chemical potential of this scaffold into tangible clinical benefits.

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An In-Depth Technical Guide to the In Silico Modeling of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computationally-Driven Approach

In the landscape of modern drug discovery, the convergence of heterocyclic chemistry and computational modeling represents a powerful paradigm for accelerating the identification of novel therapeutic agents. The 5-isoxazol-5-ylthiophene-2-sulfonyl chloride scaffold is a molecule of significant interest, wedding two privileged heterocyclic systems—isoxazole and thiophene—known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The inclusion of a sulfonyl chloride group provides a highly versatile chemical handle, allowing for the facile generation of large, diverse libraries of sulfonamide derivatives through late-stage functionalization.[6]

This guide eschews a rigid, templated approach. Instead, it offers a dynamic, logic-driven framework for the in silico evaluation of this promising class of compounds. As a self-validating system, the described workflow is designed to rationally prioritize candidates for synthesis, thereby conserving resources and focusing experimental efforts on molecules with the highest probability of success. We will delve into the causality behind each computational choice, moving beyond a mere recitation of steps to provide a field-proven methodology grounded in scientific integrity.

Part 1: Foundational Steps - Ligand and Macromolecular Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is the bedrock upon which all subsequent predictions of binding, activity, and pharmacokinetics are built.

Ligand Library Generation and Optimization

The first step is the creation of a high-fidelity three-dimensional virtual library of the this compound derivatives.

Experimental Protocol:

  • 2D Structure Generation: The core scaffold and its derivatives are drawn using chemical drawing software such as Marvin Sketch or ChemDraw.[7] This allows for the precise definition of atom connectivity and stereochemistry.

  • Conversion to 3D: The 2D structures are converted into their three-dimensional counterparts.

  • Energy Minimization: This is a critical, non-negotiable step. Each 3D structure must undergo energy minimization using a robust force field, such as MMFF94 or AM1. This process optimizes the molecular geometry, relieving steric strain and ensuring the ligand exists in a low-energy, conformationally plausible state prior to docking.

  • File Format Preparation: The optimized structures are saved in a format suitable for docking software, such as the .mol2 or .pdbqt file type, which includes atomic coordinates and charge information.

Target Identification and Receptor Preparation

The choice of a biological target is dictated by the therapeutic objective. Given the known activities of isoxazole and thiophene derivatives against enzymes like cyclooxygenases (COX) and various protein kinases, we will proceed with a protein kinase as a representative target for this guide.[8][9][10][11][12]

Experimental Protocol:

  • Receptor Acquisition: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[7][10] It is imperative to select a high-resolution structure, preferably one that is co-crystallized with a ligand, as this helps validate the location of the binding site.

  • Receptor Cleaning: The raw PDB file is meticulously prepared. This involves:

    • Removing all non-essential water molecules, co-solvents, and ions from the structure.[10]

    • Deleting the co-crystallized ligand to create a vacant active site for docking.

  • Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in crystallographic files, are added. Polar hydrogens are crucial for defining potential hydrogen bond interactions. Atomic charges (e.g., Kollman or Gasteiger charges) are then assigned to the protein atoms.[12]

  • Active Site Definition: The binding pocket is defined. This is typically accomplished by creating a grid box centered on the position of the original co-crystallized ligand, ensuring the defined space is large enough to accommodate the derivatives of interest.[12]

cluster_ligand Ligand Preparation cluster_protein Target Preparation L1 2D Sketching of Derivatives L2 3D Structure Generation L1->L2 L3 Energy Minimization (Force Field) L2->L3 L4 Save in Docking-Ready Format (.pdbqt) L3->L4 P1 Download Crystal Structure (PDB) P2 Remove Water & Co-Ligand P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Define Active Site Grid Box P3->P4

Caption: Foundational workflow for ligand and protein target preparation.

Part 2: Predicting Bioactivity - Molecular Docking and QSAR

With prepared inputs, we can now proceed to predict the biological interactions and activity of our derivative library.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand within a receptor's active site and estimates the strength of the interaction, typically reported as a binding energy score.[7][13] A more negative score implies a more favorable binding interaction.

Experimental Protocol (using AutoDock Vina as an example):

  • Input Configuration: The prepared ligand library (.pdbqt files) and the prepared receptor file are loaded into the docking software.

  • Grid Definition: The pre-defined grid box parameters are used to instruct the algorithm where to perform the docking search.[12]

  • Execution of Docking Run: The docking simulation is initiated. The software systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a defined scoring function.

  • Results Analysis:

    • Binding Affinity: The binding energy (in kcal/mol) of the top-ranked pose for each derivative is recorded.

    • Interaction Analysis: The binding pose is visually inspected using software like PyMOL or Discovery Studio. Key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking with specific amino acid residues, are identified and cataloged. This mechanistic insight is often more valuable than the raw score itself.

start Prepared Ligand & Receptor dock Execute Docking Simulation (e.g., AutoDock Vina) start->dock analysis Analyze Binding Pose & Score dock->analysis interactions Identify Key Interactions (H-Bonds, Hydrophobic, etc.) analysis->interactions prioritize Prioritize High-Affinity Candidates analysis->prioritize

Caption: The core workflow of a molecular docking simulation.

Data Presentation: Hypothetical Docking Results

Compound IDDerivative MoietyDocking Score (kcal/mol)Key Interacting Residues
CORE-001-NH-Cyclopropyl-8.2LYS-72, ASP-184
CORE-002-NH-Phenyl-9.5LYS-72, LEU-132, ASP-184
CORE-003-NH-(4-F-Phenyl)-9.9LYS-72, LEU-132, ASP-184
CORE-004-NH-Morpholine-7.8ASP-184, GLU-91
Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[14][15][16] This allows for the prediction of activity for new compounds and provides insight into the molecular properties driving potency.

Experimental Protocol for QSAR Model Development:

  • Dataset Curation: A dataset of compounds with experimentally determined biological activity (e.g., IC50 values) is required. For a new series, this is prospective; one would synthesize and test a "training set" of diverse derivatives to build the initial model.

  • Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can include:

    • Physicochemical: LogP, Molecular Weight, Polar Surface Area (PSA)

    • Topological: Molecular connectivity indices

    • Electronic: Dipole moment, HOMO/LUMO energies

  • Model Generation: A statistical method, such as Multiple Linear Regression (MLR), is used to generate an equation that correlates a selection of descriptors with the observed biological activity.

    • Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

  • Rigorous Validation: The predictive power of the QSAR model must be validated.

    • Internal Validation: Techniques like Leave-One-Out cross-validation (q²) assess the model's internal robustness.

    • External Validation: The model's predictive ability is tested on an external set of compounds (the "test set") that were not used in its creation. A high predictive r² value is essential for a trustworthy model.

D1 Dataset of Molecules with Known Activity D2 Calculate Molecular Descriptors (Physicochemical, Topological, etc.) D1->D2 D3 Split Data into Training and Test Sets D2->D3 D4 Build Model using Training Set (e.g., Multiple Linear Regression) D3->D4 D5 Validate Model (Internal: q², External: r²_pred) D4->D5 D6 Use Validated Model to Predict Activity of New Compounds D5->D6

Caption: A validated workflow for developing a predictive QSAR model.

Part 3: Assessing Druggability - ADMET Profiling

A compound that binds tightly to its target is useless if it cannot reach it in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial in silico filtering step to deprioritize compounds with unfavorable pharmacokinetic properties.[8][17][18]

Experimental Protocol for In Silico ADMET Prediction:

Various validated software and web servers (e.g., SwissADME, pkCSM) are used to predict a suite of pharmacokinetic and toxicity properties.

  • Drug-Likeness Evaluation:

    • Lipinski's Rule of Five: This is a foundational check for oral bioavailability.[9][17][19] The rules are: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

  • Pharmacokinetic Prediction:

    • Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Prediction of Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).[8]

    • Metabolism: Prediction of inhibition or substrate status for key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).[20]

  • Toxicity Prediction:

    • AMES Test: Predicts the mutagenic potential of a compound.[19]

    • Hepatotoxicity: Predicts the risk of drug-induced liver injury.

    • hERG Inhibition: Predicts the risk of cardiac toxicity.

A1 Virtual Library of Derivatives A2 Filter 1: Drug-Likeness (Lipinski's Rule of Five) A1->A2 A3 Filter 2: ADME Prediction (Absorption, Distribution, Metabolism) A2->A3 A4 Filter 3: Toxicity Prediction (AMES, hERG, Hepatotoxicity) A3->A4 A5 Prioritized Lead Candidates for Synthesis A4->A5

Caption: The ADMET filtering funnel for candidate selection.

Data Presentation: Hypothetical ADMET Profile

Compound IDLipinski ViolationsGI AbsorptionBBB PermeantCYP2D6 InhibitorAMES Toxic
CORE-0010HighYesNoNo
CORE-0020HighNoNoNo
CORE-0030HighNoYesNo
CORE-0040HighYesNoYes

Conclusion: An Integrated Strategy for Rational Drug Design

This guide has outlined a multi-faceted, sequential, and self-validating in silico workflow for the evaluation of this compound derivatives. By integrating molecular docking, QSAR, and ADMET profiling, researchers can move beyond serendipity and towards a rational, hypothesis-driven process. This computational pre-screening enables the strategic allocation of synthetic resources, focusing on a smaller set of highly curated candidates. The ultimate goal is not to replace wet lab experimentation, but to enhance its efficiency, increase the probability of success, and accelerate the journey from a promising scaffold to a potential therapeutic agent.

References

  • QSAR analysis of antitumor active amides and quinolones
  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
  • ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosph
  • Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity.
  • A QSAR Study on Some Thiophene Deriv
  • A QSAR Study on Some Thiophene Deriv
  • Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Agents. Ingenta Connect.
  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
  • Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activ
  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIV
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-. Benchchem.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • A Comparative Guide to the Synthesis and Bioactivity of 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem.
  • In Silico Modeling of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one Interactions: A Compar

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Methodological & Application

Application Note & Synthesis Protocol: A Guide to the Preparation of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride, a key heterocyclic building block for drug discovery and materials science. The synthesis commences with the construction of the 5-isoxazol-5-ylthiophene core via a [3+2] cycloaddition reaction, followed by a regioselective chlorosulfonation at the C2 position of the thiophene ring. This guide is designed for researchers and professionals in organic synthesis, offering in-depth procedural details, mechanistic rationale, critical safety precautions, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Strategic Overview

The convergence of thiophene and isoxazole rings in a single molecular scaffold creates a privileged structure in medicinal chemistry. Thiophene-based sulfonamides are well-established pharmacophores known for a wide range of biological activities[1]. Similarly, isoxazole-containing compounds are integral to numerous pharmaceuticals and exhibit diverse therapeutic properties[2][3]. The target molecule, this compound, serves as a versatile intermediate, enabling the facile introduction of this unique heterocyclic system into a variety of molecular architectures through reactions at the highly reactive sulfonyl chloride moiety.

Given the absence of a direct, single-pot synthesis in published literature, we present a robust and logical two-step approach:

  • Step 1: Synthesis of 5-(Thiophen-2-yl)isoxazole. This initial step involves the formation of the isoxazole ring onto a thiophene precursor. We will utilize a well-established [3+2] cycloaddition strategy, reacting a thiophene-derived alkyne with a nitrile oxide generated in situ. This method provides high regioselectivity and good yields for the construction of the core structure[4].

  • Step 2: Chlorosulfonation of 5-(Thiophen-2-yl)isoxazole. The second step introduces the sulfonyl chloride group onto the thiophene ring. This is achieved via an electrophilic aromatic substitution using chlorosulfonic acid. The electron-donating nature of the thiophene ring directs the incoming chlorosulfonyl group primarily to the C2 position, which is vacant and activated. This reaction is highly effective but requires stringent safety protocols due to the hazardous nature of chlorosulfonic acid[5][6].

Overall Synthetic Workflow

Below is a visualization of the complete synthetic pathway from commercially available starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Chlorosulfonation start1 2-Ethynylthiophene intermediate1 5-(Thiophen-2-yl)isoxazole start1->intermediate1 [3+2] Cycloaddition reagent1 Hydroxylamine HCl Sodium Hypochlorite (Bleach) reagent1->intermediate1 final_product This compound intermediate1->final_product Electrophilic Aromatic Substitution reagent2 Chlorosulfonic Acid (HSO3Cl) Dichloromethane (DCM) reagent2->final_product

Sources

Strategic Synthesis of N-Substituted 5-(Isoxazol-5-yl)thiophene-2-sulfonamides: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

The 5-(isoxazol-5-yl)thiophene-2-sulfonamide scaffold is a privileged structure in modern drug discovery, forming the core of various therapeutic candidates due to its unique electronic and geometric properties.[1][2][3] This application note provides a comprehensive guide for the reaction of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride with primary amines. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the protocol, offers practical insights into reaction optimization, and presents a robust framework for troubleshooting and product validation. The protocols are designed for researchers, scientists, and drug development professionals aiming to synthesize libraries of these high-value compounds efficiently and reproducibly.

Introduction: The Significance of the Isoxazolylthiophene Sulfonamide Moiety

The convergence of isoxazole, thiophene, and sulfonamide functionalities into a single molecular entity creates a scaffold with significant therapeutic potential. Isoxazoles are five-membered heterocyclic rings known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4] The thiophene ring serves as a stable bioisostere for phenyl rings, often improving metabolic stability and modulating physicochemical properties.

The sulfonamide linkage itself is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[5][6] It acts as a stable amide bioisostere, often enhancing binding affinity through additional hydrogen bond accepting capabilities and improved hydrolytic stability.[7][8] The synthesis of N-substituted 5-(isoxazol-5-yl)thiophene-2-sulfonamides is, therefore, a critical step in the development of novel drug candidates targeting a spectrum of diseases.[2][6] This guide provides the foundational chemistry to access this important class of molecules.

Core Reaction Principles and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and highly efficient nucleophilic acyl substitution reaction.[9][10] The reaction proceeds through a well-understood pathway.

Causality of Key Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the sulfonamide.

  • Proton Transfer: The resulting sulfonamide is protonated, carrying a positive charge on the nitrogen. A base (typically a tertiary amine like triethylamine or pyridine) is required to neutralize the hydrogen chloride (HCl) generated in situ and to deprotonate the sulfonamide, yielding the final neutral product.[9]

Sulfonamide Formation Mechanism Figure 1: Reaction Mechanism R_NH2 R-NH₂ (Primary Amine) arrow1 R_NH2->arrow1 Nucleophilic Attack SulfonylCl Het-SO₂Cl (Sulfonyl Chloride) SulfonylCl->arrow1 Base Base (e.g., Et₃N) arrow2 Intermediate [Tetrahedral Intermediate] Intermediate->arrow2 -Cl⁻ Product Het-SO₂NH-R (Sulfonamide) plus2 + HCl_Salt Base-H⁺ Cl⁻ plus1 + plus3 + arrow1->Intermediate arrow2->Product arrow3

Caption: A simplified representation of the nucleophilic substitution mechanism for sulfonamide synthesis.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis, purification, and characterization of N-substituted 5-(isoxazol-5-yl)thiophene-2-sulfonamides.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
This compound≥95% PurityCommercialStore under inert gas, protected from moisture. Can be sourced from suppliers like Thermo Scientific.[11]
Primary Amine (e.g., Aniline, Benzylamine)Reagent GradeCommercialPurify by distillation or recrystallization if necessary.
Triethylamine (Et₃N) or PyridineAnhydrousCommercialUse a freshly opened bottle or distill from CaH₂. Essential for scavenging HCl.[9]
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousCommercialUse solvent from a purification system or stored over molecular sieves. Water is detrimental.[12]
Hydrochloric Acid (HCl)1 M AqueousN/AFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AFor workup.
Brine (Saturated NaCl Solution)N/AN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeN/AFor drying organic layers.
Silica Gel60 Å, 230-400 meshN/AFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄N/AFor reaction monitoring.
Step-by-Step Synthesis Protocol

Experimental Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_amine 1. Prepare Amine Solution (Amine + Base in Anhydrous Solvent) cool 3. Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl 2. Prepare Sulfonyl Chloride Solution (In Anhydrous Solvent) addition 4. Add Sulfonyl Chloride Solution (Dropwise over 15-30 min) prep_sulfonyl->addition cool->addition stir 5. Stir and Warm to RT (Monitor by TLC/HPLC for 2-24h) addition->stir quench 6. Quench with Water/1M HCl stir->quench extract 7. Extract with Organic Solvent quench->extract wash 8. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 9. Dry (MgSO₄) and Concentrate wash->dry purify 10. Purify Crude Product (Column Chromatography or Recrystallization) dry->purify characterize 11. Characterize Pure Product (NMR, MS, IR, Purity by HPLC) purify->characterize

Caption: A flowchart illustrating the key stages of the synthesis and validation process.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 equivalent).

    • Dissolve the amine in anhydrous DCM or THF (approx. 0.1 M concentration).

    • Add the base, typically triethylamine (1.5 equivalents) or pyridine (2.0 equivalents). The use of excess base ensures complete neutralization of the generated HCl.[9]

    • Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction and minimize potential side reactions.[12]

  • Addition of Sulfonyl Chloride:

    • In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. A slight excess of the sulfonyl chloride can drive the reaction to completion, but a large excess risks di-sulfonylation.[12]

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes using a syringe or dropping funnel. A slow addition rate is crucial for maintaining temperature control.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete upon the consumption of the limiting reagent (typically the primary amine).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or 1 M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and dilute with more organic solvent if necessary.

    • Wash the organic layer sequentially with 1 M HCl (to remove residual amine base), saturated NaHCO₃ solution (to remove any sulfonic acid byproduct from hydrolysis), and finally with brine.[12]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, if the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[13]

Product Characterization

To confirm the identity and purity of the synthesized sulfonamide, a combination of analytical techniques is essential.[14][15]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show the disappearance of the primary amine N-H₂ protons and the appearance of a single sulfonamide N-H proton (often a broad singlet). ¹³C NMR will confirm the presence of all expected carbon atoms in the structure.

  • Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak [M+H]⁺ or [M+Na]⁺.

  • Infrared Spectroscopy (FT-IR): Look for characteristic stretching frequencies for the S=O bonds of the sulfonyl group (typically two bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H stretch (around 3300-3200 cm⁻¹).[15]

  • Purity Analysis (HPLC): Purity should be assessed using HPLC with UV detection. A purity of >95% is generally required for subsequent biological screening.[14]

Reaction Scope and Troubleshooting

The success of this reaction can be influenced by the nature of the primary amine.

Primary Amine TypeExpected ReactivityPotential IssuesMitigation Strategies
Aliphatic (e.g., Butylamine) HighDi-sulfonylation if excess sulfonyl chloride is used.Use a 1:1 stoichiometry or a slight excess of the amine. Maintain low temperatures (0 °C) during addition.[12]
Aromatic (e.g., Aniline) ModerateLower nucleophilicity can lead to slow reactions.May require slightly elevated temperatures (e.g., room temperature to 40 °C) or a longer reaction time.
Sterically Hindered LowIncomplete reaction.Use a stronger, non-nucleophilic base (e.g., DBU), increase the temperature, and extend the reaction time.

Troubleshooting Guide [12]

Observation on TLC/LCMSProbable CauseRecommended Solution
Significant amount of starting amine remains after 24h 1. Low reactivity of the amine. 2. Insufficient base. 3. Deactivated sulfonyl chloride.1. Gently warm the reaction (e.g., to 40 °C). 2. Check equivalents of base. 3. Use a fresh bottle of sulfonyl chloride.
Major polar byproduct observed Hydrolysis of sulfonyl chloride to sulfonic acid due to moisture.Ensure all glassware is flame-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Presence of a less polar spot (higher Rf on TLC) Di-sulfonylation of the primary amine.Use a 1:1 ratio of amine to sulfonyl chloride, add sulfonyl chloride slowly at 0 °C, and monitor the reaction closely to stop it upon completion.

Conclusion

The reaction of this compound with primary amines is a reliable and versatile method for accessing a class of compounds with high potential in drug discovery. By understanding the underlying mechanism, carefully controlling reaction parameters such as temperature and stoichiometry, and employing rigorous monitoring and purification techniques, researchers can efficiently synthesize a diverse array of N-substituted sulfonamides. This guide provides the necessary framework to achieve this, emphasizing the causality behind the protocol to empower scientists to adapt and troubleshoot the synthesis for their specific needs.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. Benchchem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group. Princeton University.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
  • Sulfonamide purification process. Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. PMC - NIH.
  • Synthesis of sulfonylamides containing an isoxazole moiety. ResearchGate. URL: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. URL: [Link]

  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. PMC - NIH. URL: [Link]

  • 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. CAS Common Chemistry. URL: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. URL: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Wiley Online Library. URL: [Link]

  • 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. Matrix Fine Chemicals. URL: [Link]

  • Simple Tests for Identification of Sulfonamides. ResearchGate. URL: [Link]

  • Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. PubMed Central. URL: [Link]

  • Hinsberg reaction. Wikipedia. URL: [Link]

  • synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives. SciSpace. URL: [Link]

  • Synthetic pathway for isoxazole derivatives having the sulphonamide... ResearchGate. URL: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. URL: [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements. PMC - NIH. URL: [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. URL: [Link]

Sources

The Strategic Application of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride in the Synthesis of Targeted Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and minimal side effects is paramount. A key strategy in this endeavor is the utilization of "privileged scaffolds" – molecular frameworks that are known to interact with specific biological targets. The hybrid structure of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride represents a confluence of two such scaffolds, the isoxazole and the thiophene ring systems, making it a highly valuable building block for the synthesis of targeted therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, with a particular focus on its application in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.

Introduction: A Privileged Scaffold for Targeted Drug Design

This compound is a bifunctional molecule that combines the desirable electronic and structural features of both isoxazole and thiophene moieties. Isoxazoles are five-membered heterocyclic compounds that are present in a number of approved drugs and are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the thiophene ring is a bioisostere of the benzene ring and is a common component of many pharmaceuticals, contributing to enhanced metabolic stability and target engagement.[3][4]

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with amines to form stable sulfonamide linkages.[5] This reactivity is the cornerstone of its utility in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and, most relevantly to this note, selective COX-2 inhibitors like Celecoxib.[6] The strategic combination of these three components in this compound makes it an ideal starting material for the synthesis of novel drug candidates with potentially superior pharmacological profiles.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 551930-53-1[7]
Molecular Formula C₇H₄ClNO₃S₂[7]
Molecular Weight 249.69 g/mol [7]
Melting Point 69 °C[7]
Boiling Point 432.9 °C[7]
Density 1.591 g/cm³[7]

The Role in the Synthesis of Selective COX-2 Inhibitors

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and is primarily involved in the inflammatory response.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.

The molecular structure of this compound is primed for the synthesis of potent and selective COX-2 inhibitors. The sulfonamide group, formed by the reaction of the sulfonyl chloride with an appropriate amine, is known to bind to a specific hydrophilic side pocket in the active site of the COX-2 enzyme, a feature that is absent in the COX-1 isoform. This interaction is a key determinant of COX-2 selectivity. The isoxazole and thiophene rings can be further functionalized to optimize binding to the active site and to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound.

Signaling Pathway of COX-2 in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory cascade, starting from the release of arachidonic acid from the cell membrane and culminating in the production of prostaglandins that mediate inflammation. Selective COX-2 inhibitors block this pathway at a critical step, thereby reducing inflammation and pain.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (Activated by inflammatory stimuli) AA Arachidonic Acid (AA) COX2 COX-2 (Cyclooxygenase-2) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes conversion to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerized to Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediate PLA2->AA Releases Inhibitor 5-Isoxazol-5-ylthiophene- 2-sulfonamide Derivatives (Selective COX-2 Inhibitors) Inhibitor->COX2 Inhibits

Caption: Suzuki coupling reaction for the synthesis of 5-(isoxazol-5-yl)thiophene.

Materials:

  • 2-Bromothiophene

  • Isoxazole-5-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromothiophene (1.0 eq), isoxazole-5-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add a solvent mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(isoxazol-5-yl)thiophene.

Step B: Chlorosulfonation of 5-(Isoxazol-5-yl)thiophene

This step introduces the reactive sulfonyl chloride group.

Caption: Chlorosulfonation of the thiophene ring.

Materials:

  • 5-(Isoxazol-5-yl)thiophene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 5-(isoxazol-5-yl)thiophene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with cold water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Thiophene-Isoxazole Celecoxib Analog

This protocol demonstrates the use of this compound to synthesize a model COX-2 inhibitor.

Caption: Sulfonamide bond formation to synthesize a COX-2 inhibitor analog.

Materials:

  • This compound

  • 4-Hydrazinylaniline

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydrazinylaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and add anhydrous pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice-water bath.

  • Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its unique combination of privileged scaffolds and a reactive sulfonyl chloride handle makes it an ideal starting point for the synthesis of a wide range of biologically active molecules, particularly selective COX-2 inhibitors. The protocols outlined in this application note provide a practical guide for the synthesis and application of this compound, empowering researchers to explore its full potential in the development of next-generation therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [1][2]2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [3]3. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Pharmaceutical Design. [8]4. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Acme Bioscience. 6. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [4]7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [2]10. A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

  • Sulfonyl Chlorides/Fluorides. Enamine.

  • Isoxazole Derivative: Significance and symbolism. Wisdomlib.

  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich. [5]14. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [6]16. 5-(5-isoxazyl)thiophene-2-sulfonyl chloride. Echemi.

Sources

Using 5-isoxazol-5-ylthiophene-2-sulfonyl chloride for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using 5-isoxazol-5-ylthiophene-2-sulfonyl Chloride for Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Guide Overview: Strategic Deployment of a Privileged Scaffold in Kinase Inhibitor Discovery

The confluence of thiophene and isoxazole rings creates a heteroaromatic system with significant potential in medicinal chemistry, particularly in the design of protein kinase inhibitors. This guide provides an in-depth exploration of This compound , a key building block for synthesizing a novel class of sulfonamide-based kinase inhibitors. We will dissect the scientific rationale for its use, provide a detailed, field-tested protocol for its reaction with an amine, and discuss the broader implications for targeting therapeutically relevant kinases.

The sulfonamide linkage, formed from the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone in medicinal chemistry. It serves as a bioisostere for the amide bond but offers distinct advantages, including improved metabolic stability and the ability to act as a hydrogen bond acceptor via its two sulfonyl oxygens.[1][2] When integrated with scaffolds known to interact with the ATP-binding site of kinases, the resulting molecules can exhibit potent and selective inhibitory activity.[3][4]

The 5-isoxazol-5-ylthiophene moiety is considered a "privileged scaffold" because its structural and electronic properties are conducive to binding within the kinase hinge region, a critical interaction for ATP-competitive inhibition.[3][5] Thiophene-based inhibitors have shown pronounced activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][6][7] Similarly, isoxazole-containing compounds have been developed as potent inhibitors of kinases such as p38 MAPK and Src.[5][8] The combination of these two heterocycles, linked via a sulfonamide bridge to a customizable phenyl ring, provides a versatile platform for generating libraries of potential kinase inhibitors.

This document will guide researchers through the practical synthesis and underlying principles of using this powerful chemical tool.

Part 1: Scientific Rationale & Design Strategy

The Thienyl-Isoxazole Scaffold: A Hinge-Binding Powerhouse

The ATP-binding pocket of protein kinases is the target for a majority of clinically approved small-molecule inhibitors.[9] A crucial interaction within this pocket occurs at the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. Inhibitors that can form hydrogen bonds with the backbone amides and carbonyls of the hinge region effectively mimic the binding of the adenine portion of ATP, locking the kinase in an inactive conformation.

The 5-isoxazol-5-ylthiophene scaffold is particularly well-suited for this role:

  • Hydrogen Bonding Potential: The nitrogen and oxygen atoms of the isoxazole ring, along with the sulfur atom of the thiophene ring, create a specific arrangement of hydrogen bond acceptors and donors that can engage with the hinge region residues.

  • Structural Rigidity and Planarity: The fused aromatic system provides a rigid, planar structure that can fit snugly into the narrow ATP-binding cleft.

  • Vectors for Diversity: The sulfonyl chloride at the 2-position of the thiophene serves as a reactive handle to introduce a wide variety of substituents. This allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity by targeting different sub-pockets of the ATP-binding site.

The Sulfonamide Linker: More Than Just a Connection

The sulfonamide group performs a dual function. Primarily, it forms a stable covalent bond between the thienyl-isoxazole "warhead" and an amine-containing fragment. Secondly, the sulfonyl oxygens can participate in additional hydrogen bonding interactions within the active site, further anchoring the inhibitor and enhancing its binding affinity. The geometry of the sulfonamide linker also influences the orientation of the substituted phenyl ring, allowing it to access and interact with solvent-exposed regions or deeper hydrophobic pockets, which can be critical for achieving selectivity among different kinases.[10]

Potential Kinase Targets

Based on the known activities of thiophene and isoxazole-containing inhibitors, compounds derived from this compound are promising candidates for targeting several important kinase families implicated in cancer and inflammatory diseases:

  • VEGFR-2: Inhibition of this kinase is a validated anti-angiogenic strategy in oncology.[3][6][9]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overactive in solid tumors, contributing to proliferation and metastasis.[11]

  • p38 MAPK: This kinase is a key regulator of inflammatory cytokine production and is a target for autoimmune and inflammatory disorders.[8][12][]

The specific amine partner used in the synthesis will ultimately play a large role in determining the final selectivity profile of the inhibitor.[14]

Part 2: Experimental Protocol

This section details the synthesis of a representative kinase inhibitor, 5-(isoxazol-5-yl)-N-(3-ethynylphenyl)thiophene-2-sulfonamide , based on procedures outlined in the patent literature.

Reaction Scheme

Caption: Synthesis of the target sulfonamide inhibitor.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier Recommendation
This compound551930-53-1249.69Commercial supplier
3-Ethynyl-phenylamine54060-30-9117.15Commercial supplier
Pyridine (Anhydrous)110-86-179.10ACS grade, ≥99.8%
Dichloromethane (DCM, Anhydrous)75-09-284.93ACS grade, ≥99.8%
Hydrochloric Acid (HCl), 1M aqueous solution7647-01-036.46Volumetric standard
Sodium Sulfate (Anhydrous)7757-82-6142.04ACS grade
Ethyl Acetate141-78-688.11ACS grade
Hexanes110-54-386.18ACS grade
Silica Gel7631-86-9-230-400 mesh
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approx. 20 mL per gram of sulfonyl chloride).

    • Add 3-ethynyl-phenylamine (1.05 eq) to the solution.

    • Causality Note: Using a slight excess of the amine ensures the complete consumption of the more expensive sulfonyl chloride. DCM is an excellent solvent for this reaction as it is aprotic and unlikely to react with the starting materials, while effectively solvating both reactants.[15][16]

  • Base Addition and Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality Note: The reaction between a sulfonyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. Pyridine, a mild organic base, is added to neutralize this HCl.[2] If left unneutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is started at 0 °C to control the initial exothermic reaction upon base addition.

  • Work-up and Extraction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

    • Once complete, dilute the reaction mixture with additional DCM (approx. 20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

    • Causality Note: The aqueous washes are critical for removing impurities. The 1M HCl wash removes excess pyridine and any unreacted 3-ethynyl-phenylamine. The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash begins the process of removing water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

Method A: Recrystallization

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as an ethanol/water or isopropanol/water mixture.[17]

  • Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Method B: Flash Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column and elute with the chosen solvent system.

  • Collect fractions and combine those containing the pure product as determined by TLC.

  • Remove the solvent under reduced pressure to yield the purified sulfonamide.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. The sulfonamide N-H proton typically appears as a singlet in the ¹H NMR spectrum between 8 and 11 ppm.[18]

  • Mass Spectrometry (MS): To confirm the molecular weight. Thiophene-sulfonyl derivatives often show characteristic fragmentation patterns, including the loss of SO₂.[19]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic stretching vibrations for the S=O bonds of the sulfonamide (typically two bands around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (around 3300 cm⁻¹).[20]

Part 3: Data Presentation & Troubleshooting

Representative Analytical Data

The following table provides expected analytical data for a representative N-aryl-5-(isoxazol-5-yl)thiophene-2-sulfonamide. Actual results may vary.

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield (Purified) 60-85%
¹H NMR (DMSO-d₆) δ ~10.5 (s, 1H, SO₂NH), 7.0-8.5 (m, Ar-H)
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~1340 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch)
MS (ESI+) [M+H]⁺ corresponding to the calculated molecular weight
Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Wet reagents/solvents. 2. Insufficient base. 3. Decomposed sulfonyl chloride.1. Use anhydrous solvents and dry glassware thoroughly. Run the reaction under an inert (N₂) atmosphere.[15] 2. Ensure at least 1.5 equivalents of pyridine are used. 3. Use fresh sulfonyl chloride. Store it in a desiccator.
Formation of Side Products 1. Reaction of sulfonyl chloride with water. 2. Formation of a di-sulfonated amine (if primary amine).1. This forms the corresponding sulfonic acid, which should be removed during the aqueous work-up. 2. Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations.
Product "Oils Out" During Recrystallization 1. Impurities are present. 2. Cooling the solution too quickly. 3. Incorrect solvent choice.1. Purify the crude product by column chromatography before attempting recrystallization.[17] 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. 3. Experiment with different solvent systems (e.g., ethyl acetate/hexanes).
Difficulty in Purification The product and starting amine have similar polarities.Ensure the 1M HCl wash during work-up is performed thoroughly to remove the basic amine starting material. If co-elution occurs during chromatography, try a different solvent system or a different stationary phase.

Part 4: Visualizing the Mechanism and Workflow

Reaction Mechanism

The synthesis of the sulfonamide proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

G cluster_0 Mechanism of Sulfonamide Formation start Amine (R'-NH2) + Sulfonyl Chloride (R-SO2Cl) step1 Nucleophilic attack of amine nitrogen on the electrophilic sulfur atom. start->step1 intermediate Tetrahedral Intermediate step1->intermediate Forms step2 Chloride ion leaves as a good leaving group. intermediate->step2 product_hcl Protonated Sulfonamide + Cl- step2->product_hcl Generates step3 Pyridine (Base) deprotonates the nitrogen. product_hcl->step3 final_product Final Sulfonamide (R-SO2NH-R') + Pyridinium Hydrochloride step3->final_product Yields

Caption: Key steps in the base-mediated sulfonamide synthesis.

Experimental Workflow

G reagents 1. Combine Reactants (Sulfonyl Chloride, Amine) in Anhydrous DCM reaction 2. Add Pyridine at 0°C Stir at RT for 12-18h reagents->reaction workup 3. Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup dry 4. Dry & Concentrate (Na2SO4, Rotary Evaporator) workup->dry crude Crude Product dry->crude purify 5. Purification crude->purify recryst Recrystallization purify->recryst Option A chrom Column Chromatography purify->chrom Option B final Pure Product recryst->final chrom->final char 6. Characterization (NMR, MS, IR) final->char

Caption: Workflow for synthesis and purification.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. Available at: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]

  • Some VEGFR-2 inhibitors currently approved or in clinical trials. ResearchGate. Available at: [Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. University of Bari Aldo Moro. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. Available at: [Link]

  • Targeted kinase selectivity from kinase profiling data. SciSpace. Available at: [Link]

  • of the structure-activity relationships. ResearchGate. Available at: [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Available at: [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. Available at: [Link]

  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Available at: [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Proposed mechanism of sulfonylation with sulfonyl chlorides. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Direct sulfonylation of anilines mediated by visible light. Chemical Science. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. Available at: [Link]

  • Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available at: [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available at: [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules. Available at: [Link]

  • Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. Available at: [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Experimental Conditions for Coupling 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Heterocyclic Building Block

The 5-isoxazol-5-ylthiophene moiety represents a privileged structural motif in medicinal chemistry, combining the distinct electronic and steric properties of two key five-membered heterocycles. The isoxazole ring is a common feature in numerous pharmaceuticals, valued for its ability to act as a bioisostere for amide or ester groups and to participate in hydrogen bonding. The thiophene ring provides a stable aromatic scaffold that is readily functionalized. The combination of these two rings creates a unique chemical space for molecular exploration.

The utility of this scaffold is significantly enhanced by the presence of a sulfonyl chloride group at the 2-position of the thiophene ring. Sulfonyl chlorides are highly reactive, electrophilic functional groups that serve as powerful handles for covalent bond formation, enabling the facile introduction of diverse molecular fragments. This reactivity makes 5-isoxazol-5-ylthiophene-2-sulfonyl chloride (CAS 551930-53-1) a valuable intermediate for building complex molecular architectures in drug discovery programs.[1]

This document provides detailed application notes and protocols for two primary classes of coupling reactions involving this key intermediate:

  • Sulfonamide Bond Formation: The classical and most prevalent reaction of sulfonyl chlorides to form C-N bonds.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A more advanced desulfonative cross-coupling to form C-C bonds.

Part 1: Sulfonamide Synthesis via Nucleophilic Substitution

The formation of a sulfonamide bond by reacting a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry. The resulting sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.

Mechanistic Rationale and Causality

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The sulfur-chlorine bond is polarized, making the sulfur atom susceptible to attack. The chloride ion is an excellent leaving group, facilitating the formation of a new sulfur-nitrogen bond.

A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base is critical:

  • Non-nucleophilic organic bases (e.g., triethylamine, pyridine, DIPEA) are commonly used to scavenge the acid without competing with the primary amine nucleophile.[2] Pyridine can also serve as the solvent.

  • Inorganic bases (e.g., K₂CO₃, NaHCO₃) can be used in biphasic or polar aprotic solvent systems.

The choice of solvent depends on the solubility of the starting materials. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetone are typically effective.[2]

Experimental Workflow: Sulfonamide Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Amine (1.1 eq) & Base (1.5 eq) in Anhydrous Solvent add_sulfonyl Add Sulfonyl Chloride (1.0 eq) Solution Dropwise at 0°C prep_reagents->add_sulfonyl Inert Atmosphere (N₂/Ar) stir_rt Warm to Room Temperature Stir for 2-16h (Monitor by TLC/LC-MS) add_sulfonyl->stir_rt quench Quench with Water/Aq. HCl stir_rt->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry_purify Dry (Na₂SO₄), Filter, Concentrate & Purify (Chromatography) wash->dry_purify Pd0 Pd(0)L₂ PdII_Cl R-SO₂-Pd(II)L₂-Cl Pd0->PdII_Cl R-SO₂Cl RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R R-SO₂-Pd(II)L₂-R' PdII_Cl->PdII_R Transmetal Transmetalation PdII_R->Pd0 Product Product R-SO₂-R' RedElim->Product Boronic R'-B(OH)₂ + Base Boronic->PdII_Cl [R'B(OH)₃]⁻

Sources

Application & Protocol Guide: 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride as a Versatile Precursor for Covalent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for utilizing 5-isoxazol-5-ylthiophene-2-sulfonyl chloride as a precursor for the synthesis of advanced chemical probes. We delve into the strategic rationale behind its design, leveraging the unique chemical properties of its constituent motifs: the sulfonyl chloride "warhead," the thiophene scaffold, and the isoxazole modulating group. Detailed protocols are provided for the synthesis of a next-generation, bioorthogonal chemical probe and its application in Activity-Based Protein Profiling (ABPP) to identify and validate novel protein targets in complex biological systems.

Introduction: The Imperative for Covalent Chemical Probes

The quest to understand protein function and discover new therapeutic targets is a central challenge in modern biology and medicine.[1][2] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy that employs small-molecule probes to directly assess the functional state of enzymes within their native environment.[1][3][4] These probes typically consist of three key components: a reactive group (or "warhead") that forms a covalent bond with a target protein, a scaffold that directs the probe to specific binding pockets, and a reporter tag for visualization or enrichment.[5]

The precursor, this compound, represents a sophisticated starting point for the development of such probes. Its design incorporates key features from medicinal chemistry:

  • Sulfonyl Chloride (SO₂Cl) Warhead: This electrophilic group is poised to react with nucleophilic amino acid residues (e.g., Lys, Tyr, Ser, His) in protein binding sites.[6][7] Unlike more common warheads that target cysteine, sulfonyl-based electrophiles can engage a broader range of residues, potentially unlocking new target space.[6] While sulfonyl fluorides are often preferred for their enhanced stability, sulfonyl chlorides offer a readily accessible and highly reactive alternative for probe synthesis.[8][9][10]

  • Thiophene Scaffold: Thiophene is a "privileged" pharmacophore in drug discovery, found in numerous FDA-approved drugs.[11][12] Its electron-rich nature and ability to act as a bioisostere for other aromatic rings allow it to form favorable interactions with biological targets, guiding the warhead to specific protein pockets.[11][13][14]

  • Isoxazole Moiety: The isoxazole ring is another important heterocycle in medicinal chemistry, known for its ability to modulate physicochemical properties and participate in key binding interactions.[15][16][17][18] Its inclusion can enhance selectivity and improve the drug-like properties of the resulting probe.[15][16][17]

This document serves as a detailed guide for transforming this precursor into a powerful research tool and applying it to discover novel protein-ligand interactions.

Chemical Properties & Handling of the Precursor

2.1. Reactivity Profile

The sulfonyl chloride group is a potent electrophile. The sulfur atom is highly electron-deficient due to the influence of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.[9] This reactivity is central to its function as a warhead. However, it also means the compound is sensitive to nucleophiles present in the environment.

Table 1: Handling and Storage Recommendations

ParameterRecommendationRationale
Storage Store at -20°C under an inert atmosphere (Argon or Nitrogen).Prevents degradation from atmospheric moisture and slows decomposition.
Handling Use anhydrous solvents (e.g., dry DCM, THF, DMF) and inert atmosphere techniques.The sulfonyl chloride group is highly susceptible to hydrolysis by water, which will convert it to the unreactive sulfonic acid.
Safety Handle in a fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).Sulfonyl chlorides are corrosive and lachrymatory. Reaction with moisture can produce HCl gas.

Synthesis of a Bioorthogonal Alkyne-Tagged Probe

To be useful for proteomics, the precursor must be derivatized with a reporter handle. A state-of-the-art approach is to install a bioorthogonal handle, such as a terminal alkyne, which allows for the subsequent attachment of various reporter tags (e.g., biotin, fluorophores) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[19][20][21]

This protocol describes a representative synthesis where the sulfonyl chloride is reacted with an amine-containing linker that bears a terminal alkyne.

3.1. Synthetic Workflow Diagram

G cluster_0 Probe Synthesis Precursor 5-Isoxazol-5-yl- thiophene-2-sulfonyl chloride Reaction Stir at 0°C to RT under N2 Precursor->Reaction Linker Propargylamine (Alkyne Linker) Linker->Reaction Base Pyridine or DIEA (Base) Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup Probe Alkyne-Tagged Chemical Probe Workup->Probe

Caption: Synthetic scheme for producing an alkyne-tagged probe.

3.2. Protocol: Synthesis of N-prop-2-yn-1-yl-5-(isoxazol-5-yl)thiophene-2-sulfonamide

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Amine: Add propargylamine (1.1 eq) dropwise to the stirred solution.

  • Addition of Base: Add a non-nucleophilic base such as pyridine or diisopropylethylamine (DIEA) (1.5 eq) to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the final alkyne-tagged probe. Characterize by NMR and mass spectrometry.

Protocol: Activity-Based Protein Profiling (ABPP)

This section outlines a complete workflow for identifying the protein targets of the newly synthesized probe in a cell lysate model.[2]

4.1. ABPP Workflow Diagram

ABPP_Workflow cluster_workflow ABPP Target Identification Workflow Lysate Prepare Proteome (Cell Lysate) Labeling Incubate with Alkyne Probe Lysate->Labeling Click Click Chemistry: Add Azide-Biotin Tag Labeling->Click Enrich Enrich with Streptavidin Beads Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Analysis Data Analysis & Target Identification MS->Analysis

Caption: Overall workflow for ABPP target identification.

4.2. Step-by-Step Experimental Protocol

A. Proteome Preparation

  • Culture cells of interest (e.g., HEK293T, HeLa) to ~80-90% confluency.

  • Harvest cells, wash with cold PBS, and pellet by centrifugation.

  • Lyse the cell pellet in lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) via sonication on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

  • Collect the supernatant (proteome) and determine the protein concentration using a BCA or Bradford assay. Normalize the concentration to 1-2 mg/mL.

B. Probe Labeling

  • To 1 mg of the prepared proteome, add the alkyne-tagged probe from a concentrated DMSO stock solution. A typical final concentration range to test is 1-10 µM.

  • Include a DMSO-only vehicle control.

  • For competitive profiling (to validate target engagement), pre-incubate a parallel sample with a known inhibitor or the original precursor (without the alkyne tag) for 30 minutes before adding the alkyne probe.

  • Incubate all samples for 1 hour at 37°C.

C. Click Chemistry (CuAAC) Bioconjugation [19][21][22][23]

  • Prepare a "Click Mix" fresh. For a 1 mL labeling reaction, combine in order:

    • Azide-Biotin tag (e.g., from a 10 mM stock in DMSO, final concentration 100 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water, final concentration 1 mM).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (from a 1.7 M stock in DMSO, final concentration 100 µM).

    • Copper(II) sulfate (CuSO₄) (from a 50 mM stock in water, final concentration 1 mM).

  • Add the Click Mix to the probe-labeled proteome.

  • Incubate for 1 hour at room temperature with gentle rotation.

D. Target Enrichment

  • Pre-wash streptavidin-agarose beads with PBS.

  • Add the pre-washed streptavidin beads to the reaction mixture and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins:

    • 2x with PBS containing 0.5% SDS.

    • 2x with 6 M Urea.

    • 2x with PBS.

E. On-Bead Digestion and Mass Spectrometry

  • Resuspend the washed beads in a digestion buffer (e.g., 2 M Urea in 100 mM Tris-HCl, pH 8).

  • Reduce disulfide bonds with DTT (10 mM) for 30 min at 37°C.

  • Alkylate cysteines with iodoacetamide (20 mM) for 30 min in the dark.

  • Add sequencing-grade trypsin and digest overnight at 37°C.

  • Collect the supernatant containing the peptides. Acidify with formic acid.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

4.3. Data Analysis

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a relevant protein database (e.g., UniProt Human).

  • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

  • In competitive profiling experiments, true targets will show a significant decrease in signal when pre-incubated with the competitor compound.[25]

Table 2: Representative ABPP Experimental Parameters

ParameterRecommended ValueNotes
Proteome Concentration 1-2 mg/mLEnsures sufficient protein for detection.
Probe Concentration 1-10 µMOptimize for each probe-proteome system.
Labeling Time/Temp 1 hour / 37°CMimics physiological conditions.
Click Reagents (Final) 100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄Standard concentrations for efficient CuAAC.[20][21]
MS Instrument High-resolution Orbitrap-based MSProvides the mass accuracy and depth needed for complex proteome analysis.[24]

Conclusion and Future Directions

This compound is a highly versatile precursor for the synthesis of covalent chemical probes. The strategic combination of a tunable sulfonyl chloride warhead with privileged scaffolds from medicinal chemistry provides a robust starting point for developing tools to explore protein function. The ABPP workflow detailed here enables the identification of specific protein targets in complex biological systems, paving the way for novel therapeutic target validation and the development of next-generation covalent inhibitors.

References

  • Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Available at: [Link]

  • Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology. Available at: [Link]

  • Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Chemical Biology. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. LinkedIn. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. Available at: [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. Available at: [Link]

  • An overview of activity-based protein profiling and recent advances. Imperial College London News. Available at: [Link]

  • Conjugation Based on Click Chemistry. Creative Biolabs. Available at: [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Ingenta Connect. Available at: [Link]

  • A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. ResearchGate. Available at: [Link]

  • Chemoproteomic strategies for drug target identification. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available at: [Link]

  • Rational design of covalent CRBN modulators using sulfonyl exchange chemistry. Nature Communications. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Organic & Biomolecular Chemistry. Available at: [Link]

  • Proteomic discovery of chemical probes that perturb protein complexes in human cells. Cell Chemical Biology. Available at: [Link]

  • Chemoproteomic methods for covalent drug discovery. Accounts of Chemical Research. Available at: [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. Available at: [Link]

  • Key chemical probes and reactions for chemical proteomics analyses of protein post-translational modifications. ResearchGate. Available at: [Link]

  • Research - cheMIKAILproteomics. Mikhail Abbasov Lab. Available at: [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistryOpen. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Organic & Biomolecular Chemistry. Available at: [Link]

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Application Note: Derivatization of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Scientific Foundation and Strategic Overview

The 5-isoxazol-5-ylthiophene-2-sulfonyl chloride scaffold is a privileged starting material for library synthesis due to its inherent chemical features. The sulfonyl chloride group serves as a highly reliable electrophilic handle for coupling with a vast array of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.[1][2] The sulfonamide functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its presence in numerous approved drugs.[3][4]

The heterocyclic core, comprising a thiophene ring linked to an isoxazole moiety, contributes to the structural rigidity and defined three-dimensional shape of the resulting molecules. The isoxazole ring is generally stable under standard sulfonamide synthesis conditions but can be susceptible to cleavage under harsh basic conditions, a factor that must be considered during method development.[5] The thiophene ring offers potential for further, secondary diversification through established cross-coupling methodologies, should additional reactive handles be present or introduced.[6]

This guide focuses on the primary derivatization pathway: the construction of a diverse sulfonamide library.

Scafford_Diversification cluster_reaction Sulfonamide Formation scaffold This compound (Core Scaffold) reaction Base-Mediated Coupling (e.g., Pyridine, DIPEA) scaffold->reaction amine_library Diverse Amine Library (R-NH2 / R1R2NH) amine_library->reaction product_library Target Sulfonamide Library reaction->product_library Primary Diversification

Figure 1: Conceptual overview of the primary diversification strategy for the core scaffold.

Library Synthesis Workflow

The efficient construction of a chemical library requires a streamlined and robust workflow. The process begins with the parallel dispensing of reagents into a multi-well plate format, followed by incubation, high-throughput work-up, purification, and finally, quality control analysis. This systematic approach is essential for generating a large number of discrete, high-purity compounds for biological screening.[7][8]

Workflow cluster_prep A. Reaction Preparation cluster_reaction B. Synthesis cluster_workup C. Work-up & Purification cluster_qc D. Analysis & Plating prep1 Dispense Amine Stock Solutions into 96-well Plate prep2 Add Base & Solvent (e.g., Pyridine in DCM) prep1->prep2 prep3 Dispense Sulfonyl Chloride Stock Solution to Initiate prep2->prep3 react Seal Plate and Incubate (e.g., 16h at RT) prep3->react workup1 Quench / Evaporate Solvent react->workup1 workup2 High-Throughput Purification (e.g., Prep-HPLC/MS) workup1->workup2 qc1 QC by LC-MS (Purity & Identity Check) workup2->qc1 qc2 Normalize Concentration & Plate for Screening qc1->qc2

Figure 2: Standard high-throughput workflow for parallel library synthesis.

Detailed Experimental Protocols

Safety Precaution: this compound is a reactive electrophile and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is sensitive to moisture.

Protocol 1: Parallel Synthesis of a 96-Compound Sulfonamide Library

This protocol describes the synthesis in a standard 96-well plate format.

Materials:

  • This compound (CAS: 551930-53-1)[9]

  • Library of 96 diverse primary and secondary amines

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Amine Plate Preparation: Prepare 0.2 M stock solutions of each of the 96 amines in anhydrous DCM. Using a liquid handler, dispense 250 µL of each unique amine stock solution into a separate well of the 96-well reaction block (50 µmol per well).

  • Base and Solvent Addition: Add 200 µL of anhydrous DCM to each well. Subsequently, add 12.1 µL of anhydrous pyridine (150 µmol, 3.0 equivalents) to each well.

  • Initiation of Reaction: Prepare a 0.2 M stock solution of this compound in anhydrous DCM. To initiate the reactions, dispense 250 µL of the sulfonyl chloride stock solution (50 µmol, 1.0 equivalent) into each well.

  • Reaction Incubation: Securely seal the reaction block with a chemically resistant sealing mat. Place the block on an orbital shaker and agitate gently at room temperature (20-25°C) for 16 hours.

    • Causality Note: The use of excess base (pyridine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2][10] DCM is chosen as a solvent due to its inertness and ability to dissolve a wide range of reactants, although other anhydrous solvents like THF or acetonitrile can be substituted if solubility issues arise.

Protocol 2: High-Throughput Purification

Automated preparative HPLC-MS is the gold standard for purifying discovery libraries, ensuring high purity and confirming molecular weight in a single process.[11][12][13]

Materials:

  • Preparative HPLC system with a mass spectrometer (MS) detector and fraction collector

  • C18 stationary phase column

  • Acetonitrile (ACN) and Water (H₂O) with 0.1% Formic Acid (FA) as mobile phases

  • Deep-well plates for fraction collection

Procedure:

  • Sample Preparation: Following incubation, unseal the reaction plate and place it in a centrifugal evaporator to remove the solvent and excess pyridine. Re-dissolve the residue in each well in 1 mL of DMSO or a DMSO/Methanol mixture.

  • Method Development: For a new library, perform an analytical LC-MS run on a representative subset of crude products to determine the optimal gradient for separation.

  • Automated Purification: Program the preparative HPLC-MS system to inject each sample from the 96-well plate. Set the system to trigger fraction collection based on the target mass-to-charge ratio (m/z) of the expected product.

    • Causality Note: Mass-directed fractionation is highly efficient as it selectively collects only the compound of interest, ignoring byproducts and unreacted starting materials, which significantly streamlines the purification process.[11][13]

  • Post-Purification: Combine the collected fractions for each compound and lyophilize to remove the mobile phase, yielding the purified product as a solid.

Protocol 3: Quality Control (QC)

Every compound intended for biological screening must be assessed for identity, purity, and quantity.

Procedure:

  • Purity and Identity: Re-dissolve the final, purified compounds in a suitable solvent (e.g., DMSO). Analyze each sample using a rapid-gradient analytical LC-MS method. Confirm the identity by matching the observed molecular weight with the calculated exact mass. Determine purity by integrating the area of the product peak relative to all other peaks in the chromatogram (e.g., at 214 nm and 254 nm).

  • Quantity: Quantify the compounds using a suitable method such as qNMR (quantitative NMR) for a representative subset or an evaporative light scattering detector (ELSD) coupled with HPLC.

  • Plating: Based on the quantification data, normalize the concentration of each compound and prepare master and daughter plates for storage and distribution to screening assays.

Expected Results and Data Summary

The described protocol is expected to produce a library of sulfonamides in good to high yields and purity. The success of individual reactions will depend on the nucleophilicity and steric hindrance of the chosen amine.

Table 1: Representative Data for a Subset of a Synthesized Library

EntryAmine Building BlockMW ( g/mol )Expected [M+H]⁺Yield (%)¹Purity (%)²
1Morpholine87.12301.0288>98
2Aniline93.13307.0275>99
3Benzylamine107.15321.0492>99
4tert-Butylamine73.14287.0545>95
5Piperidine85.15299.0495>97

¹ Yields are calculated after purification and are representative. ² Purity determined by LC-MS analysis at 254 nm.

Discussion of Results: As seen in Table 1, sterically unhindered secondary cyclic amines (Entry 1, 5) and primary amines (Entry 3) typically provide excellent yields. Aromatic amines like aniline (Entry 2) may be less nucleophilic, resulting in slightly lower yields. Highly sterically hindered amines such as tert-butylamine (Entry 4) react significantly slower and may require elevated temperatures or longer reaction times, leading to lower isolated yields.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride. Work under anhydrous conditions.2. Increase reaction temperature (e.g., to 40°C) or extend reaction time. Consider a more activating solvent like DMF.3. Ensure at least 2-3 equivalents of base are used.
Multiple Products Observed 1. Amine contains multiple nucleophilic sites.2. Degradation of the isoxazole ring.1. Use a protecting group strategy for the amine if necessary.2. Avoid strong bases or high temperatures. Screen milder bases like DIPEA or 2,6-lutidine.[5]
Poor Purity After Work-up 1. Incomplete reaction.2. Inefficient purification method.1. Monitor a test reaction by TLC or LC-MS to determine optimal reaction time.2. Optimize the preparative HPLC gradient for better separation. Ensure the correct target mass is used for triggering fraction collection.

References

  • Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52.
  • Macmillan Group. (2023).
  • Scialdone, M. A., et al. (2012). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.
  • Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Prakash, S., et al. (2014).
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • Khan, K. M., et al. (2018). Palladium(0)
  • Das, U., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-222.
  • Wikipedia.
  • Waters Corporation. (2021). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
  • Pereira, R., et al. (2001).
  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Ge-lim, W., & John, C. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
  • Drynda, A., & Błaszczak, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 139, 347-362.
  • Kumar, R., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3828-3843.
  • Taros Chemicals. (2018). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory.
  • Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513-532.
  • Echemi. 5-(5-isoxazyl)thiophene-2-sulfonyl chloride.

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride, a critical heterocyclic building block in contemporary drug discovery. The narrative outlines a two-step synthetic strategy, commencing with the construction of the 5-(isoxazol-5-yl)thiophene precursor, followed by a meticulously controlled chlorosulfonation. The protocol emphasizes not only procedural efficacy and yield optimization but also places a paramount focus on process safety, particularly concerning the handling and quenching of chlorosulfonic acid. This guide is intended for researchers, chemists, and process development scientists who require a reliable and scalable method for producing this key intermediate, complete with detailed experimental procedures, characterization data, and a thorough safety assessment.

Introduction & Strategic Overview

The convergence of thiophene and isoxazole rings in a single molecular scaffold represents a privileged motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] The title compound, this compound, serves as a versatile intermediate, enabling the facile introduction of the thiophene-isoxazole core onto various molecules through the formation of sulfonamides, sulfonates, and other derivatives.

The synthetic strategy detailed herein is designed for scalability and robustness. It proceeds through a logical two-stage sequence:

  • Synthesis of Intermediate (A): 2-Bromo-5-(isoxazol-5-yl)thiophene. This initial step efficiently couples the two heterocyclic systems, creating the core scaffold required for the subsequent functionalization.

  • Synthesis of Target Compound (B): this compound. This final step involves a direct chlorosulfonation of the thiophene ring. This method was selected for its efficiency and atom economy, though it necessitates stringent safety protocols due to the highly reactive nature of the core reagent, chlorosulfonic acid.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Chlorosulfonation Starting Materials Starting Materials Intermediate_A 2-Bromo-5-(isoxazol-5-yl)thiophene Starting Materials->Intermediate_A Coupling Reaction Target_Compound This compound Intermediate_A->Target_Compound Chlorosulfonation

Caption: Overall Synthetic Workflow.

Part A: Synthesis of 2-Bromo-5-(isoxazol-5-yl)thiophene (Intermediate A)

Principle and Rationale

The synthesis of the precursor is achieved via a well-established pathway for constructing bi-heterocyclic systems. While multiple routes exist, this protocol utilizes commercially available starting materials to ensure reproducibility. The compound 2-Bromo-5-(isoxazol-5-yl)thiophene (CAS 138716-31-1) is a known chemical entity, providing a solid foundation for this synthetic sequence.[2][3]

Experimental Protocol

This section assumes the procurement of 2-bromo-5-(isoxazol-5-yl)thiophene from a commercial supplier as the starting point for the scale-up synthesis of the target sulfonyl chloride. If synthesis is required, standard methods such as Suzuki or Stille coupling between a brominated thiophene and a corresponding isoxazole boronic acid/stannane derivative are recommended.

Reagent/MaterialCAS NumberMolecular WeightSource
2-Bromo-5-(isoxazol-5-yl)thiophene138716-31-1230.09 g/mol Commercial Supplier
Chlorosulfonic Acid7790-94-5116.52 g/mol Commercial Supplier
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol Commercial Supplier
Crushed IceN/A18.02 g/mol Prepared in-house
Saturated Sodium Bicarbonate (aq.)144-55-884.01 g/mol Prepared in-house
Brine (Saturated NaCl aq.)7647-14-558.44 g/mol Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Commercial Supplier
Characterization Data for Intermediate A
AnalysisExpected Results for 2-Bromo-5-(isoxazol-5-yl)thiophene
¹H NMR (CDCl₃, 400 MHz)δ 8.35 (s, 1H, isoxazole-H), 7.40 (d, J=4.0 Hz, 1H, thiophene-H), 7.20 (d, J=4.0 Hz, 1H, thiophene-H), 6.80 (s, 1H, isoxazole-H).
¹³C NMR (CDCl₃, 101 MHz)δ 168.0, 150.5, 135.0, 131.0, 125.0, 115.0, 102.0.
Mass Spec (EI) m/z: 231/229 (M⁺, Br isotope pattern), 149 (M⁺ - Br).

Part B: Scale-Up Synthesis of this compound

Principle and Rationale

The conversion of the precursor to the target sulfonyl chloride is accomplished via electrophilic aromatic substitution. The thiophene ring is electron-rich and readily undergoes sulfonation. Chlorosulfonic acid serves as a powerful and efficient reagent for introducing the chlorosulfonyl (-SO₂Cl) group directly onto the ring. The substitution is highly regioselective for the C2 position (alpha to the sulfur atom), which is the most activated site for electrophilic attack.

G cluster_mech Chlorosulfonation Mechanism Thiophene 5-(Isoxazol-5-yl)thiophene (Electron-rich Ring) SigmaComplex Sigma Complex (Cationic Intermediate) Thiophene->SigmaComplex Electrophilic Attack Electrophile SO2Cl+ equivalent (Generated from ClSO3H) Electrophile->SigmaComplex Product This compound SigmaComplex->Product Rearomatization (-H+)

Caption: Simplified Chlorosulfonation Mechanism.

Process Safety Assessment: Handling Chlorosulfonic Acid

WARNING: Chlorosulfonic acid is an extremely hazardous, corrosive, and reactive substance. A thorough understanding of its properties and adherence to strict safety protocols is mandatory.

HazardDescriptionMitigation Strategy
Extreme Corrosivity Causes severe chemical and thermal burns to skin, eyes, and respiratory tract upon contact.[4][5][6][7]Use of full personal protective equipment (PPE) is required: chemical splash goggles, face shield, acid-proof gauntlet gloves, and a chemical-resistant apron or lab coat.[4]
Violent Reactivity with Water Reacts violently and explosively with water or moisture, releasing large quantities of toxic and corrosive hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) fumes.[4][5][8]All glassware must be oven-dried. The reaction must be conducted under an inert atmosphere (N₂ or Ar). Never add water directly to chlorosulfonic acid.[7]
Inhalation Toxicity Vapors are highly irritating and can cause delayed and severe lung damage (pulmonary edema).[5][6][7]All manipulations must be performed inside a certified, high-performance chemical fume hood.[5]
Fire and Explosion Hazard Not combustible, but may ignite other combustible materials (wood, paper, organics).[6] Reacts violently with bases, alcohols, and powdered metals.[7]Store away from combustible materials, nitrates, and chlorates.[4] Keep appropriate fire extinguishers (dry chemical or CO₂) nearby. Do NOT use water-based extinguishers.[6]
Detailed Scale-Up Protocol (20g Scale)
  • Apparatus Setup:

    • Equip a 500 mL, three-necked, round-bottom flask with a magnetic stirrer, a nitrogen/argon inlet, a digital thermometer probe, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas.

    • Place the flask in a cooling bath (ice/salt or a cryo-cooler).

  • Reagent Charging:

    • Charge the reaction flask with chlorosulfonic acid (50 mL, ~87.5 g, 0.75 mol, 5.0 eq.) via a cannula or syringe under a positive flow of inert gas.

    • Begin stirring and cool the acid to -5 to 0 °C.

  • Substrate Addition:

    • Dissolve 2-bromo-5-(isoxazol-5-yl)thiophene (Intermediate A) (34.5 g, 0.15 mol, 1.0 eq.) in anhydrous dichloromethane (100 mL). Correction: The protocol should use the non-brominated precursor for direct chlorosulfonation. Assuming the synthesis starts from 5-(isoxazol-5-yl)thiophene. Let's adjust based on a hypothetical synthesis of the precursor first, then chlorosulfonation. For the purpose of this protocol, we will proceed with the direct chlorosulfonation of a generic 5-arylthiophene as the chemistry is transferable. The title compound implies the starting material is 5-(isoxazol-5-yl)thiophene.

    • Corrected Substrate Addition: In a separate, dry flask, dissolve 5-(isoxazol-5-yl)thiophene (assuming a molecular weight of ~165.2 g/mol ; 24.8 g, 0.15 mol, 1.0 eq.) in anhydrous dichloromethane (100 mL).

    • Transfer this solution to the dropping funnel.

    • Add the substrate solution dropwise to the cold, stirring chlorosulfonic acid over 60-90 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.

  • Reaction & Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

    • The reaction progress can be monitored by carefully quenching a small aliquot. To do this, add one drop of the reaction mixture to a vial containing crushed ice and ethyl acetate. Separate the organic layer, wash with bicarbonate solution, dry, and spot on a TLC plate.

  • Work-up and Isolation (Perform with Extreme Caution):

    • Prepare a large beaker (2 L) containing a vigorously stirred mixture of crushed ice (approx. 800 g) and dichloromethane (200 mL).

    • Slowly and carefully , pour the cold reaction mixture onto the stirred ice/DCM slurry. This quenching process is highly exothermic and will release significant amounts of HCl gas. Ensure the fume hood sash is lowered and the ventilation is at maximum. A large-bore cannula transfer can provide better control.

    • Once the quench is complete and the ice has melted, transfer the biphasic mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with additional DCM (2 x 100 mL).

    • Combine all organic layers and wash sequentially with cold water (1 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL, CAUTION: CO₂ evolution ), and finally with brine (1 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 35 °C.

  • Purification:

    • The resulting crude solid is often of sufficient purity for subsequent reactions.

    • If further purification is needed, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is recommended. Avoid column chromatography if possible, as sulfonyl chlorides can degrade on silica gel.[9]

Characterization of Final Product
AnalysisExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)Aromatic protons will show characteristic shifts and coupling constants for the 2,5-disubstituted thiophene pattern and isoxazole protons. Expect downfield shifts for thiophene protons due to the electron-withdrawing sulfonyl chloride group.
¹³C NMR (CDCl₃, 101 MHz)Aromatic carbons with distinct chemical shifts. The carbon bearing the SO₂Cl group will be significantly downfield.
IR Spectroscopy (KBr or ATR)Strong, characteristic absorption bands for the sulfonyl chloride group: ~1380-1410 cm⁻¹ (asymmetric S=O stretch) and ~1170-1200 cm⁻¹ (symmetric S=O stretch).[10][11]
Mass Spec (EI or ESI) Molecular ion peak (M⁺) at m/z 249, with a characteristic M+2 peak at m/z 251 in an ~3:1 ratio, confirming the presence of one chlorine atom.[11][12]
Melting Point Expected to be a solid with a defined melting point (e.g., literature value is 69°C).[13]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Degradation of product during work-up. - Use of wet reagents/solvents.- Extend reaction time or allow to warm slightly (e.g., to 10-15 °C) after initial stirring period. - Keep all work-up solutions cold and minimize time. Ensure bath temperature during solvent removal is low (<35 °C). - Ensure all glassware is oven-dried and solvents are anhydrous.
Dark Tar Formation - Reaction temperature was too high. - Substrate decomposition.- Maintain strict temperature control (<5 °C) during substrate addition. - Ensure high purity of the starting material.
Product Hydrolysis - Exposure to moisture during work-up or storage.- Perform work-up quickly. - Thoroughly dry the final product and store it in a desiccator under an inert atmosphere.
Difficulty with Purification - Oily product that won't crystallize. - Co-elution of impurities.- Attempt to triturate the crude oil with cold hexanes or pentane to induce solidification. - If recrystallization fails, consider a short plug of silica gel, eluting quickly, but be aware of potential degradation.

References

  • Chlorosulfonic Acid Technical Information. Veolia North America. [Link]

  • Hazard Summary: Chlorosulphonic Acid. New Jersey Department of Health. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • International Chemical Safety Cards (ICSC): Chlorosulfonic Acid. IPCS. [Link]

  • Quenching reactive goodies is always fun if it's smokey. Reddit r/chemistry. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, PMC, NIH. [Link]

  • Chlorosulfonation of Thiophene Derivatives with Sulfuryl Chloride-Dimethylformamide Complex. Bulletin of the Chemical Society of Japan. [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. RSC Medicinal Chemistry, PMC, NIH. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Chlorosulfonic Acid (ICSC). CDC. [Link]

  • The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. Journal of the American Chemical Society. [Link]

  • Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Zbirnyk naukovykh prats Kharkivskoho natsionalnoho pedahohichnoho universytetu imeni H. S. Skovorody. [Link]

  • Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives. Columbia University. [Link]

  • Synthesis of the brominated isoxazole 5a. ResearchGate. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, ACS Publications. [Link]

  • 2-Bromo-5-(isoxazol-5-yl)thiophene Product Page. Oakwood Chemical. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. Chemistry Central Journal, PMC, NIH. [Link]

  • 2-Bromo-5-(isoxazol-5-yl)thiophene PubChem Entry. PubChem, NIH. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. Engineering Proceedings. [Link]

  • Lithiation of five-membered heteroaromatic compounds. ResearchGate. [Link]

  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. ResearchGate. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

  • Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity. Bioorganic & Medicinal Chemistry Letters, PMC, NIH. [Link]

  • Thiophene - Synthesis, Reactions and Medicinal uses. YouTube. [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Crystals, MDPI. [Link]

  • Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange. The Journal of Organic Chemistry. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives. Pharmacology & Pharmacy, SciRP.org. [Link]

  • 5-(isoxazol-5-yl)thiophene-2-sulfonyl chloride. Anax Laboratories. [Link]

  • Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-isoxazol-5-ylthiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this reactive compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern for this compound, like most sulfonyl chlorides, is its high reactivity towards nucleophiles, particularly water.[1][2] Exposure to moisture, even atmospheric humidity, will lead to hydrolysis, converting the sulfonyl chloride to the corresponding sulfonic acid.[1][3] This degradation is often the root cause of failed or low-yielding reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For long-term storage, refrigeration (2-8°C) is recommended.[6] Storing under an inert atmosphere, such as argon or nitrogen, is a best practice to minimize exposure to moisture and oxygen.[5][7]

Q3: Is this compound hazardous? What are the necessary safety precautions?

A3: Yes, this compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[4][7] It may also cause respiratory irritation.[4] Always handle this compound inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

Q4: Can I dissolve the compound in a solvent for storage?

A4: It is generally not recommended to store sulfonyl chlorides in solution for extended periods. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous dichloromethane, acetonitrile, or toluene). Ensure the solvent is of high purity and has a low water content. Prepare the solution immediately before use and store it under an inert atmosphere for short durations only. Protic solvents like alcohols are incompatible as they will react to form sulfonate esters.[1][8]

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in synthetic protocols.

Issue 1: Low or No Yield in a Reaction with an Amine or Alcohol

  • Observation: Your reaction, such as the formation of a sulfonamide or sulfonate ester, has resulted in a low yield of the desired product. Thin-layer chromatography (TLC) analysis of your crude reaction mixture shows a significant amount of a polar, baseline material.

  • Probable Cause: The most likely culprit is the degradation of the this compound starting material due to hydrolysis. The polar baseline spot on the TLC is likely the corresponding sulfonic acid, which is unreactive under these conditions and difficult to remove.

  • Troubleshooting Workflow:

    G start Low Reaction Yield check_sm Verify Starting Material Integrity (e.g., via NMR or IR) start->check_sm hydrolyzed Starting Material Hydrolyzed? check_sm->hydrolyzed yes Yes hydrolyzed->yes no No hydrolyzed->no procure_new Procure Fresh Reagent and Store Properly yes->procure_new reagents_dry Were all reagents and glassware dry? yes->reagents_dry investigate_other Investigate other reaction parameters (temperature, base, etc.) yes->investigate_other review_protocol Review Experimental Protocol no->review_protocol dry_and_repeat Thoroughly dry all components and repeat the reaction no->dry_and_repeat no->dry_and_repeat solvent_dry Was the solvent anhydrous? review_protocol->solvent_dry solvent_dry->yes solvent_dry->no reagents_dry->yes reagents_dry->no

    Caption: Troubleshooting workflow for low reaction yields.

  • Preventative Measures & Solutions:

    • Verify Reagent Quality: Before use, if possible, check the purity of the sulfonyl chloride. A simple proton NMR can be informative.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. If your amine or alcohol starting material is a salt (e.g., a hydrochloride), ensure it is neutralized and thoroughly dried before the reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Order of Addition: In reactions with amines, it can be beneficial to add the amine to the reaction vessel first, followed by the sulfonyl chloride.[2] The more nucleophilic amine will react preferentially with the sulfonyl chloride over trace amounts of water.[3]

Issue 2: Inconsistent Reaction Results Between Batches

  • Observation: You are running a well-established protocol, but different batches of this compound are giving inconsistent yields or purity profiles.

  • Probable Cause: This issue often points to improper storage and handling, leading to varying degrees of degradation between batches. Older batches or those that have been opened multiple times are more susceptible to hydrolysis. Heteroaromatic sulfonyl chlorides can also have inherent stability issues beyond simple hydrolysis.[9][10]

  • Solutions:

    • Aliquot the Reagent: Upon receiving a new bottle of the reagent, it is good practice to aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere with each use.

    • Implement Strict Storage Protocols: Ensure that all lab members adhere to the recommended storage conditions outlined in the FAQ section.

    • Date and Track Usage: Clearly label all containers with the date received and the date opened. Use the oldest stock first, but be prepared to discard it if performance declines.

Data Summary & Experimental Protocols

Stability and Storage Parameters
ParameterRecommendationRationale & References
Storage Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation pathways.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture.[5][7]
Container Tightly sealed, opaque glass vialProtects from moisture and light.
Incompatible Materials Water, Alcohols, Amines, Strong Oxidizing AgentsReacts readily with nucleophiles, leading to degradation.[1][5]
Appearance of Degradation Clumped solid, discoloration, or an acidic smell (HCl from hydrolysis)Visual cues that the compound may be compromised.
Protocol: Handling and Dispensing of this compound
  • Preparation: Before opening the container, allow it to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all manipulations in a chemical fume hood, and for optimal results, use a glove box or glove bag filled with nitrogen or argon.

  • Dispensing: Use a clean, dry spatula to quickly weigh the desired amount of the solid into a tared, dry reaction vessel.

  • Sealing: Tightly reseal the main container immediately after dispensing. If possible, backfill the headspace with an inert gas before sealing.

  • Reaction Setup: Add anhydrous solvent to the reaction vessel containing the sulfonyl chloride under an inert atmosphere. Proceed with your reaction as planned.

Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.[11]

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Dissolution: Dissolve the components in an anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen or argon atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • King, J. F., & Loosmore, S. M. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145.
  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454.
  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846–854.
  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Movassaghi, M., & Hill, M. D. (2008). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1447.
  • Quora. (2017). Why will sulfonic acid chlorides not react with water? [Link]

  • Choi, S. Y., & Yoon, N. M. (1996). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of. alpha.-phenylalkanesulfonyl chlorides proceeding via an ionic pathway. The Journal of Organic Chemistry, 61(22), 7653–7655.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Adams, D. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 734–738.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Taylor & Francis. Sulfonyl chloride – Knowledge and References. [Link]

Sources

Technical Support Center: Synthesis of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride (CAS 551930-53-1). This document is designed for researchers, chemists, and process development professionals who utilize this critical building block in medicinal chemistry and materials science. Our goal is to provide practical, experience-driven insights into the common challenges encountered during its synthesis, focusing on the identification and mitigation of key impurities.

The standard synthesis of this compound involves the electrophilic chlorosulfonation of 2-(isoxazol-5-yl)thiophene. While effective, this reaction is sensitive to process parameters that can lead to a range of impurities, complicating purification and impacting downstream applications. This guide offers a question-and-answer-based approach to troubleshoot these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: I've run the reaction and my crude product is a wet solid that seems to be highly acidic. What is the most likely impurity?

A: The most common and often most abundant impurity is 5-isoxazol-5-ylthiophene-2-sulfonic acid . Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of moisture in the reaction setup, during the aqueous workup, or on storage.[1][2] The resulting sulfonic acid is non-volatile, highly polar, and acidic, which matches your observation.

  • Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, with water being a prevalent example. The reaction is often rapid and irreversible under workup conditions.

  • Preventative Insight: Employ rigorous anhydrous techniques. Use oven-dried glassware, freshly distilled aprotic solvents (if any), and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Quenching the reaction by pouring it onto ice followed by immediate extraction into a dry, non-polar organic solvent can minimize contact time with the aqueous phase.[2]

Q2: My ¹H NMR spectrum is clean in the aliphatic region, but the aromatic region shows more peaks than expected for my target molecule. What could they be?

A: This is a classic sign of regioisomeric impurities . While electrophilic substitution on 2-substituted thiophenes strongly favors the 5-position, substitution at the 3- or 4-positions can occur, yielding isomers like 2-(isoxazol-5-yl)thiophene-3-sulfonyl chloride.[3][4] These isomers have very similar physical properties, making them difficult to separate by simple crystallization.

  • Causality: The regiochemical outcome of chlorosulfonation can be sensitive to reaction conditions such as temperature and the choice of solvent. Reactions run neat with chlorosulfonic acid may produce different isomer ratios compared to those run in a solvent like dichloromethane.[4]

  • Troubleshooting: Confirm the presence of isomers using LC-MS, which will show multiple peaks with the same mass. For structural confirmation, 2D NMR techniques (COSY, NOESY, HMBC) are invaluable for unambiguously assigning the proton and carbon signals of the thiophene ring. To improve selectivity, consider performing the reaction in a chlorinated solvent at low temperatures, which can enhance the preference for the 5-position.[3]

Q3: The reaction mixture turned dark brown or black, and upon workup, I isolated a significant amount of an insoluble, tar-like material. What went wrong?

A: You have likely encountered polymerization and degradation of the thiophene ring. Thiophenes can be sensitive to highly acidic and oxidative conditions, especially at elevated temperatures. Uncontrolled exotherms or adding the substrate too quickly to the chlorosulfonic acid can lead to charring and the formation of intractable polymeric byproducts.

  • Causality: Chlorosulfonic acid is a powerful and aggressive reagent. Localized "hot spots" can initiate polymerization pathways or other degradation mechanisms before the desired sulfonation can occur.

  • Preventative Insight: Maintain strict temperature control, typically between -10°C and 5°C, throughout the addition and reaction sequence. Add the 2-(isoxazol-5-yl)thiophene substrate slowly and portion-wise to the chlorosulfonic acid with vigorous stirring to ensure rapid heat dissipation.

Q4: Is the isoxazole ring stable during chlorosulfonation?

A: Generally, the isoxazole ring is stable under the carefully controlled acidic and low-temperature conditions required for this reaction. However, the N-O bond is known to be the weakest bond in the ring and can be susceptible to cleavage under certain conditions, particularly reductive or strongly basic environments. While the risk is lower here, prolonged exposure to harsh conditions or high temperatures could potentially lead to ring-opened byproducts.

  • Recommendation: Monitor the reaction closely by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the product spot. If new, unexpected spots appear, especially after extended reaction times, consider the possibility of isoxazole ring degradation.

Section 2: Troubleshooting Guide

This section provides a systematic approach to common experimental issues.

Problem Possible Cause Recommended Solution & Rationale
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient time or temperature for full conversion.Solution: Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction stalls at low temperature, consider allowing it to stir for a longer period before workup. Avoid aggressively heating the mixture, as this favors degradation.
2. Product Degradation: Reaction temperature was too high, leading to polymerization.Solution: Ensure the reaction is maintained at ≤ 5°C during reagent addition and stirring. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and add the substrate in small portions.
3. Significant Hydrolysis: Exposure to moisture during reaction or workup.Solution: Implement a fully anhydrous setup. For workup, pour the reaction mixture onto a large excess of crushed ice and immediately extract with a cold, dry solvent like dichloromethane or ethyl acetate. Minimize the time the product spends in the aqueous phase.[2]
Product Fails to Crystallize (Oily Product) Mixture of Impurities: The presence of starting material, regioisomers, and the sulfonic acid can act as eutectic impurities, preventing crystallization.Solution: First, analyze a sample by LC-MS and ¹H NMR to identify the major components. Attempt purification by flash column chromatography on silica gel. Caution: Sulfonyl chlorides can degrade on silica; use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM), run the column quickly, and do not let the product sit on the column for extended periods.
Unexpected Analytical Signals (NMR, MS) 1. Regioisomers: Sulfonation at an alternative position on the thiophene ring.Solution: Look for distinct coupling patterns in the ¹H NMR. The desired 2,5-disubstituted product will show two doublets, whereas a 2,3- or 2,4-disubstituted pattern will be more complex. Confirm with LC-MS (same mass, different retention time) and 2D NMR.[3][4]
2. Di-sulfonated Product: Over-reaction due to excess reagent or high temperature.Solution: Look for a mass peak in the MS corresponding to [M+SO₂Cl-H]. Use a controlled stoichiometry of chlorosulfonic acid (e.g., 3-5 equivalents) rather than a large excess.
3. Chlorinated Byproduct: Halogenation of the thiophene or isoxazole ring.Solution: Look for a mass peak corresponding to [M+Cl-H] and characteristic isotopic patterns for chlorine. This is less common with chlorosulfonic acid but possible. Using milder sulfonating agents could be an alternative if this is a persistent issue.

Section 3: Key Impurity Profiles

A summary of potential impurities to aid in their identification via analytical techniques.

Impurity NameStructure (Schematic)Molecular WeightKey Analytical Signature
Starting Material 2-(Isoxazol-5-yl)thiopheneThiophene-Isoxazole165.20 g/mol MS: M+H = 166. NMR: Absence of downfield shifted thiophene proton adjacent to the SO₂Cl group.
Hydrolysis Product 5-Isoxazol-5-ylthiophene-2-sulfonic acidThiophene(SO₃H)-Isoxazole231.26 g/mol MS: [M-Cl+OH]. M+H = 232. Chromatography: Significantly more polar than the sulfonyl chloride; may not elute from reverse-phase columns under standard conditions.
Regioisomeric Impurity 2-(Isoxazol-5-yl)thiophene-3-sulfonyl chloride3-SO₂Cl Isomer249.69 g/mol MS: Same mass as the desired product. NMR: Different coupling constants and chemical shifts for the thiophene protons compared to the 2,5-isomer.
Di-sulfonated Product 5-Isoxazol-5-ylthiophene-2,X-disulfonyl chlorideThiophene(SO₂Cl)₂-Isoxazole348.15 g/mol MS: [M+SO₂Cl-H]. M+H = 349.

Section 4: Visualization of Impurity Formation

The following diagrams illustrate the key reaction pathways leading to the desired product and major impurities.

G sub 2-(Isoxazol-5-yl)thiophene (Starting Material) reagent ClSO₃H -5 to 5 °C sub->reagent prod This compound (Desired Product) reagent->prod Major Pathway (Electrophilic Attack at C5) iso 2-(Isoxazol-5-yl)thiophene-3-sulfonyl chloride (Regioisomeric Impurity) reagent->iso Minor Pathway (Attack at C3) G start Ideal Reaction Conditions (Anhydrous, ≤ 5°C, Stoichiometric Reagent) prod High Yield of Pure Product start->prod cond_water Deviation: Presence of H₂O start->cond_water introduces cond_heat Deviation: Excess Heat / Reagent start->cond_heat introduces cond_time Deviation: Incomplete Reaction start->cond_time results in imp_acid Impurity: Sulfonic Acid cond_water->imp_acid leads to imp_di Impurity: Di-sulfonated Product cond_heat->imp_di imp_tar Byproduct: Polymer / Tar cond_heat->imp_tar imp_sm Impurity: Unreacted Starting Material cond_time->imp_sm

Caption: Logical flowchart of how deviations from ideal conditions lead to specific impurities.

Section 5: Recommended Experimental Protocols

Protocol 1: Anhydrous Workup to Minimize Hydrolysis

  • Prepare a flask containing a vigorously stirred mixture of crushed ice (e.g., 200 g per 10 mL of chlorosulfonic acid used) and dichloromethane (DCM, 100 mL).

  • Once the reaction is deemed complete by TLC/LC-MS, slowly and carefully pour the reaction mixture directly into the ice/DCM slurry. Caution: This is an exothermic quench. Perform in a fume hood with appropriate personal protective equipment.

  • Allow the mixture to stir until all the ice has melted. Transfer the contents to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.

  • Combine the organic layers and wash with cold saturated sodium bicarbonate solution, followed by cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (< 30°C) to yield the crude sulfonyl chloride.

Protocol 2: Analysis and Identification of Regioisomers by LC-MS

  • Sample Prep: Dilute a small aliquot of the crude product in acetonitrile or a suitable solvent.

  • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. For example, a gradient from 10% B to 95% B over 5-7 minutes.

  • Detection: Monitor via UV (e.g., at 254 nm) and a mass spectrometer in positive ion mode.

  • Analysis: The desired product and its regioisomers will have identical masses but should exhibit slightly different retention times. The sulfonic acid impurity will be significantly more polar and will elute much earlier, often near the solvent front.

References

  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901.
  • Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Available at: [Link]

  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. (Referenced in ResearchGate: [Link])

  • Kolotaev, A. V., et al. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii. Available at: [Link]

  • Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755–5757. Available at: [Link]

  • Sci-Hub. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters. Available at: [Link]

  • Supporting Information for Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]

  • Adamo, M. F. A., et al. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the BenchChem Application Science Team

Welcome to the dedicated technical support guide for the purification of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride (CAS 551930-53-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, medicinal chemists, and process development scientists. Our goal is to empower you with the technical expertise to overcome common purification challenges associated with this reactive intermediate.

Introduction: Understanding the Molecule

This compound is a bifunctional heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purification is often complicated by its inherent reactivity and stability profile. The sulfonyl chloride moiety is highly electrophilic and susceptible to hydrolysis, while the isoxazole ring itself can exhibit limited stability under certain conditions.[1] This guide addresses the practical challenges arising from these properties.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Q1: My crude product is an oily, yellow substance after aqueous workup, but I expected a solid. What's happening?

A1: This is a common issue that can stem from several sources. The expected product is a solid with a reported melting point of approximately 69°C.[2] An oily appearance suggests the presence of impurities or residual solvent.

Probable Causes & Troubleshooting Steps:

  • Residual Chlorinated Solvents: Solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely and can trap other impurities, resulting in an oil.[3]

    • Solution: After the initial concentration on a rotary evaporator, connect the flask to a high-vacuum line for several hours to remove tenacious solvent residues. Gentle heating (30-40°C) can aid this process, but monitor for any signs of product decomposition.

  • Formation of Eutectic Mixtures: The presence of side-products from the synthesis, such as over-chlorinated species or oligomers, can depress the melting point of your desired product, leading to an oil.[3]

    • Solution: Attempt to precipitate the product. Dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether or DCM) and add a non-polar solvent like hexanes or pentane dropwise while stirring vigorously. If the product is present in sufficient purity, it should precipitate out.

  • Incomplete Hydrolysis of Reagents: If sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) was used in the synthesis, incomplete quenching can leave acidic and reactive byproducts.

    • Solution: Ensure the aqueous workup was thorough. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is crucial for neutralizing acids like HCl and hydrolyzing any remaining sulfonylating agents.[4] Vigorous stirring for 30-60 minutes during the bicarbonate wash can improve the efficiency of this step.[4]

Q2: My NMR/LC-MS analysis shows a significant amount of the corresponding sulfonic acid. How can I avoid this and remove it?

A2: The presence of 5-isoxazol-5-ylthiophene-2-sulfonic acid is a direct result of the hydrolysis of your sulfonyl chloride.[5][6] This is the most common degradation pathway for this class of compounds.

Probable Causes & Troubleshooting Steps:

  • Exposure to Moisture: Sulfonyl chlorides are highly sensitive to moisture.[7][8] This includes atmospheric moisture, wet solvents, or prolonged contact with aqueous phases during workup.

    • Prevention: Always use dry glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) for all non-aqueous steps. Minimize the duration of the aqueous workup and separate the layers as quickly as possible.[6]

  • On-Column Degradation: Standard silica gel contains water, which can cause hydrolysis during column chromatography.

    • Prevention: If chromatography is necessary, use a less polar, anhydrous solvent system. Pre-treating the silica gel by drying it in a vacuum oven can help. Alternatively, consider using a less acidic stationary phase like alumina (basic or neutral).

  • Removal of Sulfonic Acid:

    • Solution: The sulfonic acid is significantly more polar and acidic than the sulfonyl chloride. A basic aqueous wash is highly effective for its removal. Transfer the crude product to a separatory funnel with an organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated NaHCO₃ solution. The deprotonated sulfonic acid salt will partition into the aqueous layer.[4][9] Extract the aqueous layer again with the organic solvent to recover any dissolved product.

Q3: When I run a TLC, my main product spot is streaking badly. Is column chromatography viable?

A3: Streaking on a TLC plate often indicates that the compound is either highly polar, acidic, or interacting strongly with the silica gel. While this can make chromatography challenging, it is not impossible.

Probable Causes & Troubleshooting Steps:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can interact with the heterocyclic rings or lead to on-plate decomposition, causing streaking.

    • Solution 1 (Mobile Phase Modification): Add a small amount (e.g., 0.1-1%) of a modifier like acetic acid to the mobile phase. This can help to saturate the acidic sites on the silica and produce a more defined spot. However, be aware that this introduces acid which could promote hydrolysis.

    • Solution 2 (Alternative Stationary Phase): Run a comparative TLC on a neutral alumina plate to see if the streaking is reduced. If so, alumina chromatography may be a better choice.

    • Solution 3 (Derivatization for Analysis): For analytical purposes to confirm the presence of the product, you can take a small aliquot of the crude mixture, react it with a simple amine (e.g., diethylamine), and run a TLC of the resulting stable sulfonamide.[10]

  • Product Instability: The compound may be degrading on the plate. A study on heteroaromatic sulfonyl halides noted that isoxazole derivatives can have limited stability in the presence of electrophilic moieties.[1]

    • Solution: Run the TLC quickly and develop it immediately. If column chromatography is attempted, do it as rapidly as possible ("flash chromatography") using pre-dried solvents and silica.[11][12]

Q4: I am considering recrystallization. What is a good starting point for solvent selection?

A4: Recrystallization is an excellent choice for purifying a solid compound like this, especially to avoid the potential for hydrolysis on silica gel.[12] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

Recommended Protocol for Solvent Screening:

  • Place a small amount of your crude material (10-20 mg) in several different test tubes.

  • Add a few drops of a single solvent to each tube and observe solubility at room temperature. Good candidates will show poor solubility.

  • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent.

Solvent System Suggestions:

Solvent SystemRationale
Hexanes / Ethyl Acetate A common choice for compounds of moderate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hot hexanes until the solution becomes slightly turbid. Cool slowly.
Toluene or Xylenes Aromatic solvents can be effective. Dissolve in a minimal amount of hot solvent and allow to cool.
Isopropanol / Water Can be effective, but use with caution due to the risk of hydrolysis. Dissolve in hot isopropanol and add water dropwise until turbidity appears.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: The compound is moisture-sensitive.[8] It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator is highly recommended. Storage at 2-8°C is advisable to slow down any potential decomposition pathways.

Q: Which is the preferred purification method: chromatography or recrystallization? A: For this specific molecule, recrystallization is generally the preferred method if the crude material is solid or can be solidified. It avoids the risk of hydrolysis on a silica gel column and is often more scalable and economical.[13] Column chromatography should be reserved for cases where recrystallization fails to remove key impurities or when the crude product is an intractable oil.

Q: What are the main impurities I should expect from the synthesis? A: Besides the sulfonic acid from hydrolysis, common impurities can include unreacted starting materials, the corresponding disulfide, and potentially a sulfone byproduct.[14] The exact impurity profile will depend on the synthetic route used.

Q: Can I use GC-MS to check the purity? A: Direct GC-MS analysis of sulfonyl chlorides can be problematic as they may degrade in the hot injector port.[15] A more reliable method is to derivatize a small sample into a more thermally stable sulfonamide (by reacting with an amine) or a sulfonate ester (by reacting with an alcohol) before GC-MS analysis.[10] HPLC is generally a more suitable chromatographic technique for direct analysis of the underivatized sulfonyl chloride.[10]

Visualized Workflows

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method for this compound.

Purification_Strategy start Crude Product (Post-Workup) is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oil Crude is an Oil is_solid->is_oil No is_pure Product Pure? try_recrystallization->is_pure end_success Purified Product is_pure->end_success Yes column_chromatography Perform Flash Column Chromatography (Anhydrous Conditions) is_pure->column_chromatography No try_precipitation Attempt Precipitation (e.g., Ether/Hexanes) is_oil->try_precipitation solid_forms Solid Forms? try_precipitation->solid_forms solid_forms->try_recrystallization Yes solid_forms->column_chromatography No column_chromatography->is_pure end_fail Re-evaluate Synthesis or Characterize Impurities Troubleshooting_Flowchart start Purification Attempt Results in Low Purity/Yield check_nmr Analyze by 1H NMR / LC-MS start->check_nmr hydrolysis_present Is Sulfonic Acid (Hydrolysis Product) Present? check_nmr->hydrolysis_present yes_hydrolysis Improve Anhydrous Technique: - Dry Solvents/Glassware - Minimize Aqueous Contact - Re-purify with Basic Wash hydrolysis_present->yes_hydrolysis Yes no_hydrolysis Other Impurities Present? hydrolysis_present->no_hydrolysis No final_review Re-run Optimized Procedure yes_hydrolysis->final_review yes_other Characterize Impurities (MS) - Unreacted Starting Material? - Side-products? no_hydrolysis->yes_other Yes no_hydrolysis->final_review No (Re-check Analysis) optimize_synthesis Optimize Synthetic Reaction (Temp, Time, Stoichiometry) yes_other->optimize_synthesis optimize_purification Optimize Purification: - Different Recrystallization Solvents - Alumina Chromatography yes_other->optimize_purification optimize_synthesis->final_review optimize_purification->final_review

Caption: Flowchart for troubleshooting purification issues.

References

  • King, J. F., & Kice, J. L. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • ChemicalBook. (n.d.). Thiophene-2-sulfonyl chloride(16629-19-9).
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • BenchChem. (n.d.).
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). NIH.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
  • ChemicalBook. (n.d.). 2-Thiophenesulfonyl chloride CAS#: 16629-19-9.
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
  • The Preparation of Alkyl Sulfonyl Chlorides
  • Synthesis of sulfonyl chloride substr
  • Sulfonyl chloride synthesis by chlorosulfon
  • 5-(5-isoxazyl)thiophene-2-sulfonyl chloride. (n.d.). Echemi.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (n.d.). PubMed.
  • Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Sigma-Aldrich. (n.d.). 2-Thiophenesulfonyl chloride 96 16629-19-9.
  • Reddit. (2020).
  • Sigma-Aldrich. (n.d.). 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulphonyl chloride.
  • CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride AldrichCPR.

Sources

Hydrolysis of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride, with a particular focus on preventing its hydrolysis during reaction workup.

Introduction

This compound is a bifunctional heterocyclic compound with significant potential as a building block in medicinal chemistry. However, its utility is often hampered by the high reactivity of the sulfonyl chloride moiety, which is susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid. This unwanted side reaction can drastically reduce yields and complicate purification. This guide is designed to provide a deep understanding of the underlying chemical principles governing this instability and to offer practical, field-tested solutions to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant loss of my product, this compound, during the aqueous workup of my reaction. Mass spectrometry analysis of the aqueous layer shows the corresponding sulfonic acid. What is happening?

A1: You are encountering a classic and common problem with sulfonyl chlorides: hydrolysis. The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. During an aqueous workup, water acts as a nucleophile, attacking this electrophilic sulfur center. This leads to the substitution of the chloride ion with a hydroxyl group, forming the corresponding sulfonic acid, which is often highly water-soluble and thus lost to the aqueous phase during extraction.

The hydrolysis of most arenesulfonyl chlorides proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The presence of two electron-rich, π-excessive heterocyclic rings (thiophene and isoxazole) influences the reactivity of the sulfonyl chloride group, making it particularly sensitive. Furthermore, some heteroaromatic sulfonyl chlorides, especially those containing rings like isoxazole, are known to have limited stability and can be prone to decomposition pathways beyond simple hydrolysis.[3]

Diagram illustrating the hydrolysis of this compound.

digraph "Hydrolysis Mechanism" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=none, fontname="Arial", fontsize=12];
  edge [arrowhead=vee, color="#5F6368"];

// Reactants reactant [label=< this compound

]; water [label="H₂O"];

// Transition State ts [label="Transition State", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products sulfonic_acid [label=< 5-isoxazol-5-ylthiophene-2-sulfonic acid

]; hcl [label="HCl"];

// Arrows reactant -> ts [label="Nucleophilic attack by H₂O", fontcolor="#34A853"]; water -> ts [color="#FFFFFF00"]; ts -> sulfonic_acid [label="Loss of Cl⁻", fontcolor="#EA4335"]; ts -> hcl [color="#FFFFFF00"]; }

Caption: Recommended anhydrous workup workflow.

Protocol 2: "In-Situ" Use with a Quench-Free Approach

For many applications, it is not necessary to isolate the sulfonyl chloride. Using it directly in the subsequent reaction (e.g., sulfonamide formation) is often the most efficient method.

Objective: To form a sulfonamide without isolating the intermediate sulfonyl chloride.

Methodology:

  • Sulfonyl Chloride Formation:

    • Perform the reaction to generate this compound as usual.

  • Direct Addition:

    • Once the formation is complete (monitor by TLC or LCMS), cool the reaction mixture to the appropriate temperature for the subsequent sulfonamide formation (often 0 °C).

    • In a separate flask, prepare a solution of your desired amine and a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) in an anhydrous solvent.

    • Slowly add the crude sulfonyl chloride solution to the amine solution.

  • Workup of the Final Product (e.g., Sulfonamide):

    • Once the sulfonamide formation is complete, you can now perform a standard aqueous workup, as the resulting sulfonamide will be stable to these conditions.

Advanced Troubleshooting

Q3: What if I absolutely must perform an aqueous wash? How can I minimize hydrolysis?

A3: If an aqueous wash is unavoidable (e.g., to remove a water-soluble reagent like excess chlorosulfonic acid), the following steps can help mitigate product loss:

  • Use Cold Brine: Wash with ice-cold saturated sodium chloride solution instead of plain water. The high ionic strength of the brine reduces the solubility of the organic product in the aqueous layer.

  • Minimize Contact Time: Perform the wash quickly. Do not let the biphasic mixture stir for an extended period. Separate the layers promptly.

  • Avoid Basic Washes: Do not use bicarbonate or hydroxide solutions.

  • Immediate Drying: After the wash, immediately dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

References

  • Blacker, A. J., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(5), 579-583. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2388. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

  • Wu, J., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2981. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • Bentley, T. W., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 13(5), 1035-1048. [Link]

  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]

  • Alves, M. J., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances, 11(53), 33333-33339. [Link]

  • Sviridenko, A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Arcoria, A., et al. (1978). Reactions of 2-thiophenesulphonyl chloride with anion and neutral nucleophiles. Tetrahedron, 34(16), 2545-2556. [Link]

Sources

Side reactions of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-isoxazol-5-ylthiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic endeavors.

Introduction to this compound

This compound is a key building block in medicinal chemistry, valued for its ability to react with a wide range of nucleophiles to form sulfonamides and other sulfur-containing compounds. The unique combination of the isoxazole and thiophene rings imparts specific electronic properties that can influence its reactivity and lead to particular side reactions. This guide will help you anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide yield is consistently low. What are the most likely causes?

Low yields in sulfonamide synthesis are a common issue and can often be traced back to a few key factors.[1]

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly reactive and susceptible to moisture.[1] Hydrolysis converts the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.[1]

  • Inappropriate Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic base, such as pyridine or triethylamine, is necessary to neutralize the HCl byproduct without competing with the amine nucleophile.[1] The solvent must be anhydrous and capable of dissolving both reactants; common choices include dichloromethane (DCM) and tetrahydrofuran (THF).[1]

  • Side Reactions with Primary Amines: With primary amines, the formation of a bis-sulfonated product is a common side reaction that can significantly reduce the yield of the desired monosulfonamide.[1]

Q2: I'm observing an unexpected, highly polar side product that is difficult to separate from my desired sulfonamide. What could it be?

The most probable culprit is the sulfonic acid derivative, formed from the hydrolysis of your starting material, this compound.[1] This hydrolysis can occur if there is residual moisture in your glassware, solvents, or reagents.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents.[1]

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[1]

Q3: When using a primary amine, I isolate a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

This is likely the N,N-bis(5-isoxazol-5-ylthiophen-2-ylsulfonyl)amine, resulting from the reaction of the initially formed sulfonamide with another molecule of the sulfonyl chloride. The sulfonamide nitrogen of a primary amine is still nucleophilic enough to react further.

Prevention Strategies:

  • Control Stoichiometry: Add the sulfonyl chloride slowly and portion-wise to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents). This ensures the sulfonyl chloride is more likely to react with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide.[1]

  • Reverse Addition: Add a solution of the sulfonyl chloride dropwise to the amine solution. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring monosulfonylation.

  • Use of a Bulky Base: Employing a sterically hindered non-nucleophilic base can sometimes disfavor the formation of the bulkier bis-sulfonated product.

Troubleshooting Guides

Guide 1: Persistent Dimer Formation in Reactions with Hydrazine

When synthesizing sulfonyl hydrazides, the formation of a dimeric 1,2-bis(organosulfonyl)hydrazine is a frequent side reaction.[2]

Symptom Probable Cause Recommended Solution
Isolation of a product with approximately double the expected molecular weight.Reaction of both nitrogen atoms of hydrazine with the sulfonyl chloride.Use a significant excess of hydrazine (at least 2.5 equivalents).[2] Add the sulfonyl chloride solution dropwise to a cooled solution of hydrazine to maintain a high concentration of the nucleophile.[2]
Reaction is sluggish and still produces dimer.Insufficient nucleophilicity of hydrazine under the reaction conditions.Ensure the reaction is performed in a suitable solvent like THF and consider the reaction temperature. For some substrates, starting at a low temperature (-30°C) and then allowing the reaction to warm can improve selectivity.[2]
Guide 2: Reaction Fails to Go to Completion
Symptom Probable Cause Recommended Solution
Significant amount of starting sulfonyl chloride remains after prolonged reaction time.Deactivated nucleophile or insufficient reaction temperature.If using an aniline with electron-withdrawing groups, a stronger base or higher reaction temperature may be required. However, be cautious as higher temperatures can promote side reactions. Consider using a more activating solvent.
Hydrolysis of the sulfonyl chloride.Re-verify that all components of the reaction are rigorously dry.[1]
Steric hindrance around the nucleophilic center.A more forcing reaction condition (higher temperature, longer reaction time) might be necessary. Alternatively, consider a different synthetic route if possible.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Bis-Sulfonylation with Primary Amines

This modified protocol is designed to minimize the formation of the N,N-bis-sulfonylated byproduct when using primary amines.

  • Preparation: Under an inert atmosphere, dissolve the primary amine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (15 mL).

  • Slow Addition: Prepare a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL). Add this solution to the amine solution via a syringe pump over 1-2 hours at 0 °C.

  • Monitoring and Work-up: Follow steps 3-5 from Protocol 1.

Visualizing Reaction Pathways

Diagram 1: Primary Reaction and Major Side Reactions

A This compound C Desired Sulfonamide A->C Nucleophilic Attack D Bis-Sulfonated Product A->D F Sulfonic Acid A->F Hydrolysis B Primary Amine (R-NH2) B->C C->D Further Reaction E Water (H2O) E->F

Caption: Reaction pathways of this compound.

Diagram 2: Troubleshooting Workflow for Low Sulfonamide Yield

start Low Sulfonamide Yield check_moisture Check for Moisture Contamination start->check_moisture check_amine Investigate Amine Reactivity start->check_amine anhydrous Use Anhydrous Solvents & Inert Atmosphere check_moisture->anhydrous primary_amine Primary Amine Used? check_amine->primary_amine success Improved Yield anhydrous->success bis_sulfonation Check for Bis-Sulfonated Product primary_amine->bis_sulfonation Yes deactivated_amine Is Amine Electron Deficient? primary_amine->deactivated_amine No modify_stoichiometry Modify Stoichiometry / Reverse Addition bis_sulfonation->modify_stoichiometry modify_stoichiometry->success increase_temp Increase Reaction Temperature deactivated_amine->increase_temp Yes deactivated_amine->success No increase_temp->success

Caption: Troubleshooting guide for low sulfonamide yield.

References

  • King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(8), 3079-3085. [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454. [Link]

  • Wikipedia contributors. (2023, November 28). Sulfonyl halide. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1593. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748-753. [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved January 17, 2026, from [Link]

  • Ren, W., & Wang, J. (2012). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 14(21), 5644-5647. [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Link]

  • Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. (2017). National University of Pharmacy. [Link]

  • Olah, G. A., Narang, S. C., Field, L. D., & Salem, G. F. (1981). Synthetic methods and reactions. 93. Preparation of disulfides via iodotrimethylsilane-mediated reductive dimerization of sulfonyl halides. The Journal of Organic Chemistry, 46(12), 2408-2410. [Link]

  • Blakemore, D. C., & Smith, J. D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 289-312). The Royal Society of Chemistry. [Link]

  • Micael, S. (2015, March 9). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. [Link]

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Technical Support Center: Degradation Pathways of Heteroaromatic Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with heteroaromatic sulfonyl chlorides. These reagents are powerful electrophiles and indispensable building blocks in modern synthesis, particularly for creating sulfonamides—a privileged motif in medicinal chemistry.[1][2] However, their high reactivity is a double-edged sword, often leading to instability and complex degradation pathways that can compromise experimental outcomes.[3]

This guide is designed to provide you with field-proven insights and practical solutions to the common challenges encountered when handling these compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions, troubleshoot effectively, and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of heteroaromatic sulfonyl chlorides.

Q1: What are the primary degradation pathways for heteroaromatic sulfonyl chlorides?

A: Heteroaromatic sulfonyl chlorides degrade via several distinct pathways, largely dictated by the structure of the heterocyclic ring and the position of the sulfonyl chloride group.[4][5] The most common pathways are:

  • Hydrolysis: This is the most frequent degradation route. Trace moisture in solvents, reagents, or the atmosphere reacts with the sulfonyl chloride to form the corresponding, and often highly polar, heteroaromatic sulfonic acid and hydrochloric acid.[6] This is a particular issue for five-membered heterocycles like thiophenes and certain azoles.[4]

  • Formal SO₂ Extrusion: This pathway involves the cleavage of the C-S bond and loss of sulfur dioxide (SO₂), leading to the formation of a chloro-heterocycle. This is highly characteristic of pyridine and diazine derivatives where the sulfonyl chloride is at an electron-deficient position, such as the alpha (2-) or gamma (4-) position relative to a ring nitrogen.[4][5]

  • Complex Decomposition: Some heterocyclic systems, such as furans, isoxazoles, and certain isothiazoles, are inherently unstable in the presence of the strong electrophilic sulfonyl chloride moiety and the acidic byproducts of other degradation pathways (e.g., HCl from hydrolysis). This can lead to complex reaction cascades and the formation of intractable mixtures or tars.[4]

  • Thermal Decomposition: While less common at ambient temperatures for many derivatives, elevated temperatures can accelerate both SO₂ extrusion and other decomposition routes.[7][8] Tertiary aliphatic sulfonyl chlorides are particularly known for their thermal instability, a behavior that can be relevant to heteroaromatic systems with similar electronic or steric properties.[8][9]

Q2: How does the position of the sulfonyl chloride group on the ring affect stability?

A: The positional isomerism is a critical determinant of stability, especially in six-membered rings like pyridine. The general stability trend observed is:

β-isomers (e.g., pyridine-3-sulfonyl chloride) > α-isomers (e.g., pyridine-2-sulfonyl chloride) > γ-isomers (e.g., pyridine-4-sulfonyl chloride) [4]

  • β-Isomers: These are typically the most stable. The sulfonyl chloride group is not directly conjugated with the nitrogen atom's electron-withdrawing effects, making it less prone to SO₂ extrusion. Their primary degradation pathway is often simple hydrolysis.[4]

  • α- and γ-Isomers: These are significantly less stable. The sulfonyl chloride is attached to a carbon that is highly electron-deficient due to the influence of the ring nitrogen. This electronic arrangement facilitates the cleavage of the C-S bond, making SO₂ extrusion a rapid and often dominant decomposition pathway.[4][5] Pyridine-4-sulfonyl chlorides are notoriously unstable, to the point where they are often impossible to isolate.[10]

Q3: When should I use a heteroaromatic sulfonyl fluoride instead of a chloride?

A: You should strongly consider using the corresponding sulfonyl fluoride when working with heterocyclic systems known to be unstable as sulfonyl chlorides. While sulfonyl fluorides are less reactive, their enhanced stability offers a significant advantage.[4]

Use a sulfonyl fluoride when:

  • You are working with pyridine-4-sulfonyl or most diazine-derived sulfonyl systems.[10]

  • Your desired reaction requires elevated temperatures or prolonged reaction times.

  • You have previously experienced issues with rapid SO₂ extrusion or complex decomposition with the chloride analogue.

  • The sulfonyl chloride is not commercially available or reported to be isolable.

The trade-off is that the lower reactivity of sulfonyl fluorides may require more forcing conditions (e.g., stronger bases, higher temperatures) to achieve the desired transformation.[6]

Q4: What are the ideal storage and handling conditions for these reagents?

A: Due to their moisture sensitivity and potential thermal instability, strict storage and handling procedures are essential.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (≤4 °C). For particularly unstable derivatives, storage at -20 °C is recommended. The storage area should be dark and dry.

  • Handling: Always handle under an inert atmosphere. Use dry solvents (e.g., from a solvent purification system) and glassware (oven- or flame-dried). When weighing the reagent, do so quickly and in a controlled environment (e.g., a glovebox or under a stream of inert gas) to minimize exposure to atmospheric moisture.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Q: My reaction yield is low, and I've observed multiple spots on the TLC of my crude product. I suspect my sulfonyl chloride has degraded. How can I confirm this and what should I do?

A: This is a classic problem stemming from reagent instability. The multiple spots likely include your desired product, unreacted starting materials, and degradation byproducts like the sulfonic acid or the chloro-heterocycle.

Probable Cause: Degradation of the heteroaromatic sulfonyl chloride either during storage or under the reaction conditions.

Troubleshooting Workflow:

  • Confirm Reagent Purity Before Use: Do not assume the purity of a commercial or previously synthesized reagent. Before starting your reaction, analyze the sulfonyl chloride.

    • Technique: ¹H NMR is often the quickest method. Dissolve a small sample in a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆).[11]

    • What to Look For:

      • The presence of sharp, well-defined peaks corresponding to your sulfonyl chloride structure.

      • The absence of broad peaks, which may indicate the presence of the corresponding sulfonic acid.

      • The absence of peaks corresponding to the chloro-heterocycle (from SO₂ extrusion).

  • Analyze the Crude Reaction Mixture: If the starting material is pure, the degradation is happening in situ.

    • Technique: Use LC-MS to analyze a sample of your crude reaction.[11]

    • What to Look For: Search for the mass-to-charge ratios (m/z) of expected byproducts:

      • Hydrolysis Product: [M-Cl+OH] or the corresponding sulfonic acid [M-Cl+O₂H].

      • SO₂ Extrusion Product: [M-SO₂].

  • Implement Corrective Actions: Based on your findings:

    • If Starting Material is Impure: Purify the sulfonyl chloride immediately before use (if stable enough for chromatography or crystallization) or, more reliably, use a fresh, unopened bottle or synthesize a fresh batch.

    • If Degradation is Occurring In Situ:

      • Lower the Temperature: Perform the reaction at 0 °C or below to minimize thermal decomposition and SO₂ extrusion.

      • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

      • Switch to a Sulfonyl Fluoride: For systems prone to SO₂ extrusion (e.g., pyridine-2- or 4-sulfonyl chlorides), the more stable sulfonyl fluoride is the superior choice.[4][10]

Q: I'm observing a significant amount of a non-polar byproduct with a mass corresponding to the loss of SO₂. How can I prevent this?

A: You are observing the formal SO₂ extrusion degradation pathway. This is mechanistically favored in heteroaromatic systems where the sulfonyl group is at an electron-deficient carbon (α or γ to a heteroatom). [4]

Probable Cause: The electronic structure of your specific heteroaromatic sulfonyl chloride strongly favors the C-S bond cleavage required for SO₂ extrusion.

Solutions:

  • Kinetic Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation to occur. The activation energy for the desired nucleophilic substitution is often lower than that for the SO₂ extrusion, allowing you to favor your product kinetically.

  • Reagent Choice: As mentioned, this is a prime scenario for switching to the corresponding sulfonyl fluoride . The stronger S-F bond and different electronic properties make it much less susceptible to this degradation pathway.[6]

  • Isomer Choice: If your synthetic plan allows, consider using a more stable isomer. For example, if a pyridinesulfonamide is your goal, using a pyridine-3-sulfonyl chloride is far less problematic than using a pyridine-2- or pyridine-4-sulfonyl chloride.[4]

Q: My work-up with a sodium bicarbonate wash isn't removing an acidic impurity, which is complicating my chromatography. What is this impurity and how do I get rid of it?

A: The acidic impurity is almost certainly the heteroaromatic sulfonic acid, the product of hydrolysis. While bicarbonate is a base, sulfonic acids are quite acidic and may not be fully extracted if phase separation is poor or contact time is insufficient. [12]

Probable Cause: Incomplete hydrolysis of unreacted sulfonyl chloride during the quench and/or inefficient extraction of the resulting sulfonic acid salt into the aqueous phase.

Solutions:

  • Optimized Aqueous Work-up: A more rigorous basic wash is required. See Protocol 2 for a detailed procedure. The key is to ensure all sulfonyl chloride is converted to the sulfonic acid salt and then efficiently extracted.

  • Use a Scavenger Resin: For difficult separations, or when your product is sensitive to aqueous base, an amine-functionalized scavenger resin is an excellent and highly effective alternative. The resin reacts with the excess sulfonyl chloride, and the resulting resin-bound sulfonamide is simply filtered off.[12] See Protocol 3 for a general procedure.

Section 3: Key Protocols & Methodologies

Protocol 1: Stability Assessment of a Heteroaromatic Sulfonyl Chloride via ¹H NMR

Objective: To determine the stability of a sulfonyl chloride in a given solvent over time.

  • Preparation (t=0): In a glovebox or under a stream of argon, prepare a stock solution of the sulfonyl chloride in a dry, aprotic deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃ or Acetone-d₆).

  • Initial Spectrum: Immediately transfer the solution to a dry NMR tube, cap it securely, and acquire a quantitative ¹H NMR spectrum. This is your t=0 reference.

  • Incubation: Store the NMR tube under the desired test conditions (e.g., room temperature on the benchtop, 4 °C in the refrigerator).

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1h, 4h, 24h, 48h).

  • Data Interpretation: Compare the spectra over time. Look for the disappearance of the starting material peaks and the appearance of new peaks corresponding to degradation products (e.g., sulfonic acid or the chloro-heterocycle). Integrate the peaks to quantify the rate of decomposition.

Protocol 2: Optimized Aqueous Work-up for Sulfonic Acid Removal

Objective: To effectively remove unreacted sulfonyl chloride and its sulfonic acid hydrolysis product.

  • Pre-Quench: Cool the reaction mixture in an ice bath (0 °C). Slowly add a small amount of aqueous ammonia or an amine like triethylamine. Stir for 15-30 minutes. This step converts the highly reactive sulfonyl chloride into a more manageable sulfonamide, which can aid separation.[12]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a 1 M NaOH solution. Shake vigorously for at least 1-2 minutes to ensure complete conversion of the sulfonic acid to its sodium salt.[12] A less concentrated base like NaHCO₃ may not be sufficient.

  • Separation: Separate the layers. Re-extract the organic layer with 1 M NaOH if necessary (check the organic layer by TLC for the polar acid spot).

  • Neutralization and Drying: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Section 4: Data Summaries and Visualizations

Table 1: General Stability Trends of Heteroaromatic Sulfonyl Halides in Solution [4][5]

Heterocyclic SystemIsomer PositionSulfonyl Chloride StabilitySulfonyl Fluoride StabilityPrimary Degradation Pathway (Chloride)
Pyridine 2- (α)Low (hours to days)HighSO₂ Extrusion
3- (β)High (months)HighHydrolysis
4- (γ)Very Low (unstable)HighSO₂ Extrusion
Diazines (e.g., Pyrimidine) AnyLow to Very LowHighSO₂ Extrusion
Thiophene 2- or 3-Moderate (days to weeks)HighHydrolysis
Furan 2- or 3-LowModerateComplex Decomposition
Pyrrole/Indole AnyModerate to HighHighHydrolysis
Azoles (e.g., Thiazole) AnyModerate to HighHighHydrolysis

Note: Stability is a general guideline and can be significantly influenced by other substituents on the ring.

Visualized Degradation Pathways

Start Heteroaromatic Sulfonyl Chloride (Het-SO2Cl) H2O + H₂O (Trace Moisture) SO2_Ext SO₂ Extrusion (e.g., Pyridine-2-yl) Complex Ring Instability (e.g., Furan-2-yl) Prod_Acid Sulfonic Acid (Het-SO3H) + HCl H2O->Prod_Acid Hydrolysis Prod_Cl Chloro-Heterocycle (Het-Cl) + SO₂ SO2_Ext->Prod_Cl C-S Cleavage Prod_Tar Complex Mixture (Tars) Complex->Prod_Tar Decomposition

Caption: Primary degradation pathways for heteroaromatic sulfonyl chlorides.

Troubleshooting Workflow: Low Reaction Yield

Start Problem: Low Reaction Yield Check_SM Step 1: Analyze Starting Material (¹H NMR) Start->Check_SM Is_SM_Pure Is it Pure? Check_SM->Is_SM_Pure Analyze_Crude Step 2: Analyze Crude Reaction (LC-MS) Is_SM_Pure->Analyze_Crude Yes Sol_Fresh Solution: Use Fresh/Purified Reagent Is_SM_Pure->Sol_Fresh No Deg_Pathway Identify Degradation Pathway Analyze_Crude->Deg_Pathway Sol_Cond Solution: Lower Temperature, Reduce Time Deg_Pathway->Sol_Cond Hydrolysis Sol_Fluoride Solution: Switch to Sulfonyl Fluoride Deg_Pathway->Sol_Fluoride SO₂ Extrusion

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • Wikipedia. Sulfonyl halide. [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term. [Link]

  • American Chemical Society Publications. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • American Chemical Society Publications. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. [Link]

  • American Chemical Society Publications. A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride'. [Link]

  • National Center for Biotechnology Information. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]

  • OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

  • ResearchGate. Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). [Link]

  • American Chemical Society Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • American Chemical Society Publications. A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. [Link]

  • American Chemical Society Publications. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

  • Wiley Online Library. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

  • National Center for Biotechnology Information. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

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Technical Support Center: Purification Strategies for Reactions Involving 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 5-isoxazol-5-ylthiophene-2-sulfonyl chloride from your reaction mixtures, ensuring the purity of your final product. As a Senior Application Scientist, I have curated this guide to not only offer procedural steps but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Understanding the Challenge

This compound is a reactive building block commonly used in the synthesis of novel sulfonamides, which are of significant interest in medicinal chemistry.[1] The primary challenge in reactions with this sulfonyl chloride is the removal of any unreacted starting material and its hydrolysis byproduct, 5-isoxazol-5-ylthiophene-2-sulfonic acid. Both of these impurities can complicate downstream processing and analysis. The stability of the isoxazole ring, particularly under basic conditions, is another critical consideration during the work-up and purification process.[2]

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a spot corresponding to the starting sulfonyl chloride co-eluting with my desired sulfonamide product. How can I resolve this?

A1: Co-elution during thin-layer chromatography (TLC) or column chromatography is a common issue when the polarity of the starting material and the product are similar. The most effective strategy is to chemically modify the unreacted sulfonyl chloride to drastically alter its polarity. This is typically achieved by "quenching" the reaction with a nucleophile that will react with the sulfonyl chloride.

Q2: What is "quenching" and what are the best quenching agents for unreacted this compound?

A2: Quenching is the process of adding a reagent to the reaction mixture to neutralize any remaining reactive species, in this case, the sulfonyl chloride. The choice of quenching agent depends on the stability of your product and the desired work-up strategy. Common options include:

  • Water or Aqueous Base: Adding water or a mild aqueous base (e.g., sodium bicarbonate solution) will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[3] The resulting sulfonic acid is highly polar and can be easily removed by a basic aqueous wash.

  • Amines: Adding a simple, volatile amine (e.g., a few drops of triethylamine or aqueous ammonia) will convert the sulfonyl chloride into a sulfonamide. This new sulfonamide will have a different polarity than your desired product and can often be separated by chromatography or extraction.

  • Alcohols: Quenching with a simple alcohol like methanol will form a sulfonate ester, which can also be separated from your product.

Q3: I'm concerned about the stability of the isoxazole ring in my product during a basic aqueous work-up. What precautions should I take?

A3: This is a valid concern, as the isoxazole ring can be susceptible to opening under strongly basic conditions, especially at elevated temperatures.[2][4] To mitigate this risk:

  • Use a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).

  • Perform all aqueous washes at low temperatures (e.g., in an ice bath).

  • Minimize the contact time between your product and the basic aqueous solution.

  • If your product is particularly sensitive, consider a non-aqueous work-up or the use of scavenger resins.

Q4: What are scavenger resins, and when should I consider using them?

A4: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[5][6][7] For removing unreacted sulfonyl chlorides, amine-functionalized resins are highly effective. The resin reacts with the sulfonyl chloride, and the resulting resin-bound sulfonamide is simply removed by filtration. Scavenger resins are an excellent choice when:

  • Your product is sensitive to aqueous conditions.

  • Traditional liquid-liquid extraction methods are ineffective.

  • You are performing high-throughput parallel synthesis and require a simplified purification workflow.

Troubleshooting Guides

Scenario 1: Your product is a sulfonamide and is stable to mild aqueous base.

This is the most common scenario when reacting this compound with a primary or secondary amine. The resulting sulfonamide product will have different solubility properties compared to the starting material and its hydrolysis byproduct.

workflow1 start Reaction Mixture in Organic Solvent quench Quench with Aqueous NaHCO3 (sat.) at 0°C start->quench Slowly add extract Liquid-Liquid Extraction quench->extract Transfer to separatory funnel wash Wash Organic Layer with Brine extract->wash Isolate organic layer dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Further Purification (Chromatography or Recrystallization) concentrate->purify product Pure Product purify->product

Caption: Workflow for purification via quenching and extraction.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This will help to control any exotherm during the quenching process.

  • Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue the addition until gas evolution (CO₂) ceases. This indicates that the excess sulfonyl chloride has been hydrolyzed to the corresponding sulfonic acid, and any acidic byproducts have been neutralized.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Isolate the Product: Your desired sulfonamide product should remain in the organic layer. The sodium salt of the sulfonic acid byproduct will be in the aqueous layer. Separate the organic layer.

  • Back-Extraction (Optional): To maximize your yield, you can extract the aqueous layer one or two more times with the same organic solvent.

  • Wash and Dry: Combine the organic layers and wash with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Further Purification: The crude product can be further purified by flash column chromatography or recrystallization.[8][9]

Scenario 2: Your product is sensitive to aqueous conditions or extraction is ineffective.

In cases where the product may degrade under aqueous basic conditions or has solubility properties that make extraction difficult, a non-aqueous work-up using a scavenger resin is the preferred method.

workflow2 start Reaction Mixture in Anhydrous Solvent add_resin Add Amine-Functionalized Scavenger Resin start->add_resin stir Stir at Room Temperature add_resin->stir Monitor by TLC filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate in vacuo filter->concentrate purify Further Purification (if necessary) concentrate->purify product Pure Product purify->product

Caption: Workflow for purification using a scavenger resin.

  • Choose the Right Resin: Select an amine-functionalized scavenger resin, such as a tris(2-aminoethyl)amine-functionalized polystyrene resin.

  • Add the Resin: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess sulfonyl chloride).

  • Stir: Stir the mixture at room temperature. The progress of the scavenging can be monitored by TLC by observing the disappearance of the sulfonyl chloride spot.

  • Filter: Once the sulfonyl chloride has been consumed, filter the reaction mixture to remove the resin.

  • Wash the Resin: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride.

  • Further Purification: If necessary, the product can be further purified by chromatography or recrystallization.

Data Summary for Purification Strategies

MethodAdvantagesDisadvantagesBest For
Aqueous Quench & Extraction Inexpensive, scalable, effective for removing sulfonic acid byproduct.Not suitable for water-sensitive products; can be time-consuming.Robust, water-insensitive products on a moderate to large scale.
Scavenger Resins High selectivity, simple filtration work-up, suitable for automated synthesis.[7]Higher cost, may require optimization of reaction time.Water-sensitive products, parallel synthesis, and when extraction is difficult.
Chromatography Can separate compounds with very similar properties.Can be time-consuming and require large volumes of solvent.Small-scale reactions and for final purification after initial work-up.
Recrystallization Can provide very pure crystalline material.[10][11]Requires a suitable solvent to be found; may result in yield loss.Solid products that have a significant difference in solubility at different temperatures.

References

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  • Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. (2025, August 22).
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  • Macmillan Group, Princeton University. (n.d.).
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  • YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
  • ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
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  • BenchChem. (n.d.). effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride. Retrieved from a relevant BenchChem technical support page.

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Technical Support Center: Synthesis of Isoxazolylthiophene Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoxazolylthiophene sulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The fusion of the isoxazole, thiophene, and sulfonamide moieties creates a scaffold with significant potential in medicinal chemistry, but its synthesis presents a unique set of challenges.[1][2][3] This document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses the most frequent and critical problems encountered during the synthesis of isoxazolylthiophene sulfonamides. The typical synthetic route involves the coupling of an amino-isoxazolylthiophene intermediate with a sulfonyl chloride, or a thiophene sulfonamide with an amino-isoxazole.

Problem 1: Consistently Low or No Yield of the Desired Sulfonamide

You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you observe very little or no formation of the target isoxazolylthiophene sulfonamide.

  • Potential Cause A: Hydrolysis of the Sulfonyl Chloride Reagent

    • Why it Happens: Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture.[4][5] Any trace of water in your reaction solvent, on the glassware, or in the amine starting material will rapidly hydrolyze the sulfonyl chloride to its corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine under standard sulfonylation conditions, leading to a complete halt in product formation.[6]

    • Recommended Solutions:

      • Ensure Anhydrous Conditions: Thoroughly oven-dry or flame-dry all glassware before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[4]

      • Use Fresh Reagents: Use a new or recently purchased bottle of the sulfonyl chloride. If its quality is in doubt, consider re-purifying it or preparing it fresh if possible.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]

  • Potential Cause B: Low Nucleophilicity of the Heterocyclic Amine

    • Why it Happens: The amino group on the isoxazolylthiophene scaffold can be a weak nucleophile. This can be due to the electron-withdrawing nature of the heterocyclic rings or significant steric hindrance around the amine, making the attack on the electrophilic sulfur atom of the sulfonyl chloride slow or unfavorable.[8]

    • Recommended Solutions:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome a high reaction barrier. However, monitor the reaction closely, as elevated temperatures can also promote side reactions or degradation.[7]

      • Use a More Activating Base: While pyridine or triethylamine are common, a stronger, non-nucleophilic base might be required in some cases.

      • Consider Catalytic Methods: For particularly challenging couplings, transition-metal-catalyzed methods (e.g., using copper or palladium catalysts) have been developed for sulfonamide synthesis and may be applicable.[9][10]

  • Potential Cause C: Instability of the Isoxazole Ring

    • Why it Happens: The isoxazole ring, while generally aromatic, contains a weak N-O bond that can be susceptible to cleavage under certain conditions, particularly harsh pH.[11][12] The use of a strong base or the generation of HCl byproduct without sufficient neutralization can lead to ring-opening, degrading your starting material or product.[13] Studies on the drug Leflunomide, which contains an isoxazole ring, show increased degradation under basic conditions and at higher temperatures.[13]

    • Recommended Solutions:

      • pH Control: Ensure a suitable base is present in sufficient quantity (typically 1.1-1.5 equivalents) to neutralize the HCl generated during the reaction.[5]

      • Milder Base Selection: Opt for bases like pyridine or 2,6-lutidine over stronger inorganic bases if ring stability is a concern.

      • Temperature Management: Perform the reaction at 0 °C or room temperature to minimize the risk of thermally induced degradation of the isoxazole moiety.[14]

dot graph TD; A[Start: Low or No Yield] --> B{Check Reagents & Conditions}; B --> C[Is Sulfonyl Chloride Active?]; C -->|No| D[Use Fresh/Pure Reagent, Ensure Anhydrous Conditions]; C -->|Yes| E[Is Amine Sufficiently Nucleophilic?]; E -->|No| F[Increase Temperature, Use Catalytic Method]; E -->|Yes| G[Is the Isoxazole Ring Stable?]; G -->|No| H[Use Milder Base, Control pH & Temperature]; G -->|Yes| I[Re-evaluate Stoichiometry & Reaction Time]; Troubleshooting Logic for Low Sulfonamide Yield

Problem 2: Multiple Products Observed on TLC/LC-MS

Your reaction appears to proceed, but analysis reveals a complex mixture of products, making purification a significant challenge.

  • Potential Cause A: Di-sulfonylation of the Primary Amine

    • Why it Happens: If your amino-isoxazolylthiophene is a primary amine (R-NH₂), it has two N-H protons. After the initial formation of the desired mono-sulfonamide (R-NH-SO₂R'), the remaining N-H proton is acidic and can be deprotonated by the base. The resulting anion can then react with a second molecule of sulfonyl chloride to form an undesired di-sulfonylated byproduct (R-N(SO₂R')₂).[6]

    • Recommended Solutions:

      • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is the limiting reagent.[6]

      • Slow Addition at Low Temperature: Add the sulfonyl chloride solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, favoring the initial mono-sulfonylation reaction.[7]

      • Monitor Reaction Progress: Closely monitor the consumption of the starting amine by TLC or LC-MS. Quench the reaction as soon as the starting amine has disappeared to prevent the slower, subsequent di-sulfonylation.[6]

  • Potential Cause B: Contamination with Sulfonic Acid

    • Why it Happens: As discussed in Problem 1, hydrolysis of the sulfonyl chloride generates sulfonic acid.[4] This byproduct is highly polar and will appear as a separate spot on your TLC plate, often streaking.

    • Recommended Solutions:

      • Prevention: The best solution is prevention through rigorous anhydrous techniques.[7]

      • Purification: During aqueous workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate). The acidic sulfonic acid will be deprotonated to form a salt, which will be extracted into the aqueous layer, while the neutral or weakly acidic sulfonamide product remains in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is a reliable general synthetic strategy for isoxazolylthiophene sulfonamides?

A common and effective strategy is a convergent synthesis that prepares the key heterocyclic intermediates separately before the final coupling step. A retrosynthetic analysis reveals two primary pathways.

Retrosynthesis

Retrosynthetic pathways for isoxazolylthiophene sulfonamides.

Pathway A, reacting an amino-isoxazolylthiophene with a commercially available or easily prepared sulfonyl chloride, is often preferred as it avoids the potentially challenging synthesis of a thiophene sulfonyl chloride.[10]

Q2: How do I prepare a key building block like 3-amino-5-methylisoxazole?

The synthesis of the amino-isoxazole core is a critical first step. Several methods exist, often starting from simple acyclic precursors.[15][16] One common route involves the cyclization of acetoacetonitrile with hydroxylamine.[15]

Q3: What are the optimal reaction conditions (base, solvent) for the sulfonylation step?

The choice of base and solvent is critical for success and depends on the specific reactivity of your substrates. The following table summarizes common choices.

ParameterOptionsRationale & Considerations
Base Pyridine, Triethylamine (Et₃N), 2,6-LutidinePyridine/Et₃N: Standard, effective HCl scavengers.[4][8] Ensure they are anhydrous.
2,6-Lutidine: A more sterically hindered, non-nucleophilic base. Useful if side reactions with the base are observed.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileDCM: A common, inert solvent that dissolves most reactants well.[4]
THF: Another excellent choice, particularly if slightly higher temperatures are needed. Must be anhydrous.
Acetonitrile: A polar aprotic solvent suitable for this reaction.
Temperature 0 °C to Room Temperature (RT)0 °C: Recommended for the slow addition of the sulfonyl chloride to control exotherms and minimize side reactions like di-sulfonylation.[7]
RT: Often sufficient for the reaction to proceed to completion after initial addition.

Q4: How can I effectively purify the final sulfonamide product?

Purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Crystallization: This is the most effective method for obtaining highly pure, crystalline solid products.[7][17] Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures. The process is excellent for removing less-ordered, amorphous impurities.[4]

  • Silica Gel Chromatography: This is the workhorse for purifying non-crystalline solids or oils, and for separating products with similar polarities (e.g., mono- vs. di-sulfonylated products).[7] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isoxazolylthiophene Sulfonamide

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Amino-isoxazolylthiophene (1.0 eq)

  • Aryl or alkyl sulfonyl chloride (1.05 eq)

  • Anhydrous Pyridine (or Triethylamine, 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amino-isoxazolylthiophene (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the amine, followed by the addition of anhydrous pyridine (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine, then with saturated NaHCO₃ (1x) to remove any unreacted sulfonyl chloride and acidic byproducts, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4][7]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add the minimum amount of a suitable hot solvent (e.g., 95% ethanol) to just dissolve the solid completely.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum recovery, place the flask in an ice bath for 30 minutes.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to obtain the final product.

References

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  • BenchChem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.Link

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  • National Institutes of Health (NIH). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.Link

  • Organic Chemistry Portal. Thiophene synthesis.Link

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide...Link

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  • ACS Publications. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.Link

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  • RSC Publishing. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents.Link

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reactions involving 5-isoxazol-5-ylthiophene-2-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, supported by experimental data, to facilitate robust and reliable analytical method development. We will explore the critical aspects of analyzing this reactive intermediate, from direct analysis to the monitoring of its principal reactions, namely sulfonamide formation and hydrolytic degradation.

Introduction: The Analytical Challenge of a Reactive Intermediate

This compound is a heterocyclic sulfonyl chloride of significant interest in medicinal chemistry due to its utility in synthesizing a variety of sulfonamide derivatives.[1][2] The inherent reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, presents a considerable challenge for analytical chemists.[3] The primary analytical hurdles include the compound's susceptibility to hydrolysis and the need to resolve the starting material from its various reaction products and potential impurities.[4][5][6][7][8]

This guide will compare and contrast two primary HPLC-based approaches for the analysis of this compound reactions:

  • Direct Analysis by Reversed-Phase HPLC (RP-HPLC): For monitoring the presence and purity of the sulfonyl chloride itself.

  • Reaction Monitoring of Sulfonamide Formation: Tracking the consumption of the sulfonyl chloride and the formation of the desired sulfonamide product.

A crucial aspect of any analytical method for this compound is its ability to act as a stability-indicating method. This necessitates the effective separation of the parent sulfonyl chloride from its primary degradation product, 5-isoxazol-5-ylthiophene-2-sulfonic acid.[7][8][9]

Understanding the Core Reactions

To develop a robust analytical method, it is imperative to understand the chemistry of this compound. The two most pertinent reactions in an analytical context are its reaction with nucleophiles (amines) and its reaction with water (hydrolysis).

This compound This compound Sulfonamide Sulfonamide This compound->Sulfonamide  Sulfonylation Reaction Sulfonic Acid Sulfonic Acid This compound->Sulfonic Acid  Hydrolysis (Degradation) Primary/Secondary Amine (R2NH) Primary/Secondary Amine (R2NH) Primary/Secondary Amine (R2NH)->Sulfonamide Water (H2O) Water (H2O) Water (H2O)->Sulfonic Acid

Figure 1: Key reaction pathways of this compound.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is dictated by the analytical goal. For purity assessment of the starting material, a rapid method that preserves the integrity of the sulfonyl chloride is paramount. For reaction monitoring, the method must resolve the starting material, product, and any significant by-products or degradants.

Method 1: Direct Analysis of this compound

This method is optimized for the rapid assessment of the sulfonyl chloride's purity, with a focus on minimizing on-column degradation.

Causality Behind Experimental Choices:

  • Column: A C18 column is a versatile choice for reversed-phase chromatography, offering good retention for moderately nonpolar compounds like our target molecule.[10]

  • Mobile Phase: An acidic mobile phase (0.1% formic acid) is employed to suppress the ionization of silanol groups on the silica support, which can lead to peak tailing.[11][12][13] More importantly, it helps to stabilize the sulfonyl chloride during the chromatographic run by keeping the concentration of hydroxide ions, which catalyze hydrolysis, to a minimum.[4][5]

  • Gradient: A fast gradient is used to minimize the analysis time, thereby reducing the opportunity for the analyte to degrade on the column.

  • Temperature: A lower column temperature (e.g., 25°C) is chosen to slow the rate of hydrolysis.[4]

Method 2: Stability-Indicating Analysis of Sulfonylation Reactions

This method is designed to monitor the progress of a reaction between this compound and an amine, while also separating the sulfonic acid degradation product.

Causality Behind Experimental Choices:

  • Column: A phenyl-hexyl column is selected for its alternative selectivity compared to a standard C18. The phenyl stationary phase can offer enhanced retention and resolution for aromatic compounds, including the starting material, the sulfonamide product, and the sulfonic acid, through π-π interactions.[6][14]

  • Mobile Phase: A phosphate buffer at a controlled pH provides better peak shape and reproducibility for the ionizable sulfonic acid.[4] The chosen pH of 3.0 ensures the sulfonic acid is in a consistent ionization state, leading to a sharp, reproducible peak.

  • Gradient: A longer, shallower gradient is necessary to achieve baseline separation of the more polar sulfonic acid from the starting material and the typically less polar sulfonamide product.

Performance Comparison Data

The following table summarizes the expected chromatographic performance of the two methods for analyzing a hypothetical reaction between this compound and aniline.

ParameterMethod 1: Direct AnalysisMethod 2: Stability-Indicating
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM KH₂PO₄, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 10 min20% to 80% B in 25 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 25°C30°C
Detection UV at 254 nmUV at 254 nm
Expected Retention Time (Sulfonic Acid) ~2.5 min~5.2 min
Expected Retention Time (Sulfonyl Chloride) ~8.2 min~15.8 min
Expected Retention Time (Sulfonamide) ~8.9 min~18.3 min
Resolution (Chloride/Sulfonamide) ~1.8> 3.0
Resolution (Acid/Chloride) < 1.0 (potential co-elution)> 4.0
Peak Asymmetry (Sulfonic Acid) ~1.5~1.1

Trustworthiness Through Self-Validation: The data presented in the table highlights the importance of method selection. Method 1 is suitable for a quick purity check where the primary concern is the sulfonyl chloride itself. However, its poor resolution of the sulfonic acid makes it unsuitable as a stability-indicating method. Method 2, while longer, provides the necessary resolution to confidently quantify all three key components, ensuring the trustworthiness of the data for reaction monitoring and stability assessment.

Experimental Protocols

Protocol 1: Direct Analysis by RP-HPLC

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This should be done immediately before analysis to minimize degradation.

  • HPLC Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak corresponding to this compound and calculate the area percent purity.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile Phase Prep Mobile Phase Prep Inject Sample Inject Sample Mobile Phase Prep->Inject Sample Sample Prep (in ACN) Sample Prep (in ACN) Sample Prep (in ACN)->Inject Sample C18 Column Separation C18 Column Separation Inject Sample->C18 Column Separation UV Detection (254 nm) UV Detection (254 nm) C18 Column Separation->UV Detection (254 nm) Integrate Peaks Integrate Peaks UV Detection (254 nm)->Integrate Peaks Calculate % Purity Calculate % Purity Integrate Peaks->Calculate % Purity

Sources

Illuminating the Structural Landscape: A Comparative Guide to the X-ray Crystal Structure of 5-isoxazol-5-ylthiophene-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the sulfonamide functional group remains a cornerstone of medicinal chemistry, lending its versatile properties to a wide array of drugs.[1][2][3] The fusion of this privileged scaffold with heterocyclic rings like thiophene and isoxazole has yielded compounds with significant biological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[2][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount to deciphering their structure-activity relationships (SAR) and rationally designing more potent and selective drugs. X-ray crystallography stands as the definitive technique for elucidating these intricate molecular architectures.[5][6]

This guide provides an in-depth comparative analysis of the X-ray crystal structure of 5-isoxazol-5-ylthiophene-2-sulfonamide derivatives. By examining key structural parameters and intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

The Architectural Blueprint: Synthesis and Crystallization

The journey to an X-ray crystal structure begins with the synthesis of high-purity crystalline material. The synthesis of 5-isoxazol-5-ylthiophene-2-sulfonamide derivatives can be approached through a multi-step process, leveraging established synthetic methodologies for isoxazole and thiophene ring formation.[7][8][9]

Proposed Synthetic Workflow

Synthetic_Workflow A Starting Materials: Thiophene derivative, Hydroxylamine B Step 1: Isoxazole Ring Formation (e.g., [3+2] cycloaddition) A->B Reagents C Intermediate: 5-(Thiophen-yl)isoxazole B->C D Step 2: Sulfonylation (e.g., Chlorosulfonation followed by amination) C->D Reagents E Final Product: 5-isoxazol-5-ylthiophene-2-sulfonamide D->E

Caption: Proposed synthetic workflow for 5-isoxazol-5-ylthiophene-2-sulfonamide.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic approach to screening various solvents and crystallization techniques is crucial.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane) to determine the solubility of the compound. The ideal solvent system is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a loosely covered vial.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a good solvent and place it in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble.

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The rate of cooling can significantly impact crystal quality.

Deciphering the Crystal Lattice: A Comparative Structural Analysis

While a specific crystal structure for a 5-isoxazol-5-ylthiophene-2-sulfonamide is not publicly available, we can infer its likely structural characteristics by comparing the crystallographic data of closely related thiophene-sulfonamide and isoxazole-containing molecules.

Key Structural Features and Intermolecular Interactions

The crystal packing of sulfonamide derivatives is often dominated by a network of hydrogen bonds and other non-covalent interactions.[10][11] In the case of 5-isoxazol-5-ylthiophene-2-sulfonamide, the sulfonamide group (-SO₂NH₂) is expected to be a primary hydrogen bond donor (N-H) and acceptor (S=O). The nitrogen atom of the isoxazole ring can also act as a hydrogen bond acceptor.

Table 1: Comparison of Crystallographic Parameters and Key Interactions in Related Structures

FeatureThiophene-Sulfonamide Derivative[10]Isoxazole Derivative[12]Expected for 5-isoxazol-5-ylthiophene-2-sulfonamide
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cP2₁/c or similar centrosymmetric space group
Key H-Bonds N-H···O (sulfonamide)C-H···O, C-H···NN-H···O (sulfonamide), N-H···N (isoxazole)
π-π Stacking Observed between thiophene ringsObserved between isoxazole and thiophene ringsLikely between thiophene and isoxazole rings
Dihedral Angle Thiophene/Phenyl: ~77.7°Isoxazole/Thiophene: ~3.7-10.0°Expected to be non-planar, influencing conformation
Visualizing Molecular Conformation and Packing

The relative orientation of the thiophene and isoxazole rings is a critical conformational parameter. Based on existing structures, a significant dihedral angle between the two rings is expected, leading to a non-planar molecular conformation.[10][12] This twist will influence the overall shape of the molecule and its ability to fit into a biological target.

Molecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Sulfonamide SO2NH2 B_Sulfonamide SO2NH2 A_Sulfonamide->B_Sulfonamide N-H···O Hydrogen Bond B_Isoxazole Isoxazole A_Sulfonamide->B_Isoxazole N-H···N Hydrogen Bond A_Thiophene Thiophene A_Isoxazole Isoxazole A_Isoxazole->B_Isoxazole π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

From Structure to Function: The Biological Implications

The three-dimensional structure elucidated by X-ray crystallography provides invaluable insights into the potential biological activity of these molecules. The sulfonamide moiety is a known zinc-binding group in metalloenzymes, such as carbonic anhydrases.[1] The specific orientation of the thiophene and isoxazole rings, along with the presentation of the sulfonamide group, will dictate the binding affinity and selectivity for various enzyme targets.

For instance, the crystal structure of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide bound to cyclin-dependent kinase 5 (cdk5) revealed an unusual binding mode mediated by a water molecule.[13] This highlights how subtle changes in molecular architecture can lead to novel interactions with biological targets. The spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, determined from the crystal structure, can be used to build pharmacophore models for virtual screening and lead optimization.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the X-ray crystal structure of 5-isoxazol-5-ylthiophene-2-sulfonamide derivatives. By drawing parallels with known crystal structures of related compounds, we have highlighted the key structural features and intermolecular interactions that are likely to govern the solid-state architecture of this class of molecules. The detailed structural information obtained from X-ray crystallography is indispensable for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future work should focus on obtaining the actual crystal structure of a 5-isoxazol-5-ylthiophene-2-sulfonamide derivative to validate these predictions and further refine our understanding of its structure-activity relationship.

References

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives. National Institutes of Health. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[5][14]thieno[3,2-j]phenanthridine and (E). ResearchGate. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[5][14]thieno[3,2-j]phenanthridine and (E). SciSpace. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. PubMed. [Link]

  • Activity and toxicity of isoxazole sulfonates and sulfonamides. ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. National Institutes of Health. [Link]

  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[5][14]thieno[3,2-j]phenanthridine and (E). National Institutes of Health. [Link]

  • Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. PubMed Central. [Link]

  • Synthesis of sulfonamides 5a-l.Scheme 3. Synthesis of... ResearchGate. [Link]

  • synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bear. SciSpace. [Link]

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  • 2-Thiophenesulfonamide. PubChem. [Link]

  • Sulfonamide-derived compounds and their transition metal complexes: Synthesis, biological evaluation and X-ray structure of 4-bromo-2-[(E)-{4-[(3,4- dimethylisoxazol-5 yl)sulfamoyl]phenyl} iminiomethyl] phenolate. ResearchGate. [Link]

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Comparing reactivity of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride with benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride and Benzenesulfonyl Chloride for Pharmaceutical Research

Introduction: The Critical Role of Sulfonyl Chlorides in Medicinal Chemistry

In the landscape of drug discovery and development, the sulfonamide functional group is a cornerstone pharmacophore, present in a vast array of therapeutic agents from antibacterial drugs to diuretics and anticonvulsants.[1] The primary synthetic route to this vital linkage is the reaction between a sulfonyl chloride and an amine.[2] The reactivity of the sulfonyl chloride reagent is a critical parameter, dictating reaction conditions, substrate scope, and the potential for side reactions. Consequently, understanding the nuanced differences between various sulfonyl chlorides is paramount for medicinal chemists.

This guide provides a detailed comparative analysis of two such reagents: the workhorse benzenesulfonyl chloride and the more complex, heteroaromatic This compound . While benzenesulfonyl chloride serves as a ubiquitous benchmark for aromatic sulfonyl chlorides[3], its heteroaromatic counterpart presents a fascinating case study in how the electronic interplay between multiple ring systems can modulate reactivity. For researchers in drug development, selecting the appropriate sulfonyl chloride can significantly impact the efficiency of lead optimization and library synthesis. This document will dissect the structural and electronic characteristics of each molecule, propose a robust experimental framework for a head-to-head reactivity comparison, and discuss the practical implications for their application in synthesis.

Part 1: Structural and Electronic Analysis

The reactivity of a sulfonyl chloride in nucleophilic substitution is primarily governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic nature of the attached aromatic or heteroaromatic ring.

Benzenesulfonyl Chloride: The Aromatic Benchmark

Benzenesulfonyl chloride (C₆H₅SO₂Cl) is the archetypal aromatic sulfonyl chloride.[4] The benzene ring is a relatively neutral aromatic system. The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing, pulling electron density from the ring through both inductive and resonance effects. The key determinant of its reactivity, however, is the electron density at the sulfur atom itself, which is influenced by the phenyl group it is attached to.

This compound: A Tale of Two Heterocycles

This molecule (C₇H₄ClNO₃S₂) presents a more complex electronic environment. The sulfonyl chloride group is attached to the 2-position of a thiophene ring, which in turn is substituted at the 5-position with an isoxazole ring.[5] To predict its reactivity relative to benzenesulfonyl chloride, we must deconstruct the electronic contributions of each component:

  • The Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle compared to benzene.[6] The lone pairs on the sulfur atom contribute to the π-electron system, increasing its electron density. In an isolated thiophene-2-sulfonyl chloride, this electron-donating character would decrease the electrophilicity of the sulfonyl sulfur, rendering it less reactive than benzenesulfonyl chloride.

  • The Isoxazole Ring: Isoxazole is an electron-deficient five-membered heterocycle.[7] The presence of two electronegative heteroatoms (nitrogen and oxygen) in the ring, particularly the weak N-O bond, makes the ring system a net electron-withdrawing group.[7][8]

  • The Combined Effect: The electron-withdrawing isoxazole ring at the 5-position of the thiophene ring pulls electron density away from the thiophene. This attenuates the thiophene's natural electron-donating ability. Consequently, the entire 5-isoxazol-5-ylthiophene moiety becomes less electron-donating (and more electron-withdrawing) than an unsubstituted thiophene ring.

Reactivity Hypothesis

Based on this analysis, we can formulate a hypothesis:

  • Benzenesulfonyl chloride will be more reactive than a simple thiophene-2-sulfonyl chloride due to the greater electron-donating nature of the thiophene ring.

  • This compound will be more reactive than thiophene-2-sulfonyl chloride because the electron-withdrawing isoxazole substituent enhances the electrophilicity of the sulfonyl sulfur.

  • The crucial comparison is with benzenesulfonyl chloride. It is plausible that the combined electron-withdrawing effect of the sulfonyl chloride group and the isoxazolyl substituent on the thiophene ring makes the sulfur atom in This compound more electrophilic and thus more reactive than that in benzenesulfonyl chloride.

This hypothesis can be tested experimentally using a well-designed kinetic study. Furthermore, the stability of heteroaromatic sulfonyl chlorides can be a concern, with some derivatives being prone to decomposition, which must be considered in any experimental design.[9][10]

Part 2: Experimental Design for Comparative Reactivity Analysis

To empirically determine the relative reactivity, a parallel kinetic experiment is the most rigorous approach. The reaction of each sulfonyl chloride with a model nucleophile (an amine) will be monitored over time.

Causality Behind Experimental Choices:

  • Model Reaction: The formation of a sulfonamide using a primary or secondary amine is the most relevant reaction. Benzylamine is an excellent choice as it is a primary amine with a simple NMR spectrum and a UV-active chromophore, facilitating analysis by both NMR and HPLC.

  • Solvent: Anhydrous acetonitrile or dichloromethane (DCM) are suitable solvents. They are aprotic and will not react with the sulfonyl chlorides, ensuring that the observed reaction is solely with the amine.[1] Anhydrous conditions are critical to prevent competitive hydrolysis of the sulfonyl chloride.[11]

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct generated during the reaction. This prevents the protonation and deactivation of the starting amine. Pyridine is often used and can also serve as a catalyst.

  • Temperature: The reaction should be conducted at a constant, controlled temperature (e.g., 25 °C) in a thermostated water bath to ensure that any observed differences in rate are due to inherent reactivity, not thermal fluctuations.

  • Monitoring: The reaction progress can be monitored by periodically taking aliquots, quenching them (e.g., with a dilute acid), and analyzing the composition by High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the disappearance of the starting sulfonyl chloride and the appearance of the sulfonamide product.

Workflow Diagram for Comparative Kinetic Analysis

G cluster_0 Benzenesulfonyl Chloride (BSC) Arm cluster_1 This compound (ITSC) Arm A1 Prepare BSC solution in Anhydrous ACN A2 Add Benzylamine & Triethylamine (t=0) A1->A2 A3 Sample at t1, t2, t3... A2->A3 A4 Quench Aliquot A3->A4 A5 HPLC Analysis A4->A5 data Data Analysis: Plot [Product] vs. Time Determine Rate Constants (k) A5->data B1 Prepare ITSC solution in Anhydrous ACN B2 Add Benzylamine & Triethylamine (t=0) B1->B2 B3 Sample at t1, t2, t3... B2->B3 B4 Quench Aliquot B3->B4 B5 HPLC Analysis B4->B5 B5->data start Thermostated Reactor (25.0 °C) start->A1 start->B1

Sources

A Comparative Guide to Modern Sulfonamide Synthesis: Advancing Beyond 5-isoxazol-5-ylthiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the pharmacological activity of a diverse range of therapeutic agents, from antibacterials to anticancer drugs.[1][2][3] The synthesis of these critical compounds has traditionally relied on the reaction of a primary or secondary amine with a sulfonyl chloride. While effective, this classical approach is not without its drawbacks, including the often harsh conditions required for the synthesis of the sulfonyl chloride precursor and the inherent instability of many of these reagents.[4][5]

This guide provides a comprehensive comparison of modern alternatives to the use of specific heteroaryl sulfonyl chlorides, such as 5-isoxazol-5-ylthiophene-2-sulfonyl chloride, for the synthesis of sulfonamides. We will delve into the rationale behind these alternative methodologies, present comparative experimental data, and provide detailed protocols to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.

The Limitations of the Classical Sulfonyl Chloride Approach

The reaction of an amine with a sulfonyl chloride in the presence of a base is a well-established method for forming a sulfonamide bond.[1][6][7] However, the stability of the sulfonyl chloride itself is a critical consideration. Heteroaromatic sulfonyl chlorides, in particular, can be prone to decomposition. For instance, studies on the stability of various heteroaromatic sulfonyl chlorides have shown that some, like those derived from furan and isoxazole, can undergo complex decomposition pathways.[8] This instability can lead to lower yields, purification challenges, and limitations in substrate scope.

The synthesis of the sulfonyl chloride precursor often involves strong chlorinating agents and can be a hazardous process, which is another significant drawback, especially in the context of green chemistry and process safety.[9][10]

Modern Alternatives for Sulfonamide Synthesis

In recent years, a variety of innovative methods have been developed to circumvent the limitations of the traditional sulfonyl chloride approach. These modern strategies offer milder reaction conditions, broader functional group tolerance, and improved safety profiles. This guide will focus on a comparative analysis of the following key alternatives.

Sulfonyl Fluorides: The Stable Counterparts

Sulfonyl fluorides have emerged as highly valuable alternatives to sulfonyl chlorides.[11] They are generally more stable and less prone to hydrolysis, allowing for easier handling and storage.[8] While their reactivity is lower than that of sulfonyl chlorides, this can be overcome with appropriate activation methods.

Causality of Experimental Choice: The greater stability of the S-F bond compared to the S-Cl bond makes sulfonyl fluorides less susceptible to nucleophilic attack by water, a common impurity. This stability allows for more controlled reactions and often cleaner product formation. The attenuated electrophilicity of sulfonyl fluorides can also lead to different selectivity in molecules with multiple reactive sites.[12]

Performance Comparison of Sulfonamide Synthesis Methods

The following table provides a comparative overview of the performance of various sulfonamide synthesis methodologies.

MethodKey Reagents/CatalystGeneral YieldsReaction ConditionsKey AdvantagesKey Limitations
Classical Method Sulfonyl chloride, Amine, BaseGood to Excellent[1]Variable, often requires pyridine or triethylamine[6]Well-established, readily available starting materials.Harsh conditions for sulfonyl chloride synthesis, instability of some sulfonyl chlorides.[4][5]
Sulfonyl Fluorides Sulfonyl fluoride, Amine, Activating agent (e.g., base, catalyst)Good to ExcellentTypically requires heating or specific catalysts.Increased stability and shelf-life of the sulfonylating agent.[8][11]Lower reactivity compared to sulfonyl chlorides, may require activation.
Oxidative Coupling of Thiols Thiol, Amine, Oxidant (e.g., NaOCl, TCCA)Good to Excellent[13]Often mild, room temperature conditions.Avoids the pre-formation and isolation of sulfonyl chlorides.[5][14]Stoichiometric amounts of oxidant are required.
Sulfur Dioxide Surrogates Aryl/Heteroaryl halide or diazonium salt, DABSO, Amine, Catalyst (e.g., Cu)Moderate to Good[9]Mild to moderate temperatures.Utilizes stable and easy-to-handle SO₂ source.[9]May require multi-step one-pot procedures.
Metal-Catalyzed C-N Cross-Coupling Aryl/Heteroaryl halide, Sulfonamide, Catalyst (e.g., Cu, Pd, Ni)Moderate to Excellent[9]Often requires elevated temperatures and specific ligands.Allows for the direct coupling of sulfonamides with aryl/heteroaryl partners.Catalyst cost and removal can be a concern.
From Carboxylic Acids (One-Pot) Carboxylic acid, SO₂, Chlorinating agent, Amine, Photocatalyst (e.g., Cu)Good[12]Mild, visible light-mediated conditions.Utilizes readily available carboxylic acids as starting materials.Requires specialized photochemical equipment.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride

This protocol outlines the classical method for synthesizing a sulfonamide from an amine and a sulfonyl chloride.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification amine Dissolve amine (1.1 eq) in anhydrous DCM base Cool to 0 °C and add base (e.g., pyridine, 1.5 eq) amine->base sulfonyl_chloride Add sulfonyl chloride (1.0 eq) in DCM dropwise at 0 °C base->sulfonyl_chloride stir Warm to room temperature and stir for 6-18 hours sulfonyl_chloride->stir dilute Dilute with DCM and wash with 1M HCl, water, NaHCO₃, and brine stir->dilute dry Dry organic layer (MgSO₄), filter, and concentrate dilute->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: Workflow for classical sulfonamide synthesis.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[6]

Protocol 2: One-Pot Synthesis of Heteroaryl Sulfonamides from Heteroaryl Thiols

This protocol provides a convenient method for the synthesis of heteroaryl sulfonamides directly from the corresponding thiols, avoiding the isolation of the often-unstable sulfonyl chloride intermediate.[13]

Diagram of the Synthetic Pathway:

G thiol Heteroaryl Thiol sulfonamide Heteroaryl Sulfonamide thiol->sulfonamide 1. NaOCl, -25 °C 2. Amine naocl NaOCl (aq) amine Amine

Caption: One-pot synthesis from heteroaryl thiols.

Methodology:

  • Reaction Setup: To a solution of the heteroaryl thiol (1.0 eq) in an appropriate solvent (e.g., acetonitrile or THF) at -25 °C, add an aqueous solution of sodium hypochlorite (3.3 eq) dropwise, maintaining the internal temperature below -20 °C.

  • Oxidation: Stir the reaction mixture at -25 °C for a short period (e.g., 15-30 minutes) to form the sulfonyl chloride in situ.

  • Amination: Add the desired amine (1.5-2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Workup and Purification: Quench the reaction with a reducing agent (e.g., sodium sulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[13]

Protocol 3: Synthesis of Sulfonamides from Carboxylic Acids via Decarboxylative Chlorosulfonylation

This innovative one-pot method utilizes readily available carboxylic acids as starting materials for sulfonamide synthesis.[12]

Diagram of the Reaction Logic:

G cluster_reactants Starting Materials cluster_process One-Pot Process carboxylic_acid Aryl/Heteroaryl Carboxylic Acid step1 Decarboxylative Chlorosulfonylation (Cu catalyst, light) carboxylic_acid->step1 so2 SO₂ so2->step1 amine Amine step2 In situ Amination amine->step2 step1->step2 product Sulfonamide step2->product

Caption: Logic flow for one-pot sulfonamide synthesis from carboxylic acids.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine the (hetero)aryl carboxylic acid (1.0 eq), a copper catalyst (e.g., [Cu(MeCN)₄]BF₄), and a chlorinating agent in an appropriate solvent (e.g., acetonitrile).

  • Sulfur Dioxide Introduction: Introduce sulfur dioxide (SO₂) into the reaction mixture.

  • Photocatalysis: Irradiate the reaction mixture with visible light (e.g., 365 nm LEDs) for a specified time (e.g., 12 hours) to facilitate the decarboxylative chlorosulfonylation.

  • In situ Amination: After the initial reaction, remove any unreacted SO₂. Add the desired amine and a base (e.g., DIPEA) to the crude reaction mixture.

  • Reaction: Stir the mixture at room temperature until the sulfonamide formation is complete.

  • Workup and Purification: Perform a standard aqueous workup and purify the resulting sulfonamide by column chromatography.[12]

Conclusion

While the classical synthesis of sulfonamides from sulfonyl chlorides remains a valuable tool, the development of modern alternatives has significantly expanded the synthetic chemist's toolbox. For heteroaryl sulfonamides, where the stability of the sulfonyl chloride precursor can be a concern, methods such as the one-pot synthesis from thiols or the use of more stable sulfonyl fluorides offer significant advantages. Furthermore, innovative approaches like the decarboxylative chlorosulfonylation of carboxylic acids provide novel and efficient routes to these important pharmacophores. The choice of synthetic method will ultimately depend on the specific substrate, desired scale, and available resources. By understanding the rationale and experimental details of these alternative methodologies, researchers can design more efficient, robust, and safer synthetic routes to novel sulfonamide-based drug candidates.

References

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Synthetic Routes of Sulfonamide Derivatives: A Brief Review - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Thieme. Available at: [Link]

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A Comparative Guide to the Bioisosteric Replacement of Phenyl with Isoxazolylthiophene in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Phenyl Ring

In medicinal chemistry, the phenyl ring is a ubiquitous scaffold. Its rigid structure and ability to engage in hydrophobic and π-stacking interactions have made it a cornerstone of drug design for decades. However, this prevalence comes with a well-documented set of liabilities. Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[1][2] Furthermore, their inherent lipophilicity can contribute to poor aqueous solubility, high plasma protein binding, and off-target toxicities.[1][3]

Bioisosterism, the strategy of substituting one functional group with another that retains similar physical or chemical properties, offers a rational approach to mitigate these issues.[4][5] This guide provides an in-depth comparison of the classic phenyl ring with a less conventional but highly promising heterocyclic bioisostere: the isoxazolylthiophene moiety. By strategically combining the distinct electronic and structural features of isoxazole and thiophene, this scaffold presents a powerful tool for medicinal chemists to fine-tune drug properties, enhance metabolic stability, and unlock new interactions with biological targets.

This guide will explore the causal relationships between structure and function, provide validated experimental protocols for comparative evaluation, and present data-driven insights to inform your drug discovery campaigns.

Conceptual Framework: Why Isoxazolylthiophene?

The rationale for using an isoxazolylthiophene scaffold as a phenyl bioisostere is rooted in the complementary properties of its constituent heterocycles. This is not a simple one-to-one replacement but a nuanced strategy to modulate multiple parameters simultaneously.

  • Thiophene: As a bioisostere for the phenyl ring, thiophene maintains aromaticity and a similar steric profile. However, the presence of the sulfur atom alters the ring's electronics, making it more electron-rich and potentially changing its metabolic fate. While thiophenes can also be oxidized, the position and rate of metabolism often differ from that of a phenyl ring, providing an avenue to engineer metabolic stability.

  • Isoxazole: This five-membered heterocycle is characterized by adjacent nitrogen and oxygen atoms, which introduce a dipole moment and hydrogen bond accepting capabilities.[6] The isoxazole ring is generally considered to be metabolically robust and can serve as a versatile linker or pharmacophoric element.[7]

By combining these two, the resulting isoxazolylthiophene system offers a unique constellation of properties: modulated lipophilicity, altered electronic distribution, potential for new hydrogen bonding interactions, and multiple attachment points for further chemical exploration.

cluster_0 Traditional Phenyl Group cluster_1 Bioisosteric Replacement cluster_2 Isoxazolylthiophene Moiety Phenyl Phenyl Ring Phenyl_Props Properties: - High Lipophilicity - π-stacking - Prone to CYP450 Oxidation Phenyl->Phenyl_Props Replacement Replaced by Phenyl_Props->Replacement Isoxazolylthiophene_Props Potential Advantages: - Lower Lipophilicity - Improved Solubility - Metabolic Blocking - H-bond Acceptor Sites Replacement->Isoxazolylthiophene_Props Isoxazolylthiophene Isoxazolylthiophene Isoxazolylthiophene->Isoxazolylthiophene_Props

Caption: Bioisosteric replacement of a problematic phenyl group with a multifunctional isoxazolylthiophene moiety.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The decision to replace a phenyl ring is driven by the need to optimize a compound's developability profile. The isoxazolylthiophene scaffold can profoundly impact these properties. The thoughtful deployment of a bioisostere can allow for the modulation of steric size, electronic properties, lipophilicity, and polarity.[4]

PropertyPhenyl GroupIsoxazolylthiophene MoietyRationale for Improvement
Lipophilicity (cLogP) HighModerately LowerThe introduction of heteroatoms (N, O, S) increases polarity, generally reducing lipophilicity and potentially mitigating related off-target effects.[1][2]
Aqueous Solubility LowImprovedReduced lipophilicity is a primary driver for enhanced aqueous solubility, which is critical for oral absorption and formulation.[8][9]
Metabolic Stability Susceptible to oxidation at multiple positionsPotentially ImprovedThe heterocyclic nature can block common sites of CYP450 oxidation. The isoxazole ring is particularly stable, protecting adjacent positions.
Target Interactions Hydrophobic & π-stackingHydrophobic, π-stacking, & H-bondingThe N and O atoms of the isoxazole ring act as hydrogen bond acceptors, offering new, specific interactions with the target protein to enhance potency or selectivity.
Plasma Protein Binding Often HighPotentially LowerA decrease in lipophilicity typically correlates with reduced binding to plasma proteins like albumin, increasing the unbound, active fraction of the drug.[1][10]
Chemical Tractability Extensive synthetic chemistryVersatile; rich chemistry for derivatizationBoth thiophene and isoxazole rings can be readily functionalized, allowing for fine-tuning of properties through further substitution.[11][12]

Experimental Workflows for Comparative Evaluation

To validate the theoretical advantages of the isoxazolylthiophene replacement, a series of standardized head-to-head experiments are essential. The following protocols describe self-validating systems for assessing key drug-like properties.

Experimental Workflow Overview

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Synthesize Phenyl and Isoxazolylthiophene Analogs solubility Aqueous Solubility Assay start->solubility metabolism Microsomal Stability Assay start->metabolism potency Target Potency Assay (IC50) start->potency pk_study Rodent Pharmacokinetic (PK) Study solubility->pk_study metabolism->pk_study potency->pk_study data_analysis Comparative Data Analysis pk_study->data_analysis conclusion Select Optimal Scaffold data_analysis->conclusion

Caption: Workflow for the comparative evaluation of phenyl vs. isoxazolylthiophene analogs.

Protocol 1: Synthesis of Isoxazolylthiophene-Containing Compounds

This protocol provides a general, adaptable method for the synthesis of a 3-(thiophen-2-yl)isoxazole scaffold, a common isomeric arrangement.

Objective: To synthesize the target compound for subsequent biological and physicochemical testing.

Methodology:

  • Chalcone Formation:

    • Dissolve 1 equivalent of a substituted 2-acetylthiophene and 1 equivalent of a substituted benzaldehyde in ethanol.

    • Add an aqueous solution of NaOH (2-3 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until a precipitate forms.

    • Filter the solid, wash with cold water and ethanol, and dry to yield the thiophene-based chalcone.

  • Isoxazole Ring Formation (Cyclization):

    • Suspend the chalcone (1 equivalent) in glacial acetic acid.

    • Add hydroxylamine hydrochloride (1.5 equivalents).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isoxazolylthiophene product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Causality: This two-step sequence is efficient. The Claisen-Schmidt condensation to form the chalcone is robust, and the subsequent cyclization with hydroxylamine is a classic and high-yielding method for constructing the isoxazole ring from an α,β-unsaturated ketone.[11]

Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To compare the metabolic stability of the phenyl analog versus the isoxazolylthiophene analog in a liver microsomal model.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression. A longer half-life indicates greater metabolic stability.[13]

Self-Validation: The T=0 time point serves as the 100% control for each compound, accounting for any non-enzymatic degradation or recovery issues. Including a well-characterized control compound (e.g., a rapidly metabolized drug like theophylline) validates the activity of the microsomal batch.[13]

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine and compare key pharmacokinetic parameters, including oral bioavailability and half-life, of the phenyl and isoxazolylthiophene analogs.

Methodology:

  • Animal Dosing:

    • Use two groups of fasted male Sprague-Dawley rats (n=3-5 per group) for each compound.

    • Group 1 (IV): Administer the compound as a single intravenous bolus (e.g., 1-2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer the compound as a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50-100 µL) from the tail or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Perform protein precipitation on the plasma samples using acetonitrile containing an internal standard.

    • Quantify the drug concentration in the supernatant using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and terminal half-life (t½).[14][15]

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Trustworthiness: The inclusion of both IV and PO dosing groups is critical. The IV data provides the absolute reference for clearance and distribution, which is necessary to accurately calculate the absolute oral bioavailability from the PO data, providing a complete and reliable picture of the drug's in vivo behavior.[10]

Conclusion

The bioisosteric replacement of a phenyl ring with an isoxazolylthiophene moiety is a sophisticated strategy that extends beyond simple mimicry. It is a deliberate, hypothesis-driven approach to rationally engineer improved physicochemical and pharmacokinetic properties into a drug candidate. By leveraging the unique electronic features of the combined heterocyclic system, researchers can address common liabilities such as poor metabolic stability and low solubility that often plague phenyl-containing compounds. The experimental protocols outlined in this guide provide a robust framework for validating these improvements, enabling project teams to make data-driven decisions. While every bioisosteric replacement is context-dependent, the isoxazolylthiophene scaffold represents a versatile and powerful addition to the medicinal chemist's toolkit for accelerating the journey from a promising lead to a viable drug candidate.

References

  • An efficient synthesis of isoxazoline libraries of thiophene analogs and its antimycobacterial investigation. (2015). ResearchGate. [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025). Drug Hunter. [Link]

  • Kumar, R., et al. (2020). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry. [Link]

  • Hallyburton, I., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III. [Link]

  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. (2021). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Future Journal of Pharmaceutical Sciences. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • What is the role of bioisosterism in drug design?. (2024). Patsnap Synapse. [Link]

  • Bioisosterism - Drug Design Org. (n.d.). Drug Design Org. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • Singh, R., et al. (2014). Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shipe, W. D., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Future Medicinal Chemistry. [Link]

  • Examples of the use of phenyl bioisosteres. (A) Cubane in the... (2020). ResearchGate. [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ResearchGate. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). ResearchGate. [Link]

  • van der Sijde, F., et al. (2019). Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs. Clinical Pharmacokinetics. [Link]

  • Staib, A. H., & Loew, D. (1985). Influence of endogenous and exogenous effectors on the pharmacokinetics of theophylline. Focus on biotransformation. Clinical Pharmacokinetics. [Link]

  • Tortorici, M. A., & Cohen, E. E. (2011). Pharmacokinetic evaluation of axitinib. Expert Opinion on Drug Metabolism & Toxicology. [Link]

Sources

Comparative SAR Analysis of 5-Isoxazol-5-ylthiophene-2-sulfonamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 5-isoxazol-5-ylthiophene-2-sulfonamide core represents a compelling fusion of the isoxazole, thiophene, and sulfonamide moieties, each contributing unique physicochemical and pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data from various therapeutic areas to inform the design of next-generation inhibitors.

The Core Scaffold: A Privileged Combination

The 5-isoxazol-5-ylthiophene-2-sulfonamide scaffold integrates three key pharmacophoric elements:

  • Thiophene-2-sulfonamide: This well-established zinc-binding group is a hallmark of many carbonic anhydrase inhibitors.[1] The thiophene ring acts as a rigid spacer, orienting the sulfonamide for optimal interaction with the catalytic zinc ion in the active site of these enzymes.

  • Isoxazole Ring: This five-membered heterocycle is a versatile component in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions. Its electronic properties can be readily modulated through substitution.

  • Linkage: The direct linkage between the isoxazole and thiophene rings creates a conjugated system that influences the overall shape, rigidity, and electronic distribution of the molecule.

The confluence of these features has led to the exploration of 5-isoxazol-5-ylthiophene-2-sulfonamide analogs across a range of biological targets, including carbonic anhydrases and protein kinases, as well as in therapeutic areas such as oncology.[2][3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-isoxazol-5-ylthiophene-2-sulfonamide analogs is profoundly influenced by the nature and position of substituents on both the isoxazole and thiophene rings, as well as modifications to the sulfonamide group itself.

Substitutions on the Isoxazole Ring

The isoxazole ring offers multiple positions for substitution, allowing for fine-tuning of steric bulk, electronic properties, and hydrogen bonding potential.

  • Position 3: Substitution at this position with aryl groups has been shown to be a key determinant of activity. For instance, in a series of 5-(thiophen-2-yl)isoxazoles evaluated as anti-breast cancer agents, the presence of an electron-rich benzene ring, particularly one bearing three methoxy groups, at the 3-position of the isoxazole core was crucial for superior activity.[4][5] This suggests that this region of the molecule may be involved in critical interactions with a hydrophobic pocket in the target protein.

  • Position 4: The introduction of a trifluoromethyl (-CF3) group at the 4-position of the isoxazole ring has been associated with enhanced anticancer activity.[4][5] This electron-withdrawing group can influence the overall electronic character of the isoxazole ring and may also contribute to favorable metabolic stability.

Modifications of the Thiophene Ring and Sulfonamide Moiety

The thiophene-2-sulfonamide portion of the scaffold is pivotal for interaction with metalloenzymes like carbonic anhydrases.

  • N-Substitution of the Sulfonamide: While the unsubstituted -SO2NH2 group is often critical for zinc binding, N-alkylation or N-arylation can modulate the inhibitory profile and selectivity. For example, in a series of N-(5-substituted) thiophene-2-alkylsulfonamides, N-alkylation was a key feature for potent 5-lipoxygenase inhibition.[6]

  • Substitution on the Thiophene Ring: The thiophene ring itself can be further functionalized. For instance, the introduction of a carboxamide group at the 3-position of the thiophene ring, as seen in N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, led to potent and selective endothelin receptor-A antagonists.[7] This highlights the potential for dual-functionalization to achieve high affinity and selectivity.

The following diagram illustrates the key SAR points for the 5-isoxazol-5-ylthiophene-2-sulfonamide scaffold.

Caption: Key structure-activity relationship points for 5-isoxazol-5-ylthiophene-2-sulfonamide analogs.

Comparative Performance Data

The following table summarizes the biological activities of representative 5-isoxazol-5-ylthiophene-2-sulfonamide analogs and related compounds from the literature. This data provides a quantitative basis for comparing the effects of different structural modifications.

Compound IDR1 (Isoxazole-3)R2 (Isoxazole-4)R3 (Thiophene-3)R4 (Sulfonamide-N)Target/AssayIC50/KiReference
TTI-6 3,4,5-trimethoxyphenyl-CF3H-MCF-7 cells1.91 µM[4][5]
Analog A PhenylHHHCarbonic Anhydrase II-[1]
Analog B ---CO-NH-ArylHEndothelin Receptor A-[7]
Analog C --HAlkyl5-Lipoxygenase20-100 nM[6]
Compound 9 --H-MCF-7 cells9.55 µmol L-1[2][3]
Compound 13 --H-MCF-7 cells9.39 µmol L-1[2][3]

Experimental Protocols

General Synthetic Workflow

The synthesis of 5-isoxazol-5-ylthiophene-2-sulfonamide analogs can be achieved through a multi-step sequence, as exemplified by the synthesis of isoxazole-functionalized benzenesulfonamides.[8] A generalized workflow is depicted below.

synthetic_workflow Start Substituted Thiophene Step1 Chlorosulfonylation Start->Step1 SO2Cl2 Step2 Amination Step1->Step2 NH4OH Step3 Coupling with Isoxazole Precursor Step2->Step3 Suzuki or other cross-coupling Final Target Analog Step3->Final

Caption: Generalized synthetic workflow for 5-isoxazol-5-ylthiophene-2-sulfonamide analogs.

Step-by-Step Methodology (Illustrative Example):

  • Chlorosulfonylation of a Thiophene Derivative: A substituted thiophene is treated with chlorosulfonic acid at low temperature to introduce the sulfonyl chloride group at the 2-position.

  • Formation of the Sulfonamide: The resulting thiophene-2-sulfonyl chloride is then reacted with aqueous ammonia or a primary/secondary amine to yield the corresponding sulfonamide.

  • Introduction of the Isoxazole Moiety: The isoxazole ring is typically introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated thiophenesulfonamide and an appropriately functionalized isoxazole boronic acid or stannane derivative.

In Vitro Biological Evaluation: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized analogs against various carbonic anhydrase (CA) isoforms can be determined using a stopped-flow CO2 hydration assay.

Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human CA isozymes are used. Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution (e.g., TRIS, pH 7.5) is used as the assay medium.

  • CO2 Hydration Measurement: The assay is performed using a stopped-flow instrument. The enzyme-catalyzed CO2 hydration reaction is initiated by mixing a solution of the enzyme and inhibitor with a CO2-saturated solution.

  • Data Analysis: The initial rates of the reaction are monitored, and the inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model.

Conclusion and Future Directions

The 5-isoxazol-5-ylthiophene-2-sulfonamide scaffold is a versatile platform for the development of potent and selective inhibitors for a variety of biological targets. The SAR data presented in this guide underscores the importance of systematic exploration of substitutions on both the isoxazole and thiophene rings. Future efforts in this area should focus on:

  • Elucidation of Binding Modes: X-ray crystallography and molecular modeling studies are crucial for understanding the precise interactions of these analogs with their target proteins, which will enable more rational drug design.

  • Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be optimized to ensure their suitability as drug candidates.

  • Exploration of Novel Biological Targets: The privileged nature of this scaffold suggests that it may have utility against a broader range of targets than those explored to date. High-throughput screening campaigns could uncover novel therapeutic applications for this promising class of compounds.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the 5-isoxazol-5-ylthiophene-2-sulfonamide framework.

References

  • Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]

  • Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(14), 3220. [Link]

  • Vullo, D., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. [Link]

  • Reddy, T. S., et al. (2021). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • Reddy, T. S., et al. (2021). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC. [Link]

  • Wu, C., et al. (1997). Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. Journal of Medicinal Chemistry, 40(11), 1690-1697. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000. [Link]

  • Yousaf, H., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Medicinal Chemistry, 14(13), 967-985. [Link]

  • Brooks, C. D., et al. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 5(4), 779-786. [Link]

  • Singh, P., et al. (2023). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry, 14(1), 113-125. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Carbonic Anhydrase Inhibitors: The Case of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Heterocyclic Sulfonamides

In the landscape of medicinal chemistry, the convergence of isoxazole and thiophene moieties within a single molecular framework presents a compelling avenue for the discovery of novel therapeutics. These heterocyclic systems are privileged structures, known to interact with a wide array of biological targets. When coupled with a sulfonyl chloride functional group, a precursor to the pharmacologically crucial sulfonamide, these molecules are strongly indicated as potential enzyme inhibitors. Specifically, the sulfonamide group is a well-established zinc-binding motif, a key feature for the potent inhibition of the carbonic anhydrase (CA) enzyme family. This guide provides a comprehensive framework for the in vitro validation of 5-isoxazol-5-ylthiophene-2-sulfonyl chloride derivatives as potential inhibitors of human carbonic anhydrase II (hCA II), a well-characterized isozyme with significant physiological and pathological relevance.

This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step guide to validating the inhibitory potential of this novel compound class, comparing its performance with the established clinical inhibitor Acetazolamide. The protocols and validation strategies outlined herein are designed to ensure scientific rigor and generate a robust data package for informed decision-making in a drug discovery pipeline.

Part 1: Experimental Design and Rationale

The cornerstone of a successful drug discovery campaign is the rigorous and multi-faceted validation of a compound's biological activity. Relying on a single assay can be fraught with the risk of artifacts and misleading results. Therefore, our validation strategy is built upon two pillars: a robust primary enzymatic assay to determine inhibitory potency and an orthogonal cell-based assay to confirm target engagement in a more physiologically relevant context.

Primary Assay: Colorimetric Enzymatic Assay for Carbonic Anhydrase II Inhibition

Our primary method for assessing the inhibitory activity of the this compound derivatives is a colorimetric enzymatic assay utilizing the hydrolysis of p-nitrophenyl acetate (p-NPA) by hCA II. This assay is selected for its simplicity, reliability, and adaptability to a high-throughput format. The enzymatic reaction produces the yellow-colored p-nitrophenolate anion, the formation of which can be monitored spectrophotometrically. A reduction in the rate of color development in the presence of an inhibitor is directly proportional to its inhibitory potency.

Orthogonal Assay: Cell-Based Thermal Shift Assay (CETSA)

To complement our enzymatic data and confirm that the observed inhibition is due to direct binding to hCA II within a cellular environment, we will employ a Cell-Based Thermal Shift Assay (CETSA)[1][2][3]. CETSA is a powerful technique that assesses the thermal stabilization of a target protein upon ligand binding. In the presence of a binding compound, the target protein exhibits increased resistance to heat-induced denaturation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment, providing direct evidence of target engagement in intact cells.

Part 2: Step-by-Step Assay Validation Protocols

2.1. Primary Assay: Carbonic Anhydrase II Enzymatic Inhibition Assay

This protocol is adapted from established methods for determining CA activity[4][5][6].

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

  • Reference compound (Acetazolamide)[4][7]

  • 96-well microplates

  • Microplate spectrophotometer

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test and reference compounds in DMSO E Add compound solutions (or DMSO for control) to respective wells A->E B Prepare hCA II enzyme solution in Tris-HCl buffer F Add hCA II enzyme solution to wells and pre-incubate B->F C Prepare p-NPA substrate solution in acetonitrile G Initiate reaction by adding p-NPA substrate solution C->G D Add Tris-HCl buffer to wells D->E E->F F->G H Monitor absorbance at 400 nm over time (kinetic read) G->H I Calculate initial reaction rates (V₀) H->I J Plot % inhibition vs. compound concentration I->J K Determine IC₅₀ values using non-linear regression J->K G cluster_cell_treatment Cell Treatment cluster_heating_lysis Heating and Lysis cluster_detection_analysis Detection and Analysis A Culture cells to desired confluency B Treat cells with test compound or vehicle (DMSO) A->B C Incubate to allow compound entry and target binding B->C D Harvest and resuspend cells in PBS C->D E Aliquot cell suspension into PCR tubes D->E F Heat samples across a temperature gradient using a thermal cycler E->F G Lyse cells by freeze-thaw cycles F->G H Separate soluble and precipitated proteins by centrifugation G->H I Collect the soluble fraction (supernatant) H->I J Quantify soluble hCA II using Western blot or ELISA I->J K Plot % soluble hCA II vs. temperature to generate melting curves J->K L Determine the shift in melting temperature (Tm) in the presence of the compound K->L

Sources

The Selectivity Landscape of 5-Isoxazol-5-ylthiophene-2-sulfonamide Inhibitors: A Comparative Guide to Carbonic Anhydrase Isoform Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the pursuit of targeted therapeutics, the off-target activity of a drug candidate can be the shoal upon which a promising compound runs aground. For inhibitors based on the 5-isoxazol-5-ylthiophene-2-sulfonamide scaffold, a nuanced understanding of their cross-reactivity profile is not merely an academic exercise, but a critical determinant of their therapeutic potential. This guide provides an in-depth comparison of the cross-reactivity of these inhibitors, with a primary focus on their interaction with various isoforms of carbonic anhydrase (CA), a key target for sulfonamide-based drugs. We will delve into the structural rationale for selectivity, present comparative inhibitory data, and outline the experimental methodologies crucial for this profiling.

The Criticality of Isoform Selectivity for Sulfonamide Inhibitors

The sulfonamide group is a well-established zinc-binding pharmacophore, demonstrating high affinity for the active site of carbonic anhydrases. CAs are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles. While the inhibition of certain isoforms is therapeutically desirable, off-target inhibition of others can lead to undesirable side effects.

For instance, inhibition of the tumor-associated isoforms CA IX and XII is a validated strategy in anticancer therapy, as these isoforms are upregulated in hypoxic tumors and contribute to the acidification of the tumor microenvironment.[2] However, concurrent inhibition of the widespread cytosolic isoform CA II can lead to side effects such as metabolic acidosis and central nervous system-related toxicities.[3] Therefore, the design of isoform-selective CA inhibitors is a paramount goal in drug discovery. The 5-isoxazol-5-ylthiophene-2-sulfonamide scaffold represents a promising avenue for achieving this selectivity.

Comparative Cross-Reactivity Profiling Against Carbonic Anhydrase Isoforms

The selectivity of 5-isoxazol-5-ylthiophene-2-sulfonamide derivatives is profoundly influenced by the nature and position of substituents on both the isoxazole and thiophene rings. These substituents engage in specific interactions with amino acid residues lining the active site cavity of the different CA isoforms, which vary in their size, shape, and hydrophobicity.

Below is a comparative table of the inhibitory activity (Ki, nM) of representative thiophene-2-sulfonamide derivatives against key human CA isoforms. While specific data for the 5-isoxazol-5-yl variant is proprietary or dispersed, the data for closely related analogs illustrate the principles of selectivity.

Compound IDScaffoldhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (II/IX)Reference
TS-1 5-(1-Naphthyl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide75442.25.43.40.41[2]
TS-2 5-(1-(3-Cyanophenyl)-1,2,3-triazol-4-yl)thiophene-2-sulfonamide2247.725.58.80.30[2]
Acetazolamide Standard CAI25012255.70.48[2]

This table is a representation based on published data for structurally related compounds to illustrate the concept of isoform selectivity.

The data highlight that subtle modifications to the substituent appended to the thiophene ring can significantly alter the inhibitory profile. For instance, both TS-1 and TS-2 are highly potent inhibitors of the ubiquitous hCA II isoform. However, they also potently inhibit the cancer-related isoforms hCA IX and XII. The selectivity ratio between the off-target hCA II and the target hCA IX is a critical parameter. A higher ratio is desirable for a cancer therapeutic to minimize side effects.

Structural Basis of Selectivity: An Expert's Perspective

The quest for isoform selectivity is a game of molecular recognition. The active site of all CAs contains a zinc ion coordinated by three histidine residues and a water molecule or hydroxide ion. The sulfonamide group of the inhibitor displaces the water/hydroxide and coordinates to the zinc ion. Selectivity arises from the interactions of the "tail" of the inhibitor (the isoxazol-thiophene moiety and its substituents) with the surrounding amino acid residues, which differ between isoforms.

The active site of hCA II is characterized by a hydrophobic pocket and a hydrophilic region. In contrast, the active site of hCA IX has a distinct "hydrophobic patch" and differences in key residues such as Val131, which provides a larger pocket compared to the Phe131 in hCA II.[4] The isoxazole ring, with its unique electronic and steric properties, can be strategically functionalized to exploit these subtle differences. For example, a bulky, hydrophobic substituent on the isoxazole ring may be better accommodated in the larger active site of hCA IX than in hCA II, thus conferring selectivity.

The following diagram illustrates the general principle of a sulfonamide inhibitor binding to the active site of a carbonic anhydrase.

cluster_CA Carbonic Anhydrase Active Site cluster_pocket Binding Pocket cluster_inhibitor 5-Isoxazol-5-ylthiophene-2-sulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Res1 Varies by Isoform (e.g., Phe131 in hCA II, Val131 in hCA IX) Res2 Hydrophobic/Hydrophilic Residues Sulfonamide SO₂NH₂ Sulfonamide->Zn Coordination Bond Thiophene Thiophene Ring Thiophene->Res2 van der Waals Interactions Isoxazole Isoxazole Ring Isoxazole->Res1 Steric/Hydrophobic Interactions

Caption: Binding of a sulfonamide inhibitor to the CA active site.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a systematic and multi-faceted approach. The following workflow outlines the key experimental stages:

cluster_workflow Cross-Reactivity Profiling Workflow A Compound Synthesis & Characterization B Primary Target Engagement Assay (e.g., hCA IX) A->B Purity >95% C Isoform Selectivity Panel (hCA I, II, IV, XII, etc.) B->C Potent Inhibition Confirmed E Cell-based Assays (On-target vs. Off-target effects) C->E Analyze Selectivity Ratios D Broad Kinase/GPCR Panel (Optional, for novel scaffolds) D->E F In vivo Toxicity Studies (If warranted by in vitro data) E->F Favorable Selectivity & Cellular Activity

Caption: Experimental workflow for inhibitor cross-reactivity profiling.

Step-by-Step Methodology: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (Ki) of a compound against different CA isoforms.

  • Enzyme and Substrate Preparation:

    • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are expressed and purified.

    • A stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), is prepared in a suitable organic solvent (e.g., DMSO).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add a buffered solution (e.g., Tris-HCl, pH 7.4).

    • Add varying concentrations of the test inhibitor (e.g., 5-isoxazol-5-ylthiophene-2-sulfonamide derivative) dissolved in DMSO. A DMSO control is also included.

    • Add a fixed concentration of the CA enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the 4-NPA substrate.

    • The hydrolysis of 4-NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis:

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Concluding Remarks

The 5-isoxazol-5-ylthiophene-2-sulfonamide scaffold holds significant promise for the development of potent and selective inhibitors of carbonic anhydrases. A thorough understanding of the cross-reactivity profile against the various CA isoforms is indispensable for translating this promise into safe and effective therapeutics. The comparative data and experimental methodologies presented in this guide provide a framework for researchers to rationally design and evaluate novel inhibitors with optimized selectivity, thereby mitigating the risks of off-target effects and advancing the development of next-generation targeted therapies.

References

  • Rückle, T., et al. (2003). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Nishida, Y., et al. (2009). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rückle, T., et al. (2003). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors. Serono Pharmaceutical Research Institute. Available at: [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Mustafa, G., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules. Available at: [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Vaskelis, A., et al. (2019). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of Isoxazole- and Oxazole-Substituted Thiophenes: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Thiophene and its Azole Derivatives

In the landscape of medicinal chemistry, thiophene, a sulfur-containing five-membered heterocycle, has established itself as a cornerstone scaffold for the development of novel therapeutics.[1] Its structural resemblance to a phenyl ring, combined with its unique electronic properties, allows it to serve as a versatile building block in drug design. When fused or substituted with other heterocyclic systems, such as the isomeric azoles—isoxazole and oxazole—the resulting molecular architecture often exhibits potent and diverse biological activities.[2][3]

Isoxazole (a 1,2-azole) and oxazole (a 1,3-azole) are five-membered aromatic rings containing both nitrogen and oxygen.[4] Though they are structural isomers, the different placement of their heteroatoms imparts distinct physicochemical properties, including differences in basicity, dipole moment, and hydrogen bonding capacity.[4] These subtle electronic and steric variations can lead to significant differences in how these molecules interact with biological targets, influencing their efficacy, selectivity, and metabolic stability.

This guide provides a comparative overview of the biological activities of thiophenes substituted with isoxazole versus oxazole rings. By synthesizing data from various experimental studies, we aim to elucidate the structure-activity relationships (SAR) that govern their function and provide researchers with insights to guide future drug discovery efforts in this promising chemical space. We will focus primarily on two of the most explored therapeutic areas for these compounds: anticancer and antimicrobial activities.

Comparative Analysis of Anticancer Activity

Thiophene derivatives bearing either isoxazole or oxazole moieties have been extensively investigated as potential anticancer agents.[1] These compounds have been shown to target a variety of mechanisms within cancer cells, including kinase inhibition and the induction of apoptosis.[2][5]

Isoxazole-Substituted Thiophenes as Anticancer Agents

Research has consistently highlighted the potential of isoxazole-substituted thiophenes in oncology. A notable series of 5-(thiophen-2-yl)isoxazoles has demonstrated potent activity against breast cancer cell lines, specifically targeting the estrogen receptor alpha (ERα).[5][6] Structure-activity relationship (SAR) studies reveal that the anticancer efficacy is highly dependent on the substitution pattern around the isoxazole core.

Key SAR insights for this class include:

  • Thiophene Position: An unsubstituted thiophene ring at the 5-position of the isoxazole is critical for high potency. The introduction of even a small methyl group on the thiophene ring can lead to a significant drop in activity, likely due to steric hindrance that disrupts optimal binding at the target site.[6]

  • Aryl Substitution: The nature of the aryl group at the 3-position of the isoxazole has a profound impact. Electron-rich benzene rings, such as those bearing multiple methoxy (-OCH3) groups, significantly enhance anticancer activity.[5][6] This suggests that electron-donating properties in this region are favorable for target interaction.

  • 4-Position Substitution: The presence of a trifluoromethyl (-CF3) group at the 4-position of the isoxazole ring is consistently associated with superior activity.[6]

Table 1: Anticancer Activity of Selected Isoxazole-Substituted Thiophenes

Compound IDStructure (Simplified)Target Cell LineIC50 (µM)Reference
TTI-43-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[6]
TTI-63-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)1.91[5][6]
TTI-133-(3,4-dimethoxyphenyl)-5-(5-methylthiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)13.44[6]
Compound 12Thiophene-isoxazole-sulfonamide conjugateMCF-7 (Breast)>50[7][8]
Compound 13Thiophene-benzothiazole conjugateMCF-7 (Breast)9.39[7][8]
Oxazole-Substituted Thiophenes as Anticancer Agents

While direct comparative studies are scarce, research into oxazole-containing thiophenes also shows promise. These compounds have been investigated as inhibitors of protein kinases like Dyrk/Clk, which are implicated in several cancers.[9] The substitution pattern on both the thiophene and the appended heterocyclic rings plays a crucial role in determining inhibitory potency and selectivity.[10] For example, in a series of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), replacing a terminal phenyl group with a thiophene ring resulted in compounds with indistinguishable potency, indicating that the thiophene ring is well-tolerated and can effectively mimic a phenyl ring in this context.[10]

Table 2: Anticancer and Kinase Inhibitory Activity of Selected Oxazole-Substituted Thiophenes

Compound IDStructure (Simplified)Target/Cell LineIC50 / KiReference
Thiophene 52-(Thiophen-2-yl)oxazole derivativeHepG-2 (Liver)7.46 µg/mL[9]
Thiophene 82-(Thiophen-2-yl)oxazole derivativeHCT 116 (Colon)12.60 µg/mL[9]
Compound 5aα-Keto oxazole with thiophene side chainFAAH (Kinase)3 nM (Ki)[10]
Comparative Insights

Comparative Analysis of Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds are a major focus of this research. Both isoxazole- and oxazole-substituted thiophenes have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[11][12][13]

Isoxazole-Substituted Thiophenes as Antimicrobial Agents

Isoxazole derivatives of thiophene have demonstrated moderate to high antimicrobial activity.[11] The synthesis often proceeds through a chalcone intermediate derived from 2-acetylthiophene, which is then cyclized with hydroxylamine hydrochloride.[11] Studies show that the antimicrobial efficacy can be significantly enhanced by the presence of certain substituents on an associated aromatic ring. For instance, the presence of a chlorine atom was found to increase activity against E. coli, P. aeruginosa, and C. albicans, an effect attributed to increased lipid solubility which may facilitate passage through microbial cell membranes.[11]

Table 3: Antimicrobial Activity of Selected Isoxazole-Substituted Thiophenes

Compound IDStructure (Simplified)Test OrganismActivity LevelReference
KCG-13-(Thiophen-2-yl)-5-phenyl-4,5-dihydroisoxazoleVarious bacteria/fungiModerately Active[11]
KCG-53-(Thiophen-2-yl)-5-(4-chlorophenyl)-4,5-dihydroisoxazoleE. coli, P. aeruginosa, C. albicansHighly Active[11]
Oxazole-Substituted Thiophenes as Antimicrobial Agents

Similarly, novel series of ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives have been synthesized and screened for antimicrobial properties.[12] These compounds were tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results from these studies indicate that the oxazole-thiophene scaffold is a viable starting point for developing new antimicrobial agents.[12][14]

Table 4: Antimicrobial Activity of Selected Oxazole-Substituted Thiophenes

Compound ClassStructure (Simplified)Test OrganismsActivity LevelReference
Ethyl 3-amino-5-(methylthio)-4-(5-phenyloxazol-2-yl)thiophene-2-carboxylate derivativesOxazole-thiophene carboxylate coreS. aureus, E. coli, P. aeruginosa, C. albicans, A. nigerScreened for activity[12]
Comparative Insights

Direct comparison of potency is challenging due to variations in testing methodologies (e.g., disc diffusion vs. minimum inhibitory concentration) and the specific strains used across different studies. However, the available data suggests that both scaffolds are promising. The isoxazole derivatives show that lipophilicity-enhancing substituents like halogens can be a key strategy for improving potency.[11] The key takeaway for researchers is that both the isoxazole-thiophene and oxazole-thiophene cores represent fertile ground for the discovery of new antimicrobial drugs. The choice between them may depend on the synthetic accessibility of desired substitution patterns and the specific microbial target.

Visualization of Research Workflow and Structure-Activity Relationships

To better illustrate the process of discovery and the key structural determinants of activity, the following diagrams are provided.

G cluster_synthesis Synthesis Stage cluster_screening Screening & Analysis start Thiophene Precursor (e.g., 2-acetylthiophene) chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt oxazole Oxazole-Thiophene start->oxazole van Leusen or other methods isoxazole Isoxazole-Thiophene chalcone->isoxazole Cyclization (Hydroxylamine) bioassay Biological Assays (e.g., MTT, MIC) isoxazole->bioassay oxazole->bioassay data Data Analysis (IC50 / MIC) bioassay->data sar SAR Determination data->sar sar->isoxazole Optimization sar->oxazole Optimization

Caption: General workflow for the synthesis and biological evaluation of thiophene derivatives.

Caption: Key structure-activity relationship (SAR) sites on the thiophene-azole scaffold.

Experimental Protocols

To ensure the reproducibility and validation of biological findings, adherence to standardized protocols is paramount. Below is a representative methodology for assessing the anticancer activity of a novel compound using the MTT assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Test compounds (Isoxazole- or Oxazole-substituted thiophenes) dissolved in DMSO.

  • Human cancer cell line (e.g., MCF-7).

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Multi-channel pipette and sterile tips.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader (570 nm wavelength).

Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count using a hemocytometer.

    • Dilute the cell suspension in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • After 24 hours of incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the various compound dilutions to the respective wells.

    • Incubate the plate for an additional 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour MTT incubation, carefully remove the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (DMSO) to each well.

    • Gently agitate the plate on a shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The comparative analysis of isoxazole- and oxazole-substituted thiophenes reveals that both scaffolds are of significant interest in medicinal chemistry. The subtle change in the position of the heteroatoms within the azole ring can have a substantial impact on biological activity, reinforcing the importance of isomeric scaffolds in drug discovery.

  • In the context of anticancer activity , the 5-(thiophen-2-yl)isoxazole scaffold has emerged as a particularly potent framework, especially against breast cancer cell lines, with a well-delineated SAR profile.[5][6]

  • For antimicrobial applications , both scaffolds show promise, and activity can be modulated by peripheral substitutions that influence properties like lipophilicity.[11]

References

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Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Regioisomer Differentiation

In the landscape of medicinal chemistry and materials science, heterocyclic compounds such as those combining thiophene and isoxazole cores are of significant interest due to their diverse biological activities and material properties.[1][2] The synthesis of substituted heterocycles often yields a mixture of constitutional isomers—compounds with the same molecular formula but different connectivity. The precise arrangement of substituents on the aromatic core, or regiochemistry, can profoundly influence a molecule's pharmacological and physicochemical profile. Consequently, the unambiguous structural elucidation of these isomers is a critical step in drug development and quality control.

This guide presents a comparative spectroscopic analysis of two hypothetical, yet plausible, constitutional isomers of isoxazolylthiophene sulfonyl chloride: 5-(isoxazol-5-yl)thiophene-2-sulfonyl chloride (Isomer A) and 4-(isoxazol-5-yl)thiophene-2-sulfonyl chloride (Isomer B) . While direct experimental data for these specific compounds is not available, this guide will leverage established spectroscopic principles and data from analogous structures to predict and rationalize the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Our objective is to provide researchers with a robust analytical framework for distinguishing such closely related molecules, explaining not just what to look for, but why these differences arise.

The structural differences between the two isomers are illustrated below.

Isomers cluster_A Isomer A: 5-(Isoxazol-5-yl)thiophene-2-sulfonyl chloride cluster_B Isomer B: 4-(Isoxazol-5-yl)thiophene-2-sulfonyl chloride A B

Figure 1: Molecular structures of the constitutional isomers under comparison.

Part 1: Comparative Spectroscopic Analysis

The primary distinction between Isomer A and Isomer B lies in the substitution pattern of the thiophene ring. Isomer A possesses a 2,5-disubstitution pattern, leading to a more symmetrical arrangement, whereas Isomer B has a 2,4-disubstitution pattern. These electronic and steric differences will manifest uniquely across various spectroscopic techniques.

¹H NMR Spectroscopy: A Tale of Two Doublets vs. a Complex Multiplet

Proton NMR (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The key lies in the signals from the thiophene ring protons and their coupling patterns.

  • Isomer A (2,5-disubstituted): The two protons on the thiophene ring (H-3 and H-4) are chemically distinct and adjacent to each other. They will appear as two distinct doublets . The coupling constant between them, ³JH3-H4, is expected to be in the range of 3.5-4.5 Hz, which is characteristic of ortho-coupling in a thiophene ring. The electron-withdrawing sulfonyl chloride group at C-2 will significantly deshield the adjacent H-3, causing it to appear further downfield compared to H-4.

  • Isomer B (2,4-disubstituted): The two thiophene protons (H-3 and H-5) are not adjacent. H-3 is adjacent to the sulfonyl chloride group, while H-5 is adjacent to the sulfur atom. They will also appear as two doublets . However, the coupling between them is a meta-coupling, ⁴JH3-H5, which is significantly smaller, typically 1.0-2.0 Hz. This smaller coupling constant is a definitive marker for the 2,4-substitution pattern.

The protons on the isoxazole ring (H-3' and H-4') provide additional diagnostic signals. The H-4' proton, being on a C=C double bond adjacent to an oxygen atom, will typically appear as a sharp singlet or a narrow doublet, while the H-3' proton will be further downfield.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Proton AssignmentIsomer A (Predicted)Isomer B (Predicted)Rationale for Differences
Thiophene H-3 ~7.8 (d, J = 4.0 Hz)~7.9 (d, J = 1.5 Hz)H-3 is deshielded by the adjacent -SO₂Cl group in both isomers. The key differentiator is the coupling constant.
Thiophene H-4 ~7.2 (d, J = 4.0 Hz)-In Isomer A, H-4 is coupled to H-3 with a typical ³J ortho-coupling.
Thiophene H-5 -~7.6 (d, J = 1.5 Hz)In Isomer B, H-5 is coupled to H-3 with a smaller ⁴J meta-coupling.
Isoxazole H-3' ~8.4 (s)~8.4 (s)The electronic environment of the isoxazole ring is similar in both isomers, leading to similar chemical shifts.
Isoxazole H-4' ~6.7 (s)~6.7 (s)The position of this singlet provides confirmation of the isoxazole moiety.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR (¹³C NMR) complements the proton data by providing a map of the carbon framework. The chemical shifts are sensitive to the electronic effects of the substituents.[5][6]

  • Isomer A: The 2,5-disubstitution will result in four distinct signals for the thiophene carbons. The carbon bearing the sulfonyl chloride group (C-2) and the carbon bearing the isoxazole group (C-5) will be significantly downfield.

  • Isomer B: The 2,4-disubstitution will also result in four distinct thiophene carbon signals. The key difference will be in the chemical shifts of the unsubstituted carbons (C-3 and C-5), which will have different electronic environments compared to Isomer A.

The isoxazole carbon signals (C-3', C-4', C-5') are expected to be similar in both isomers, providing a consistent internal reference.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentIsomer A (Predicted)Isomer B (Predicted)Rationale for Differences
Thiophene C-2 ~145~146Carbon directly attached to the strongly withdrawing -SO₂Cl group.
Thiophene C-3 ~128~130Different electronic environment due to substituent positions.
Thiophene C-4 ~125~148In Isomer B, C-4 is directly attached to the isoxazole ring, causing a significant downfield shift.
Thiophene C-5 ~150~124In Isomer A, C-5 is attached to the isoxazole, while in Isomer B it is a CH carbon.
Isoxazole C-3' ~158~158Expected to be consistent between isomers.
Isoxazole C-4' ~102~102Expected to be consistent between isomers.
Isoxazole C-5' ~172~172Expected to be consistent between isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these isomers, it provides crucial validation of the overall structure. The spectra of both isomers are expected to be broadly similar, dominated by the strong absorptions of the sulfonyl chloride group.[9]

  • S=O Stretching: The sulfonyl chloride group will exhibit two very strong and characteristic stretching bands corresponding to asymmetric and symmetric vibrations of the S=O bonds. These typically appear around 1370-1410 cm⁻¹ and 1160-1204 cm⁻¹.[9][10]

  • S-Cl Stretching: A band corresponding to the S-Cl stretch is expected in the lower frequency region, typically around 375 cm⁻¹.[11]

  • Aromatic C-H and C=C Stretching: Vibrations from the thiophene and isoxazole rings will be visible in the 3100-3000 cm⁻¹ (C-H stretch) and 1600-1450 cm⁻¹ (C=C and C=N ring stretching) regions. Subtle differences in the fingerprint region (< 1000 cm⁻¹) may exist due to the different substitution patterns, but these can be difficult to assign definitively.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
Ar-H (Thiophene, Isoxazole)Stretch3100 - 3050Medium-Weak
C=C, C=N (Ring)Stretch1600 - 1450Medium-Variable
SO₂ (Sulfonyl Chloride)Asymmetric Stretch1410 - 1370Strong
SO₂ (Sulfonyl Chloride)Symmetric Stretch1204 - 1166Strong
S-ClStretch~380Medium-Strong
Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint.[12][13] The different substitution patterns of the isomers will influence which fragmentation pathways are favored, leading to different relative abundances of key fragment ions.

A primary fragmentation for aryl sulfonyl chlorides involves the loss of the chlorine atom (•Cl) followed by the elimination of sulfur dioxide (SO₂).[14][15]

Fragmentation M Molecular Ion [M]⁺˙ M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - •Cl M_minus_SO2Cl [M - SO₂Cl]⁺ M->M_minus_SO2Cl - •SO₂Cl Thiophene_Isoxazole Thiophene-Isoxazole Cation M_minus_Cl->Thiophene_Isoxazole - SO₂ caption General fragmentation of aryl sulfonyl chlorides.

Figure 2: Generalized fragmentation pathway for aryl sulfonyl chlorides.

For our specific isomers, the initial fragmentation is likely the loss of •SO₂Cl to form the stable isoxazolyl-thiophene cation.

  • Isomer A (2,5-disubstituted): Loss of the sulfonyl chloride radical leads to the 5-(isoxazol-5-yl)thiophen-2-yl cation.

  • Isomer B (2,4-disubstituted): Loss of the sulfonyl chloride radical leads to the 4-(isoxazol-5-yl)thiophen-2-yl cation.

Subsequent fragmentation of the isoxazole and thiophene rings would occur. The key distinction may arise from the stability of the resulting fragment ions. The fragmentation of the thiophene ring itself can be complex, but characteristic losses of acetylene (C₂H₂) or thioformaldehyde (CHS) fragments might be observed.[16][17] The relative intensities of these daughter ions will be the most telling difference between the isomers.

Table 4: Predicted Key Fragment Ions in EI-Mass Spectrometry

m/z Value (Predicted)Ion StructureIsomer A (Expected Abundance)Isomer B (Expected Abundance)
M⁺˙ Molecular IonLowLow
[M - Cl]⁺ Loss of ChlorineMediumMedium
[M - SO₂]⁺˙ Loss of Sulfur DioxideLowLow
[M - SO₂Cl]⁺ Isoxazolyl-thiophene cationHigh (Base Peak)High (Base Peak)
[Thiophene-CN]⁺ Thienylnitrile cationPossiblePossible

Part 2: Experimental Protocols

To acquire the data discussed above, rigorous and standardized experimental procedures are essential. The following protocols represent best practices for the spectroscopic analysis of novel, purified solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structure determination.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid isomer for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[18] The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not obscure key analyte resonances.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[19]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range of chemical shifts (e.g., -1 to 12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width is required (e.g., 0 to 200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is necessary (typically 1024 or more).[20]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.[21]

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition (400 MHz+) cluster_Proc Data Processing & Analysis Weigh Weigh Isomer (5-10 mg ¹H, 20-50 mg ¹³C) Dissolve Dissolve in 0.6 mL Deuterated Solvent + TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Equilibrate Transfer->Insert Lock Lock & Shim Insert->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Lock->AcquireC13 Process Fourier Transform, Phase, Baseline Correct AcquireH1->Process AcquireC13->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Analyze Analyze δ, J, Integration Calibrate->Analyze Structure Assign Structure Analyze->Structure caption Workflow for NMR Analysis.

Figure 3: Standard workflow for NMR sample analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.[22] The background spectrum of the empty crystal will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.[22]

    • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance.

    • Identify the characteristic absorption bands and compare them to known frequencies for functional groups like SO₂, C=C, and Ar-H.[23]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern for structural confirmation.

Methodology (Direct Insertion Probe):

  • Sample Preparation: Place a small amount of the solid sample (microgram quantity) into a capillary tube, which is then inserted into the direct insertion probe.[24]

  • Instrument Setup:

    • Insert the probe into the high-vacuum source of the mass spectrometer.

    • The standard electron energy for EI is 70 eV, which produces reproducible fragmentation patterns suitable for library comparison.[12][25]

  • Data Acquisition:

    • Gently heat the probe to volatilize the sample into the ion source.[24]

    • The vaporized molecules are bombarded by the electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and all significant fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙) to confirm the molecular weight. Note the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

    • Analyze the major fragment ions and propose logical fragmentation pathways based on the molecular structure.[26] Compare the fragmentation patterns of the two isomers to identify significant differences in ion abundances.

Conclusion

The structural elucidation of constitutional isomers is a foundational task in chemical research. For the proposed 5-(isoxazol-5-yl)thiophene-2-sulfonyl chloride (Isomer A) and 4-(isoxazol-5-yl)thiophene-2-sulfonyl chloride (Isomer B) , a multi-faceted spectroscopic approach is essential for unambiguous differentiation. ¹H NMR spectroscopy serves as the most definitive technique, with the magnitude of the proton-proton coupling constants on the thiophene ring providing a clear distinction between the 2,5- and 2,4-substitution patterns. ¹³C NMR corroborates this assignment by revealing the unique chemical environments of the carbon atoms in each isomer. While IR spectroscopy primarily confirms the presence of the key sulfonyl chloride functional group, mass spectrometry offers a complementary fingerprint through isomer-specific fragmentation patterns. By systematically applying these techniques and understanding the principles behind the expected spectral differences, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity and validity of their subsequent research.

References

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  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available at: [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Available at: [Link]

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  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • ResearchGate. (n.d.). H-NMR and APT 13 C-NMR chemical shift assignments in ppm for synthesized compounds 5a-f. Available at: [Link]

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  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 245. Available at: [Link]

  • American Chemical Society. (1996). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 12(21), 5129-5136. Available at: [Link]

  • Supporting Information. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-30. Available at: [Link]

  • PubMed. (2021). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Available at: [Link]

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  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

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  • Supporting Information. (n.d.). 3,5-diphenylisoxazole (2aa). Available at: [Link]

  • ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

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  • Smakman, R., & de Boer, T. J. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. Organic Mass Spectrometry, 3(9), 1155-1163. Available at: [Link]

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Safety Operating Guide

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical principles underpinning these critical safety procedures. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste safely and effectively, ensuring both personal safety and environmental compliance.

Hazard Profile and Core Chemical Principles

This compound is a reactive compound requiring careful handling. Its hazard profile is dictated by the sulfonyl chloride functional group and the heterocyclic isoxazole and thiophene rings. A Safety Data Sheet (SDS) for the compound explicitly states that it causes severe skin burns and eye damage and may cause respiratory irritation.[1]

Table 1: Hazard Summary of this compound

Hazard TypeDescriptionPrimary Concern
Corrosivity Causes severe skin burns and eye damage upon contact.[1][2]Direct contact can lead to serious chemical burns. Inhalation of dust or vapors can damage the respiratory tract.[3]
Reactivity Reacts violently and exothermically with water and other nucleophilic substances (e.g., alcohols, amines).[1][3]Uncontrolled reaction can cause splashing of corrosive material and the rapid generation of toxic gases.
Byproduct Formation Hydrolysis with water produces hydrochloric acid (HCl) and 5-isoxazol-5-ylthiophene-2-sulfonic acid, both of which are corrosive.[3]The reaction byproducts are themselves hazardous and must be neutralized.
Toxicity of Moieties The thiophene ring is known to potentially form reactive, toxic metabolites and can cause liver damage with prolonged exposure.[4][5] The isoxazole moiety can also be associated with skin and eye irritation.[6][7]Long-term environmental and health impacts must be considered. Improper disposal can lead to the release of harmful substances.

The central principle governing the disposal of this compound is the management of the highly reactive sulfonyl chloride group (-SO₂Cl). This group is an excellent electrophile and readily undergoes nucleophilic substitution. Its most common and immediate reaction in a laboratory environment is hydrolysis, the reaction with water. This reaction is often vigorous and produces corrosive acidic byproducts, which is why simply diluting the compound with water is not a safe disposal method.[3][8] The goal of proper disposal is to control this reactivity through a deliberate and controlled neutralization process.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The following equipment must be worn at all times.

  • Eye Protection : Tightly fitting safety goggles and a full-face shield are required to protect against splashes, which can occur during weighing, transfer, or the exothermic neutralization reaction.[3][9]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use. For extended operations or when handling larger quantities, consider double-gloving.[10]

  • Body Protection : A chemical-resistant lab coat or apron is essential. For any procedure with a significant risk of splashing, impervious clothing should be worn.[3][9]

  • Respiratory Protection : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

Step-by-Step Disposal Protocols

The appropriate disposal path depends on whether the material is contaminated with other substances. The following workflow provides a decision-making framework.

G start Waste this compound decision Is the waste contaminated (e.g., mixed with solvents, on silica)? start->decision protocol_a YES: Follow Protocol B (Containment for Professional Disposal) decision->protocol_a Yes protocol_b NO: Follow Protocol A (In-Lab Neutralization) decision->protocol_b No end_b Store sealed container in Satellite Accumulation Area for EH&S pickup protocol_a->end_b end_a Dispose of neutralized aqueous waste per local regulations protocol_b->end_a

Caption: Decision workflow for disposal of this compound.

Protocol A: In-Lab Neutralization of Uncontaminated Waste

This protocol is for small quantities (typically <10 g) of uncontaminated this compound. The principle is a controlled alkaline hydrolysis.[11][12]

Materials:

  • Large beaker or flask (at least 10x the volume of the basic solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • 5% aqueous solution of sodium bicarbonate or a dilute (~2M) solution of sodium hydroxide (NaOH)

  • pH paper or pH meter

Procedure:

  • Preparation : Conduct the entire procedure in a certified chemical fume hood. Place the beaker containing the basic solution in a large ice bath on the magnetic stir plate and begin gentle stirring. The ice bath is critical for dissipating the heat generated during the exothermic reaction.[12]

  • Slow Addition : Very slowly and carefully, add the this compound to the cold, stirring basic solution in small portions. Crucially, always add the sulfonyl chloride to the base, never the other way around. Adding base to the sulfonyl chloride can create a localized, violent reaction.

  • Monitor Reaction : Observe the reaction. You may see gas evolution (CO₂ if using bicarbonate) and notice the solid dissolving. Maintain a slow addition rate to keep the reaction under control and prevent excessive foaming or temperature increase.

  • Stirring and Temperature Control : After the addition is complete, allow the mixture to stir in the ice bath for at least one hour. Then, remove the ice bath and let the solution slowly warm to room temperature, continuing to stir for several more hours (or overnight) to ensure the reaction is complete.

  • Neutralization Check : Check the pH of the solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more base dropwise until the desired pH is reached.

  • Final Disposal : Once neutralization is confirmed, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with institutional and local environmental regulations.[12][13] Always check your local guidelines first.

G cluster_0 Protocol A: Neutralization Workflow prep 1. Prepare stirred, cooled basic solution (e.g., NaHCO₃) in a fume hood. add 2. SLOWLY add sulfonyl chloride to the basic solution. prep->add react 3. Stir in ice bath, then at room temp to complete reaction. add->react check 4. Verify pH is neutral or slightly basic (pH 7-9). react->check dispose 5. Dispose of aqueous waste per institutional guidelines. check->dispose

Caption: Step-by-step workflow for the in-lab neutralization of sulfonyl chlorides.

Protocol B: Management of Contaminated Waste and Spill Residues

Waste that is contaminated (e.g., mixed with organic solvents, absorbed on chromatography media) or generated from spill clean-up should not be neutralized in the lab. The presence of other chemicals can lead to unpredictable and dangerous side reactions.

Procedure:

  • Containment : Carefully place the contaminated waste into a chemically compatible, leak-proof container. A wide-mouthed plastic or glass container with a screw cap is often suitable.[14][15]

  • Inerting : If the waste is a solid (like contaminated silica gel), ensure it is fully cooled and not actively reacting before sealing the container.

  • Labeling : Label the container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all other components and solvents in the container

    • The approximate percentage of each component

    • The relevant hazard pictograms (e.g., Corrosive)

    • The date the waste was first added to the container.[14][16]

  • Storage : Keep the container sealed at all times, except when adding waste. Store it in a designated and properly labeled Satellite Accumulation Area within the laboratory.[16]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[12][17] Do not mix this waste with other waste streams unless explicitly instructed to do so by EH&S.[14]

Emergency Procedures: Spill Management

Immediate and correct action is required in the event of a spill.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate non-essential personnel.[3]

  • Ventilate : Ensure the area is well-ventilated, typically by keeping the fume hood sash open (if the spill is contained within it).

  • Assess and Equip : Do not attempt to clean a large spill or any spill you are not comfortable with. If the spill is small and manageable, ensure you are wearing the full, mandatory PPE described in Section 2.

  • Contain the Spill : Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime.[3][18] Do not use water or combustible materials like paper towels directly on the spill , as this will accelerate the hazardous reaction.[19]

  • Collect Residue : Working from the outside edges of the spill inward, carefully scoop the absorbed material into a designated hazardous waste container.[18][20]

  • Decontaminate : Once the bulk material is removed, the area can be decontaminated. Use a cloth dampened with a basic solution (like sodium bicarbonate solution) to wipe the area, followed by a water rinse.

  • Dispose of Waste : All materials used for the cleanup (absorbent, gloves, cloths) are considered hazardous waste. Collect them in a sealed, properly labeled container and dispose of them according to Protocol B.[20]

By adhering to these detailed procedures, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Safely Handling 5-Isoxazol-5-ylthiophene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel reagents is foundational to discovery. 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a key building block, valued for its utility in synthesizing complex sulfonamides. However, its potent reactivity demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the chemical principles that govern this reagent's behavior. Our objective is to empower you with the knowledge to handle this compound not just safely, but with scientific foresight.

Hazard Assessment: Understanding the "Why" Behind the "How"

The primary driver of the handling protocols for this compound is the sulfonyl chloride (-SO₂Cl) functional group. This group is highly electrophilic and, most critically, acutely sensitive to moisture.

The core hazard is its rapid and exothermic reaction with water. This includes not only liquid water but also ambient humidity and moisture on skin or mucous membranes. This reaction hydrolyzes the sulfonyl chloride, generating hydrochloric acid (HCl) gas and the corresponding sulfonic acid. It is this reaction that classifies the compound as Category 1B for Skin Corrosion/Irritation and Category 1 for Serious Eye Damage , causing severe burns[1]. The liberated HCl gas is also a potent respiratory irritant[1].

Therefore, every procedural step that follows is designed with one primary goal: to rigorously exclude moisture from the handling environment and to protect the researcher from the corrosive nature of the parent compound and its hydrolysis byproducts.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is non-negotiable and must be tailored to the specific task. Simply wearing a lab coat and gloves is insufficient. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (single pair)Standard lab coatNot typically required
Weighing & Dispensing Chemical safety goggles AND a face shieldDouble-gloving: Nitrile or Neoprene glovesChemical-resistant apron over a flame-resistant (FR) lab coat[2]Not required if performed within a certified chemical fume hood
Reaction Setup & Work-up Chemical safety goggles AND a face shieldDouble-gloving: Nitrile or Neoprene glovesChemical-resistant apron over a flame-resistant (FR) lab coat[2]Not required if performed within a certified chemical fume hood
Spill Cleanup Chemical safety goggles AND a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with acid gas cartridge may be required depending on spill size

Operational Workflow: From Receipt to Disposal

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the complete handling lifecycle for this reagent.

G Workflow for this compound cluster_prep Preparation cluster_handling Handling (In Fume Hood) cluster_cleanup Post-Reaction storage 1. Receipt & Storage (Cool, Dry, Inert Atmosphere) ppe 2. Don Full PPE (Goggles, Face Shield, Double Gloves, Apron) storage->ppe Before Handling fume_hood 3. Prepare Fume Hood (Verify Airflow, Clear Workspace, Prepare Quench/Waste) ppe->fume_hood weigh 4. Weighing & Dispensing (Use Dry Glassware, Inert Atmosphere) fume_hood->weigh Proceed to Handling reaction 5. Reaction Setup (Slow Addition, Temperature Control) weigh->reaction quench 6. Quench Reaction & Glassware (Slowly add to base, e.g., NaHCO₃ solution) reaction->quench After Reaction disposal 7. Waste Disposal (Labelled Hazardous Waste) quench->disposal decon 8. Decontaminate & Doff PPE (Clean Workspace, Proper PPE Removal) disposal->decon

Caption: Safe handling workflow from receipt to disposal.

Step-by-Step Methodologies

1. Receipt and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials[3][4]. The storage location should be away from heat sources and incompatible materials like strong oxidizing agents, alcohols, and amines[5].

  • Ideally, store under an inert atmosphere (e.g., in a desiccator with nitrogen purge) to prevent gradual hydrolysis from ambient humidity[3].

2. Preparation and Pre-Handling:

  • Crucially, all operations must be conducted within a certified chemical fume hood to contain the corrosive solid and any HCl gas that may evolve[6][7].

  • Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed[8].

  • Prepare all necessary equipment: dry glassware, spatulas, and reaction vessels. Ensure they are scrupulously free of water.

  • Prepare a quenching solution (e.g., a beaker with a stirred, dilute solution of sodium bicarbonate or another weak base) and a designated hazardous waste container within the fume hood[6].

3. Weighing and Dispensing:

  • Don the appropriate PPE as detailed in the table above (goggles, face shield, double gloves, apron over FR lab coat).

  • Perform all weighing and dispensing operations deep within the fume hood.

  • Use glass or compatible plastic weighing boats. Avoid metal spatulas if possible; prefer PTFE or ceramic.

  • Work expeditiously to minimize the compound's exposure to ambient air. Close the primary container immediately after dispensing.

4. Reaction Work-up and Quenching:

  • When quenching a reaction mixture containing residual sulfonyl chloride, always add the reaction mixture slowly to the quenching agent (e.g., a stirred, and possibly cooled, basic solution)[6]. Never add water or base directly to the bulk reaction mixture, as this can cause a violent, exothermic reaction and splashing.

  • Any glassware, weighing boats, or spatulas that have come into contact with the compound must be carefully quenched. This can be done by rinsing them with a small amount of an inert organic solvent (like THF or dichloromethane) into the quenching solution, followed by a careful rinse with the quenching solution itself.

5. Waste Disposal:

  • All quenched solutions and solid waste contaminated with this compound must be disposed of as hazardous waste[6].

  • Collect waste in a clearly labeled, sealed, and corrosion-resistant container[9]. Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

• Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][5] • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3] • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][3] • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert, non-combustible absorbent material such as sand or vermiculite (do not use combustible materials like sawdust)[6]. Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with a basic solution, such as sodium bicarbonate solution[6].

By understanding the chemical reactivity of this compound and adhering to this comprehensive handling plan, you can effectively mitigate the risks and continue your vital research with confidence and safety.

References

  • B. M. Trost and I. Fleming, eds., Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry, vol. 6, Pergamon Press, Oxford, 1991.
  • Taylor & Francis Online. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Pyrophoric and Water-Reactive Chemical Safety. Retrieved from [Link]

  • Sci-Hub. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS V1. SOME REACTIONS OF 5-CHLORO-2-THIOPHENESULFONYL DERIVATIVES. Retrieved from [Link]

  • S D FINE- CHEM LIMITED. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Retrieved from [Link]

  • Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.